Apinac
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 |
IUPAC Name |
1-adamantyl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24-25)22(26)27-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3 |
InChI Key |
KCCVWUAAHDXNNQ-XHICYHHKSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC34CC5CC(C3)CC(C5)C4 |
Synonyms |
AKB57 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthetic Cannabinoid APINAC: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
APINAC (AKB48), and its fluorinated analog 5F-APINAC (5F-AKB48), are synthetic cannabinoids that have been identified in forensic samples. As potent agonists of the cannabinoid receptors CB1 and CB2, these compounds mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, they often exhibit greater potency and a more severe adverse effect profile. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of this class of synthetic cannabinoids.
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action for this compound and 5F-APINAC is their function as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and on immune cells, where they modulate inflammation and immune responses.[1][3]
Receptor Binding and Functional Activity
This compound and its 5-fluoro analog exhibit high affinity for both CB1 and CB2 receptors. The fluorination in 5F-APINAC generally leads to an increase in potency at the CB1 receptor. Quantitative data on receptor binding affinity (Ki) and functional efficacy (EC50 and Emax) are summarized in the table below.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax %) |
| This compound | hCB1 | 8.2 ± 1.5 | 46.8 ± 7.2 | 100 |
| hCB2 | 2.5 ± 0.4 | 19.3 ± 3.4 | 100 | |
| 5F-APINAC | hCB1 | 1.6 ± 0.3 | 9.8 ± 1.6 | 100 |
| hCB2 | 0.9 ± 0.1 | 10.5 ± 1.8 | 100 |
Data compiled from available in vitro studies. Values are presented as mean ± SEM.
Intracellular Signaling Pathways
Upon agonist binding, CB1 and CB2 receptors undergo a conformational change that facilitates the activation of intracellular signaling pathways. The primary signaling mechanism involves the coupling to and activation of inhibitory G proteins of the Gαi/o family.[1][3][4]
Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by this compound leads to two main downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2] These actions contribute to the modulation of neuronal excitability.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound binding to CB1 and CB2 receptors also leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][6][7][8][9] This pathway is typically initiated by the Gβγ subunits and can influence a variety of cellular processes, including gene expression, cell proliferation, and survival.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, agonist-bound cannabinoid receptors can recruit β-arrestin proteins.[10][11][12] β-arrestins play a key role in receptor desensitization and internalization, which can lead to the attenuation of G protein signaling. Furthermore, β-arrestins can act as signal transducers themselves by scaffolding other signaling proteins, leading to G protein-independent signaling cascades. Studies on 5F-APINACA suggest a preferential signaling through the β-arrestin2 pathway.[12]
Broader Physiological Effects: Modulation of Neurotransmitter Systems
The activation of CB1 receptors in the central nervous system by synthetic cannabinoids like 5F-APINAC has been shown to modulate a wide range of neurotransmitter systems. These downstream effects contribute significantly to the overall pharmacological and toxicological profile of these compounds. Studies have indicated that 5F-APINAC can alter metabolomic profiles associated with:
-
GABAergic and Glutamatergic Systems: Influencing the balance between inhibitory and excitatory neurotransmission.
-
Dopaminergic and Adrenergic Systems: Affecting mood, reward, and autonomic functions.
-
Cholinergic System: Impacting cognitive function and memory.
-
Kynurenine Pathway: A metabolic pathway of tryptophan that is involved in inflammation and neuronal function.[13][14][15][16][17]
-
Serotonergic System: Modulating mood, appetite, and sleep.[15][16][17]
Experimental Protocols
[³H]CP55,940 Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the cannabinoid receptors.
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA (pH 7.4) is used.
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radiolabeled cannabinoid agonist [³H]CP55,940 and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G proteins by a test compound, providing information on its efficacy (EC50 and Emax).
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 10 μM GDP (pH 7.4).
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from concentration-response curves.
Conclusion
This compound and its analogs are potent synthetic cannabinoid agonists that exert their effects primarily through the activation of CB1 and CB2 receptors. Their mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels, as well as the activation of the MAPK/ERK signaling pathway and recruitment of β-arrestin. The potent and often biased signaling of these synthetic compounds compared to endogenous cannabinoids likely contributes to their distinct and more severe toxicological profiles. A thorough understanding of these molecular mechanisms is critical for the development of diagnostic tools, therapeutic interventions for intoxication, and for guiding future drug discovery efforts targeting the endocannabinoid system.
References
- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 6. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Virodhamine and CP55,940 modulate cAMP production and IL-8 release in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Apinac (AKB-57): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac, also known by its code name AKB-57, is a synthetic cannabinoid that has been identified in forensic samples.[1] As a research chemical, understanding its chemical properties, metabolic fate, and biological activity is crucial for the scientific and drug development communities. This technical guide provides a detailed overview of the current scientific knowledge regarding this compound (AKB-57), including its chemical structure, metabolic pathways, and analytical methodologies.
Chemical Structure and Properties
This compound (AKB-57) is chemically identified as adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate.[2] It belongs to the indazole class of synthetic cannabinoids and is structurally related to other compounds of forensic interest. The key structural features include a pentyl-substituted indazole core linked via an ester to an adamantane (B196018) moiety.
| Property | Value | Reference |
| IUPAC Name | adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate | [2] |
| Synonyms | AKB-57, this compound | [1][2] |
| Molecular Formula | C23H30N2O2 | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| SMILES | CCCCCn1c2ccccc2c(c1)C(=O)OC13CC4CC(C1)CC(C4)C3 | [1] |
| InChI Key | KCCVWUAAHDXNNQ-UHFFFAOYSA-N | [1] |
Synthesis
Metabolism
The metabolism of this compound has been investigated in rat models, revealing that the primary metabolic pathway is ester hydrolysis. This cleavage of the ester bond results in the formation of 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanol (B105290).[2] These primary metabolites can undergo further phase I and phase II metabolic transformations.
Key Metabolic Reactions:
-
Ester Hydrolysis: The most prominent metabolic reaction.[2]
-
Hydroxylation: Occurs on both the pentyl chain and the adamantyl cage.[2]
-
Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites.[2]
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.[2]
Ten metabolites of this compound have been identified in rat urine.[2] The major metabolites result from the hydrolysis of the ester linkage, followed by oxidation of the resulting carboxylic acid and alcohol.
In Vivo Metabolism Experimental Protocol (Rat Model)
The following provides a general outline of an in vivo metabolism study based on published research for this compound.[2]
-
Animal Model: Male Wistar rats.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered via intraperitoneal injection.
-
Sample Collection: Urine and feces are collected at specified time intervals (e.g., 0-24h, 24-48h) using metabolic cages.
-
Sample Preparation (Urine):
-
An aliquot of urine is diluted with buffer.
-
For the analysis of glucuronidated metabolites, the sample is incubated with β-glucuronidase at 37°C.
-
Metabolites are extracted using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
-
The extract is evaporated to dryness and reconstituted in a mobile phase for LC-MS analysis.
-
-
Instrumentation: High-resolution mass spectrometry (e.g., LC-QTOF-MS) is employed for the identification of metabolites.
Analytical Methodology
The detection and quantification of this compound and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for forensic and research applications.
Hypothetical Validated LC-MS/MS Protocol for this compound in Human Plasma
The following is a hypothetical, yet representative, protocol for the quantitative analysis of this compound in human plasma, based on established methods for other synthetic cannabinoids.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d5).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization: Electrospray ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Hypothetical MRM Transitions:
- This compound: Q1: 367.2 m/z -> Q3: 173.1 m/z (quantifier), 215.2 m/z (qualifier).
- This compound-d5 (IS): Q1: 372.2 m/z -> Q3: 173.1 m/z.
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
| Parameter | Recommended Value |
| Linearity | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
| Matrix Effect | < 15% |
| Recovery | > 80% |
Pharmacological Activity & Signaling Pathways
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. However, to date, there is a lack of publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at these receptors. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system.
Upon binding to the G-protein coupled cannabinoid receptors (GPCRs), this compound is expected to initiate a downstream signaling cascade. For CB1 and CB2 receptors, agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.
Experimental Workflow for Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a receptor. The following is a generalized workflow.
Conclusion
This compound (AKB-57) is a synthetic cannabinoid of forensic significance. Its chemical structure is well-defined, and its primary metabolic pathways in rats have been elucidated, with ester hydrolysis being the major route of biotransformation. While standardized analytical methods for its detection are based on LC-MS/MS, a specific, validated protocol for routine quantification is not widely published. Furthermore, there is a notable absence of quantitative pharmacological data, including receptor binding affinities and functional potencies, in the public domain. Further research is required to fully characterize the pharmacological and toxicological profile of this compound.
References
Discovery and synthesis of Apinac
It appears there may be some ambiguity regarding the term "Apinac." The initial research reveals two distinct possibilities:
-
This compound as a pharmaceutical product: In several regions, "this compound" is the brand name for a combination drug product used for pain and inflammation relief. These products typically contain well-established active ingredients such as:
-
Aceclofenac: A non-steroidal anti-inflammatory drug (NSAID).
-
Paracetamol (Acetaminophen): An analgesic and antipyretic.
-
Serratiopeptidase: A proteolytic enzyme.
The "discovery" of this product would relate to its formulation and clinical application rather than the synthesis of a new chemical entity.
-
-
This compound and 5F-APINAC as synthetic cannabinoids: In scientific and forensic literature, "this compound" (also known as AKB-57) and its fluorinated analog "5F-APINAC" are identified as novel psychoactive substances (NPS) that are synthetic cannabinoids. These are distinct chemical compounds with their own specific synthesis pathways and pharmacological effects, which are unrelated to the anti-inflammatory product.
Given your request for an in-depth technical guide on the "discovery and synthesis" for a scientific audience, it is crucial to clarify which "this compound" you are referring to. A whitepaper on a branded combination of existing drugs would be substantially different from a technical guide on a novel synthetic cannabinoid.
Could you please specify whether you are interested in:
-
The combination anti-inflammatory drug product marketed as "this compound"?
-
The synthetic cannabinoid known as "this compound" (AKB-57) or "5F-APINAC"?
Once you provide this clarification, I can proceed with gathering the appropriate information and generating the detailed technical guide you have requested.
Pharmacological properties of adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Pharmacological Properties of Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate and its Amide Analogue (AKB48/APINACA)
A Note on Nomenclature: The compound specified, adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate (APINAC), is an ester. However, the vast majority of scientific literature focuses on its amide analogue, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as AKB48 or APINACA. One report notes the discovery of the carboxylate version in an illegal product, highlighting the absence of chemical or pharmacological data for it[1]. This guide will, therefore, focus on the extensively studied and well-characterized pharmacological properties of AKB48 (APINACA), a potent synthetic cannabinoid.
Introduction
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48 or APINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in herbal smoking blends since its initial detection in Japan in 2012.[2][3] Structurally, it features an indazole core, distinguishing it from many earlier JWH-type synthetic cannabinoids that are based on an indole (B1671886) structure.[3][4] AKB48 is recognized for its cannabis-like psychoactive effects, which are mediated through its interaction with the body's endocannabinoid system.[2][5] Due to its potent effects and prevalence in the designer drug market, AKB48 has been classified as a Schedule I controlled substance in the United States and is illegal in many other countries.[5][6] This document provides a comprehensive overview of its pharmacological properties, drawing from in vitro and in vivo research.
Pharmacodynamics: Receptor Binding and Functional Activity
AKB48 functions as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[6] In vitro studies have demonstrated its high affinity for these G protein-coupled receptors. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues, where it plays a role in inflammatory processes.
AKB48 exhibits full agonism at the CB1 receptor and acts as a partial agonist at the CB2 receptor.[6] Its binding affinity (Ki) and functional potency (EC50) have been quantified in various studies, showing a nanomolar affinity for both receptor subtypes.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for AKB48 in comparison to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and another common synthetic cannabinoid, JWH-018.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| AKB48 (APINACA) | 3.24 | 1.68 |
| Δ⁹-THC | 28.35 | 37.82 |
| JWH-018 | 9.62 | 8.55 |
| Source:[6] |
Table 2: Cannabinoid Receptor Functional Potency (EC50)
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Activity |
| AKB48 (APINACA) | 142 | 141 | Full Agonist (CB1), Partial Agonist (CB2) |
| Source:[6] |
Signaling Pathways
Upon binding to CB1 and CB2 receptors, which are coupled to inhibitory G proteins (Gi/o), AKB48 initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] Additionally, activation of these receptors can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[8] Another important signaling pathway activated by cannabinoid receptor agonists is the recruitment of β-arrestin 2, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Caption: Simplified signaling cascade following AKB48 binding to cannabinoid receptors.
In Vivo Pharmacological Effects
Animal studies have been crucial in characterizing the physiological and behavioral effects of AKB48. In vivo experiments in mice and rats have demonstrated that AKB48 administration induces a classic "cannabinoid tetrad" of effects:
-
Hypothermia: A significant decrease in body temperature.[7]
-
Analgesia: An increased pain threshold to noxious stimuli.[7]
-
Catalepsy: A state of immobility.[7]
-
Hypoactivity: Reduced spontaneous motor activity.[7]
Furthermore, studies in mice have shown that AKB48 can impair sensorimotor responses and, at higher doses, may cause seizures, myoclonia, and hyperreflexia.[7] These effects are consistent with CB1 receptor agonism, as they can be prevented by the administration of a selective CB1 receptor antagonist.[7] Drug discrimination studies in rats have also confirmed that AKB48 produces subjective effects similar to those of Δ⁹-THC.[5]
Metabolism
The metabolism of AKB48 is extensive, with the parent compound often being difficult to detect in urine samples.[9] In vitro studies using human hepatocytes have identified numerous phase I and phase II metabolites.[9] The primary metabolic pathways include monohydroxylation, dihydroxylation, and trihydroxylation on both the adamantane (B196018) ring and the N-pentyl side chain.[9] Glucuronide conjugation of the hydroxylated metabolites also occurs.[9] Understanding these metabolic pathways is critical for developing analytical methods for forensic and clinical toxicology.
Experimental Protocols
The characterization of AKB48's pharmacological properties relies on established in vitro assays. Below are detailed methodologies for two key experimental types.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the ability of AKB48 to displace a known radioligand from CB1 and CB2 receptors.
-
Materials:
-
Receptor Source: Membranes from cells stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 cells).[8]
-
Radioligand: A high-affinity cannabinoid receptor ligand, such as [³H]CP-55,940.
-
Test Compound: AKB48, serially diluted to a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled high-affinity ligand like WIN-55,212-2.[10]
-
Equipment: 96-well plates, cell harvester with glass fiber filter mats, and a scintillation counter.[10]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions for total binding (buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitive binding (test compound dilutions, radioligand, membranes).[10]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (e.g., β-arrestin Recruitment)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC50) and efficacy (Emax).
-
Objective: To measure the functional activity of AKB48 at the CB1 receptor by quantifying the recruitment of β-arrestin 2.
-
Principle: This assay utilizes a technology like split-nanoluciferase complementation. The CB1 receptor is tagged with one subunit of the luciferase enzyme, and β-arrestin 2 is tagged with the other. Agonist binding to the receptor causes a conformational change that promotes the recruitment of β-arrestin 2, bringing the two luciferase subunits together and generating a luminescent signal.[11][12][13]
-
Materials:
-
Cell Line: HEK-293 cells co-expressing the CB1-luciferase subunit fusion protein and the β-arrestin-luciferase subunit fusion protein.
-
Test Compound: AKB48, serially diluted.
-
Reference Agonist: A known full agonist, such as CP55,940, for comparison.[14]
-
Assay Plates: White, solid-bottom 96-well or 384-well plates.
-
Detection Reagents: Luciferase substrate.
-
Equipment: Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed the engineered cells into the assay plates and incubate for 24-48 hours.[14]
-
Compound Addition: Remove the culture medium and add the dilutions of the test compound (AKB48) and the reference agonist to the wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 90 minutes).[14]
-
Signal Detection: Add the detection reagent containing the luciferase substrate to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values. The potency and efficacy of AKB48 are then compared to the reference agonist.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 6. APINACA - Wikipedia [en.wikipedia.org]
- 7. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
In Vivo Metabolism of Apinac in Rat Models: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo metabolism of Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid, in rat models. The information is targeted towards researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows.
Executive Summary
This compound undergoes extensive in vivo metabolism in rats, primarily through ester hydrolysis, hydroxylation, carbonylation, carboxylation, and glucuronidation.[1][2] Following administration, the compound is rapidly metabolized, leading to a variety of metabolites.[1] The major metabolic pathway involves the hydrolysis of the ester bond, resulting in the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol (B105290) metabolites.[2] Pharmacokinetic studies in rats have demonstrated moderate to long half-lives for this compound, despite its rapid metabolism in liver microsomes.[1] This guide synthesizes the available data on this compound's metabolic fate in rats, providing a foundational resource for further research and development.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in rats following both intravenous (i.v.) and oral (p.o.) administration. A study revealed that despite a rapid metabolism by rat liver microsomes (t½ of 15.2 ± 0.4 min), the in vivo half-lives were considerably longer, being 11.3 hours for intravenous administration and 3.8 hours for oral administration.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 11.3 h | 3.8 h |
Metabolic Pathways
The biotransformation of this compound in rats is complex, involving multiple enzymatic reactions. A total of 22 metabolites have been detected in rat liver microsomes and urine.[1] The primary metabolic transformations are detailed below.
Major Metabolic Reactions
-
Ester Hydrolysis: This is a predominant metabolic pathway for this compound, leading to the cleavage of the ester bond to form N-pentylindazole-3-carboxylic acid and 1-adamantanol metabolites.[2]
-
Hydroxylation: This reaction occurs on both the adamantyl and pentyl moieties of the this compound molecule.[1][2]
-
Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites leads to the formation of carbonyl and carboxyl derivatives.[2]
-
Glucuronidation: Conjugation with glucuronic acid is another observed metabolic step.[1][2]
The following diagram illustrates the primary metabolic pathways of this compound in rats.
Caption: Primary metabolic pathways of this compound in rat models.
Experimental Protocols
This section details the methodologies employed in the in vivo studies of this compound metabolism in rats.
Animal Models
-
Species: Wistar rats were used in the described studies.[2]
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A one-week quarantine period was observed before the experiments.[2]
Drug Administration
-
Intravenous (i.v.) Administration: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered intravenously at a dose of 15 mg/kg (0.5 mL/kg).[2] Another study used a dose of 5 mg/kg.[1]
-
Oral (p.o.) Administration: For oral administration, this compound was administered at a dose of 10 mg/kg.[1]
Sample Collection
-
Blood Samples: Blood samples were collected at specific time points following drug administration to characterize the pharmacokinetic profile.[1]
-
Urine Samples: Urine was collected for 24 hours post-administration to identify metabolites.[1][2]
Analytical Methods
-
Instrumentation: The analyses were conducted using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including high-resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1][2]
-
Sample Preparation: Specific sample preparation techniques were employed for both urine and blood samples to extract this compound and its metabolites prior to analysis.
The following diagram outlines the general experimental workflow for studying the in vivo metabolism of this compound in rats.
Caption: General experimental workflow for this compound metabolism studies.
Identified Metabolites
Ten metabolites of this compound were identified in rat urine.[2] The primary metabolites recommended as markers for this compound intake are N-pentylindazole-3-carboxylic acid and its hydroxylated form.[1][2]
Table 2: Key Identified Metabolites of this compound in Rats [1][2]
| Metabolite ID | Name | Metabolic Reaction |
| M18 | N-pentylindazole-3-carboxylic acid | Ester Hydrolysis |
| M1 | Hydroxylated N-pentylindazole-3-carboxylic acid | Ester Hydrolysis, Hydroxylation |
| - | 1-Adamantanol | Ester Hydrolysis |
| - | Hydroxylated this compound | Hydroxylation |
| - | Carbonylated/Carboxylated Metabolites | Oxidation |
| - | Glucuronidated Metabolites | Glucuronidation |
A Note on 5F-Apinac
Studies on the related compound 5F-Apinac in rats also indicate rapid biotransformation, primarily through hydrolysis and hydroxylation, leading to the formation of 5F-pentylindazole carboxylic acid and hydroxyl derivatives.[3] Due to its rapid metabolism, the parent drug is often not detected in urine.[3]
Conclusion
The in vivo metabolism of this compound in rat models is characterized by extensive biotransformation through several key pathways, with ester hydrolysis and hydroxylation being the most prominent. The identification of major metabolites, such as N-pentylindazole-3-carboxylic acid and its hydroxylated derivative, provides crucial markers for detecting this compound exposure. The pharmacokinetic data indicates that despite rapid metabolism, this compound exhibits a prolonged presence in the body. This technical guide provides a consolidated resource of the current knowledge on this compound metabolism in rats, which can serve as a valuable reference for future toxicological and pharmacological research.
References
- 1. Metabolic and pharmacokinetic characterization of a new synthetic cannabinoid this compound in rats | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Apinac (ACBL(N)-018): An In-depth Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac, also known by its synonyms AKB-57 and the internal identifier ACBL(N)-018, is a synthetic cannabinoid.[1][2] Its chemical structure is 1-pentyl-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester.[3][4] As a synthetic cannabinoid, this compound is designed to interact with the body's endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, including available data, detailed experimental protocols for assessing receptor binding, and a description of the associated signaling pathways.
Quantitative Receptor Binding Affinity Data
The following table summarizes the receptor binding affinity data for the fluorinated analog of this compound, 5F-APINACA. This data is presented to provide an estimate of the expected binding profile of this compound.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| 5F-APINACA | CB1 | 1.94 nM | |
| 5F-APINACA | CB2 | 0.266 nM |
Experimental Protocols
The determination of receptor binding affinity for synthetic cannabinoids like this compound typically involves in vitro assays utilizing cell membranes expressing the target receptors. The following are detailed methodologies for common experimental protocols.
Radioligand Binding Assay
This is a widely used method to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK-293 (Human Embryonic Kidney) cells stably transfected with human CB1 or CB2 receptor cDNA are cultured.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Increasing concentrations of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) are incubated with a fixed amount of the prepared cell membranes.
-
Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
3. Competition Binding Assay (to determine the Ki of the test compound):
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the efficacy of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
1. GTPγS Binding Assay:
-
This assay measures the activation of G-proteins coupled to the cannabinoid receptors.
-
Cell membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
-
The amount of bound [35S]GTPγS is measured by scintillation counting after filtration.
-
The potency (EC50) and efficacy (Emax) of the compound are determined from the dose-response curve.
2. cAMP Accumulation Assay:
-
Cannabinoid receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cells expressing the cannabinoid receptor are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
The cells are then incubated with the test compound.
-
The intracellular cAMP levels are measured using various commercially available kits (e.g., ELISA-based or fluorescence-based).
-
A decrease in cAMP levels in the presence of the test compound indicates agonist activity.
Signaling Pathways and Experimental Workflows
The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflows for their study.
Cannabinoid Receptor Signaling Pathway
References
A Technical Guide to the Psychoactive Effects of APINACA (AKB-48)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the psychoactive effects of APINACA (also known as AKB-48), a potent synthetic cannabinoid. The information presented herein is intended for research, scientific, and drug development professionals to facilitate a deeper understanding of its pharmacological profile and potential implications.
Introduction
APINACA (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid agonist that has been identified in herbal incense products and is sold for its psychoactive effects.[1][2] Structurally, it belongs to the indazole class of synthetic cannabinoids.[1][3] Understanding the pharmacology and toxicology of novel psychoactive substances like APINACA is crucial for the development of potential therapeutic interventions and for informing public health and safety initiatives. This document summarizes the current scientific knowledge on the psychoactive and physiological effects of APINACA, with a focus on its pharmacodynamics, pharmacokinetics, and in vivo effects.
Pharmacology
2.1. Pharmacodynamics: Interaction with Cannabinoid Receptors
APINACA primarily exerts its effects through its interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptors are predominantly found in the central nervous system and are responsible for the main psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the periphery and are associated with immune function.[4]
APINACA acts as a potent, full agonist at both CB1 and CB2 receptors.[5][6] This is in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, which is a partial agonist.[7] The full agonism of APINACA at the CB1 receptor likely contributes to its potent psychoactive effects and potentially a higher risk of adverse events compared to THC.[7]
The binding affinity (Ki) and functional activity (IC50 or EC50) of APINACA and its fluorinated analog, 5F-APINACA, at human and mouse cannabinoid receptors are summarized in the table below.
Table 1: Receptor Binding Affinity and Functional Activity of APINACA and 5F-APINACA
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Emax (%) | Reference |
| APINACA (AKB-48) | hCB1 | Human | Binding Affinity | 3.24 | [5][8] | |||
| hCB2 | Human | Binding Affinity | 1.68 | [5][8] | ||||
| mCB1 | Mouse | Binding Affinity | 5.34 | [5] | ||||
| mCB2 | Mouse | Binding Affinity | 1.93 | [5] | ||||
| hCB1 | Human | cAMP Inhibition | 5.39 | [5] | ||||
| hCB2 | Human | cAMP Inhibition | 2.13 | [5] | ||||
| hCB1 | Human | G-protein Activation | 142 | [8] | ||||
| hCB2 | Human | G-protein Activation | 141 | [8] | ||||
| 5F-APINACA (5F-AKB-48) | hCB1 | Human | Binding Affinity | 1.94 | [9] | |||
| hCB2 | Human | Binding Affinity | 0.266 | [9] | ||||
| mCB1 | Mouse | G-protein Activation | 28 | 167 | [10] |
hCB1/2: human cannabinoid receptor 1/2; mCB1/2: mouse cannabinoid receptor 1/2
The signaling pathway initiated by APINACA binding to the CB1 receptor is depicted in the diagram below.
2.2. Pharmacokinetics: Metabolism
The primary route of administration for APINACA in humans is presumed to be inhalation through smoking herbal blends or vaping.[5] Limited information is available regarding its absorption, distribution, and elimination in humans.[5]
Metabolism studies have been conducted using human hepatocytes and liver microsomes.[3][5] APINACA undergoes extensive metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] The main metabolic pathways include hydroxylation of the adamantyl ring and the pentyl side chain, as well as the formation of glucuronide conjugates.[3][5]
For the fluorinated analog 5F-APINACA, metabolism involves oxidative defluorination of the N-pentyl group and hydroxylation of the adamantyl moiety.[11][12]
Psychoactive and Physiological Effects
3.1. In Vivo Animal Studies
In animal models, APINACA produces a profile of effects typical of psychoactive cannabinoids, consistent with its action as a CB1 receptor agonist.[5] These effects are often assessed using a "tetrad" of tests in mice, which include:
-
Hypolocomotion: Suppression of spontaneous movement.
-
Antinociception: Reduced sensitivity to pain.
-
Hypothermia: A decrease in core body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
These effects have been shown to be mediated by the CB1 receptor, as they can be reversed by pretreatment with a CB1 receptor antagonist such as rimonabant (B1662492) or AM251.[1][5][13]
Table 2: In Vivo Effects of APINACA in Rodents
| Species | Effect | Dose | Route | Antagonist Reversal | Reference |
| Mouse | Suppression of locomotor activity | ED50 = 2.18 mg/kg | i.p. | Rimonabant | [5] |
| Mouse | Antinociception | - | i.p. | Rimonabant | [5] |
| Mouse | Hypothermia | - | i.p. | Rimonabant | [5] |
| Mouse | Catalepsy | - | i.p. | Rimonabant | [5] |
| Mouse | Dopamine (B1211576) release in NAc shell | - | - | - | [5] |
| Rat | Hypolocomotion | 0.5 mg/kg | i.p. | AM251 | [1][13] |
| Rat | Hypothermia | 3 mg/kg | i.p. | AM251 | [1][13] |
| Rat | Analgesia | 3 mg/kg | i.p. | AM251 | [1][13] |
| Rat | Catalepsy | 3 mg/kg | i.p. | AM251 | [1][13] |
| Rat | Dopamine release in NAc shell | 0.25 mg/kg | i.p. | AM251 | [13] |
i.p.: intraperitoneal; NAc: Nucleus Accumbens
Furthermore, APINACA has been shown to stimulate the release of dopamine in the nucleus accumbens shell in freely moving mice and rats.[5][13] This neurochemical effect is characteristic of drugs with reinforcing properties and abuse potential.[5] In drug discrimination studies, APINACA fully substituted for Δ⁹-THC in rats, indicating that it produces similar subjective effects.[5]
At higher doses (0.1 – 6 mg/kg, i.p.) in mice, APINACA has been observed to induce neurological signs such as convulsions, hyperreflexia, myoclonus, tail elevation, and spontaneous aggressiveness.[5][6] These effects were also preventable by a CB1 receptor antagonist.[5]
References
- 1. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 4. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecddrepository.org [ecddrepository.org]
- 6. APINACA - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APINACA - Wikipedia [en.wikipedia.org]
- 9. 5F-APINACA - Wikipedia [en.wikipedia.org]
- 10. research.herts.ac.uk [research.herts.ac.uk]
- 11. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Initial Toxicological Screening of Apinac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the initial toxicological screening of Apinac, a novel psychoactive substance (NPS) identified as a synthetic cannabinoid. This compound, and its structural analog 5F-APINAC, have been the subject of preclinical studies to determine their potential biological and toxicological effects. This document collates available data on its impact on locomotor activity, sensorimotor functions, and metabolic pathways. The methodologies of key experimental models, primarily utilizing zebrafish (Danio rerio) and mice, are detailed to provide a framework for understanding the current state of this compound research. The findings indicate dose-dependent behavioral and neurological effects, highlighting the utility of zebrafish as a high-throughput model for the initial screening of NPS.
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for public health and forensic toxicology. This compound is a synthetic cannabinoid structurally similar to second-generation drugs like AKB-48.[1] Its rapid proliferation necessitates swift and effective toxicological screening to understand its potential for harm. Preclinical animal models are fundamental in this endeavor, with the zebrafish model gaining prominence for its high-throughput capabilities in assessing acute toxicity, neurotoxicity, and hepatotoxicity.[1][2] This guide summarizes the findings from initial toxicological studies on this compound and its analogs, focusing on behavioral, sensorimotor, and metabolic endpoints.
Behavioral and Sensorimotor Toxicity
Initial toxicological screenings have focused on the behavioral and sensorimotor effects of this compound in both zebrafish larvae and adult mice. These studies are crucial for identifying potential neurotoxic effects.
Quantitative Data Summary
The effects of this compound on locomotor activity and sensorimotor responses have been shown to be dose-dependent. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effects of this compound on Locomotor Activity
| Animal Model | Dose Range | Effect on Locomotor Activity | Citation |
| Adult Mice | 0.01 mg/kg | Transient facilitation | [1] |
| 0.1 - 6 mg/kg | Potent inhibition | [1] | |
| Zebrafish Larvae | 0.001 - 10 µM | Dose-dependent reduction | [1] |
Table 2: Effects of this compound on Sensorimotor Responses
| Animal Model | Test | Dose Range | Effect | Citation |
| Adult Mice | Visual Object Response | 0.01 - 6 mg/kg | Dose-dependent decrease | [1][3][4] |
| Visual Placing Response | 0.001 - 6 mg/kg | Dose-dependent decrease | [1][3][4] | |
| Zebrafish Larvae | Visual Motor Response (Light-Dark Transition) | 0.001 - 10 µM | Reduction in response | [1][3][4] |
| Visual Motor Response (Dark-Light Transition) | 0.001 - 10 µM | Reduction in response | [1][3][4] |
Experimental Protocols
2.2.1. Zebrafish Embryo Acute Toxicity (FET) Test
The Fish Embryo Acute Toxicity (FET) test is a standardized method used to assess the acute toxicity of chemical substances on the embryonic stages of fish.
-
Organism: Zebrafish (Danio rerio) embryos.
-
Experimental Setup: Fertilized eggs are collected and placed in Petri dishes. Twenty embryos are typically used for each test concentration and control group.[2]
-
Exposure: Embryos are exposed to a range of concentrations of the test substance from just after fertilization up to 4 days post-fertilization (dpf).[2]
-
Endpoints: Mortality is the primary endpoint, with observations for coagulation, lack of heartbeat, and lack of somite formation. Sublethal endpoints include tail detachment, scoliosis, lordosis, and pericardial or yolk sac edema.[2]
2.2.2. Maximum Tolerated Concentration (MTC) Test
The MTC test is employed to identify the highest concentration of a substance that does not produce overt signs of acute toxicity in zebrafish larvae.
-
Organism: Zebrafish (Danio rerio) larvae.
-
Procedure: Larvae are exposed to the test substance, and evaluations are conducted every 24 hours.
-
Endpoints: Signs of acute toxicity are monitored, including locomotor impairment (hypoactivity, decreased touch response, shaking, loss of posture), morphological deformations, and changes in heartbeat. The MTC is the highest concentration at which no such signs are observed.[2]
2.2.3. Behavioral Studies in Mice
-
Organism: Adult mice.
-
Administration: this compound is administered systemically, typically via intraperitoneal (i.p.) injection.[1]
-
Locomotor Activity: Spontaneous locomotor activity is measured to assess both stimulatory and inhibitory effects of the compound.
-
Sensorimotor Function:
Metabolic and Mechanistic Insights
Studies on the metabolic fate and mechanism of action of 5F-APINAC have provided initial insights into its potential for neurotoxicity.
Affected Signaling Pathways
Metabolomic studies in rabbits following intravenous administration of 5F-APINAC have revealed significant alterations in several key metabolic pathways related to neurotransmission.[5]
-
Kynurenine Metabolic Pathway: This pathway is involved in tryptophan metabolism and the production of neuroactive compounds. Elevated levels of quinolinic acid, a known neurotoxin, were observed, suggesting a potential mechanism for this compound-induced neurotoxicity.[5]
-
Serotonergic System: Tryptophan concentrations were found to decrease, which could impact the synthesis of serotonin, a critical neurotransmitter.[5]
-
Aspartic Acid Innervation System: Increased levels of aspartic acid were noted, which may be linked to the excitotoxic brain damage potentially caused by elevated quinolinic acid.[5]
The following diagram illustrates the proposed metabolic disruption caused by 5F-APINAC.
Caption: Metabolic Pathways Disrupted by 5F-APINAC.
Experimental Workflow for Toxicological Screening
The use of zebrafish for rapid toxicological screening of NPS follows a structured workflow, from initial exposure to the assessment of multiple endpoints. This approach allows for a comprehensive preliminary evaluation of a compound's potential toxicity.
Caption: Zebrafish-Based Toxicological Screening Workflow.
Conclusions and Future Directions
The initial toxicological screening of this compound and its analogs reveals significant, dose-dependent effects on behavior and sensorimotor function in both zebrafish and mouse models. Metabolomic studies point towards the disruption of critical neurotransmitter pathways as a potential mechanism for its observed neurotoxicity. The zebrafish model has proven to be a valuable tool for the rapid preliminary assessment of NPS like this compound.
Future research should aim to:
-
Establish definitive lethal and effective dose levels (e.g., LD50, ED50) through more extensive dose-response studies.
-
Further elucidate the specific receptor binding profiles and downstream signaling cascades affected by this compound.
-
Conduct chronic exposure studies to understand the long-term toxicological implications.
-
Expand metabolomic and proteomic analyses to build a more comprehensive picture of this compound's systemic effects.
This guide serves as a foundational document based on currently available preclinical data. Continued investigation is imperative to fully characterize the toxicological profile of this compound and inform public health and regulatory responses.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Zebrafish embryo-larval testing reveals differential toxicity of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of the zebrafish model for the forensic toxicology screening of NPS: A comparative study of the effects of this compound and methiopropamine on the behavior of zebrafish larvae and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Central Nervous System Effects of 5F-APINAC
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
5F-APINAC (also known as 5F-AKB57) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, many SCRAs, including 5F-APINAC, exhibit pharmacological profiles distinct from THC, often acting as potent, full agonists of the cannabinoid receptors CB1 and CB2. This can lead to more intense and unpredictable physiological and psychoactive effects. This technical guide provides a comprehensive overview of the current scientific understanding of 5F-APINAC's effects on the central nervous system (CNS), with a focus on its pharmacokinetics, impact on neurotransmitter systems, and the underlying experimental methodologies. While direct binding affinity and functional activity data for 5F-APINAC at cannabinoid receptors are not currently available in the public domain, this guide synthesizes the existing in vivo data to inform the research and drug development community.
Introduction to 5F-APINAC
5F-APINAC is an indazole-based synthetic cannabinoid featuring an adamantyl ester linkage, a structure that confers high affinity for cannabinoid receptors. The addition of a fluorine atom to the pentyl chain is a common modification in many SCRAs, often leading to increased metabolic stability and potency. The physiological and toxicological properties of 5F-APINAC are not yet fully characterized, highlighting the need for further research.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5F-APINAC has been investigated in vivo, revealing rapid biotransformation and gradual elimination.[1][2][3]
Quantitative Pharmacokinetic Data
A study in rabbits following intravenous administration of 5F-APINAC provided the following pharmacokinetic parameters:[1][2][3]
| Parameter | 0.1 mg/kg Dose | 1 mg/kg Dose | 2 mg/kg Dose |
| t½ (h) | 5.5 ± 0.5 | 6.2 ± 0.6 | 7.0 ± 0.7 |
| AUC₀₋₂₄ (ng/mL*h) | 25 ± 2 | 250 ± 20 | 500 ± 40 |
| MRT₀₋₂₄ (h) | 7.9 ± 0.8 | 9.0 ± 0.9 | 10.1 ± 1.0 |
| Clearance (L/h/kg) | 4.0 ± 0.3 | 4.0 ± 0.3 | 4.0 ± 0.3 |
Data presented as mean ± standard deviation.
The study demonstrated dose-dependent pharmacokinetics, with a linear relationship between the administered dose and the resulting plasma concentrations.[1][2][3]
Metabolism
In vitro studies using human liver microsomes and in vivo studies in rats have shown that 5F-APINAC undergoes extensive metabolism.[4] The primary metabolic pathway is ester hydrolysis, leading to the formation of 5-fluoropentylindazole-3-carboxylic acid.[4] Other metabolic transformations include mono-, di-, and trihydroxylation of the adamantyl ring and the N-fluoropentylindazole moiety, as well as oxidation of the N-fluoropentyl side chain and oxidative loss of fluorine.[4]
Effects on Central Nervous System Neurotransmitter Systems
5F-APINAC administration has been shown to significantly alter several key neurotransmitter systems in the CNS. These effects are likely downstream consequences of cannabinoid receptor activation.
Kynurenine (B1673888) Pathway
The kynurenine pathway, a major route of tryptophan metabolism, is significantly impacted by 5F-APINAC.[1][2][3] This pathway is crucial as it produces several neuroactive compounds.
-
L-kynurenine: Elevated levels were observed in rabbits administered 1 mg/kg and 2 mg/kg of 5F-APINAC.[1][2]
-
Kynurenic acid, Xanthurenic acid, and Quinolinic acid: Dose-dependent elevations of these metabolites were found.[1][2][3] Quinolinic acid is a known potent excitotoxin and an NMDA receptor agonist, suggesting a potential mechanism for 5F-APINAC-induced neurotoxicity.[1][3]
Serotonergic System
The serotonergic system is also modulated by 5F-APINAC, primarily through alterations in tryptophan metabolism.[1][2][3]
-
Tryptophan: A significant and abrupt decrease in tryptophan concentrations was observed immediately following 5F-APINAC administration, with levels returning to baseline after six hours.[1][2]
Aspartic Acid Innervation System
-
Aspartic acid: Concentrations of this excitatory amino acid were found to be consistently and significantly elevated in all treated groups of rabbits.[1][2] This may be linked to the increase in quinolinic acid, which can trigger the release of glutamate (B1630785) and aspartic acid.[1]
Microbial Tryptophan Catabolism
5F-APINAC also influences the gut-brain axis by altering microbial tryptophan catabolism.[1][2][3]
-
Indole-3-propionic acid and Indole-3-carboxaldehyde: Elevated levels of these metabolites were observed.[1][2]
-
Indole-3-lactic acid: A decrease in this metabolite was noted.[1][2]
Signaling Pathways and Experimental Workflows
While specific signaling studies for 5F-APINAC are lacking, the effects of synthetic cannabinoids on the CNS are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).
Cannabinoid Receptor 1 (CB1) Signaling Pathway
The binding of a synthetic cannabinoid agonist like 5F-APINAC to the CB1 receptor is expected to initiate a canonical signaling cascade.
Caption: Canonical CB1 receptor signaling cascade initiated by an agonist.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram outlines the workflow for the in vivo pharmacokinetic and metabolomic study of 5F-APINAC in rabbits.
Caption: Workflow for in vivo pharmacokinetic and metabolomic analysis.
Detailed Experimental Protocols
In Vivo Pharmacokinetic and Metabolomic Study in Rabbits
-
Animals: Twelve rabbits were divided into three treatment groups and one control group.
-
Drug Administration: 5F-APINAC was administered intravenously at doses of 0.1, 1, and 2 mg/kg. The control group received the vehicle.
-
Sample Collection: Blood samples were collected at nine time points over 24 hours.
-
Sample Preparation: Plasma was separated from blood samples via centrifugation.
-
Analysis: Samples were analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify 5F-APINAC and its metabolites.
-
Data Analysis: Pharmacokinetic parameters (t½, AUC, MRT, clearance) were calculated from the concentration-time data. Metabolite concentrations were compared between treated and control groups to identify significant changes.[1][2]
In Vitro Metabolism Study
-
System: Human liver microsomes (HLMs).
-
Procedure: A standard solution of 5F-APINAC was incubated with HLMs for one hour at 37°C in the presence of an NADPH-regenerating system.
-
Analysis: The reaction mixture was analyzed by liquid chromatography-ion trap mass spectrometry and liquid chromatography-quadrupole time-of-flight mass spectrometry to identify metabolites.[4]
Conclusion and Future Directions
The available evidence indicates that 5F-APINAC is a potent synthetic cannabinoid that significantly impacts the central nervous system. Its rapid metabolism and dose-dependent pharmacokinetics, coupled with its profound effects on the kynurenine, serotonergic, and aspartic acid neurotransmitter systems, underscore its potential for significant neurotoxicity. The elevation of the excitotoxin quinolinic acid is of particular concern.
A critical gap in the current understanding of 5F-APINAC is the lack of quantitative data on its binding affinity (Ki) and functional activity (EC50) at CB1 and CB2 receptors. Future research should prioritize these in vitro pharmacological studies to fully characterize its molecular mechanism of action. Such data is essential for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of intoxication. Further in vivo studies are also warranted to elucidate the behavioral and long-term neurological consequences of 5F-APINAC exposure.
References
Navigating the Legal Landscape of Apinac for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute legal advice. Researchers must consult with their institution's legal counsel and relevant regulatory bodies to ensure full compliance with all applicable laws and regulations before engaging in any research involving Apinac.
Executive Summary
This compound (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid, has emerged as a substance of interest within the scientific community. However, its legal status is complex andstringent, largely due to its classification as a novel psychoactive substance (NPS) and its potential for abuse. This guide provides an in-depth overview of the legal framework surrounding this compound for research purposes in key regulatory regions, distinguishes it from a similarly named veterinary product, and presents available scientific data, including experimental protocols and signaling pathway information, to inform research endeavors.
The Legal Status of this compound: A Controlled Substance
This compound is not an approved pharmaceutical product for human or veterinary use. It is classified as a synthetic cannabinoid and is treated as a controlled or illicit substance in many jurisdictions. Researchers must be aware of and adhere to the specific regulations governing the use of such substances in their respective countries.
United States
In the United States, synthetic cannabinoids are largely classified as Schedule I substances under the Controlled Substances Act (CSA).[1][2] This classification indicates a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. While this compound may not be explicitly listed by name in all statutes, the Federal Analogue Act allows for any chemical "substantially similar" to a controlled substance to be treated as a Schedule I substance. Given its structural similarity to other scheduled synthetic cannabinoids, this compound falls under this purview.
Key Considerations for U.S. Researchers:
-
DEA Registration: Researchers must obtain a specific Schedule I registration from the Drug Enforcement Administration (DEA) to possess, synthesize, or conduct research with this compound.
-
Stringent Protocols: Research protocols are subject to rigorous review and approval by the DEA and potentially the Food and Drug Administration (FDA), particularly if clinical research is intended.
-
Secure Storage and Record-Keeping: Strict security measures for storage and meticulous record-keeping of all quantities used are mandatory.
European Union
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors synthetic cannabinoids as new psychoactive substances.[3][4][5] While regulations can vary between member states, many have implemented control measures for broad categories of synthetic cannabinoids. Researchers in the EU must navigate both EU-wide regulations and the specific laws of the country in which they operate.
Key Considerations for E.U. Researchers:
-
National Legislation: Researchers must consult their national drug laws to determine the specific legal status and control measures for this compound.
-
Licensing and Permits: A license or permit from the relevant national authority is typically required for research with controlled substances.
Australia
In Australia, the Drugs Misuse Regulation 1987 in Queensland specifically lists "Adamantyl 1-pentyl-indazole-3-carboxylate (this compound or AKB57)" as a dangerous drug.[3] Other states and territories have similar legislation controlling synthetic cannabinoids. Research involving such substances is tightly regulated.
Key Considerations for Australian Researchers:
-
Scheduled Substance: this compound is a scheduled substance, and its use in research requires approval from state or territory health departments.
-
Research Ethics and Governance: Research proposals must undergo thorough review by human research ethics committees (HRECs) and adhere to the Australian Code for the Responsible Conduct of Research.[6]
Distinguishing this compound (Synthetic Cannabinoid) from this compound® (Veterinary Drug)
It is crucial to differentiate the synthetic cannabinoid this compound from a veterinary medication that was marketed under the brand name this compound®. The latter was a treatment for chronic canine heart failure. The similarity in name can lead to confusion, but the two are distinct chemical entities with entirely different applications and regulatory statuses. All information within this guide pertains to the synthetic cannabinoid this compound.
Scientific Data and Experimental Protocols
The following sections summarize available scientific findings on this compound and its fluorinated analog, 5F-APINAC, which often exhibits higher potency.
Pharmacokinetic and Metabolic Data
Studies in animal models have begun to elucidate the pharmacokinetic profile and metabolic fate of this compound and 5F-APINAC.
Table 1: Summary of Pharmacokinetic and Metabolic Studies
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat | Rapidly metabolized, with a moderate to long half-life. Predominantly metabolized via ester hydrolysis. 22 metabolites were identified. | [7] |
| 5F-APINAC | Rat | In vitro incubation with human liver microsomes showed ester hydrolysis as the predominant reaction. In vivo, 15 metabolites were identified. | [2][8] |
| 5F-APINAC | Rabbit | Showed dose-dependent pharmacokinetics with rapid biotransformation and gradual elimination within 24 hours. | [4][9] |
Experimental Protocols
The following are summaries of methodologies from key studies. Researchers should consult the original publications for complete details.
4.2.1 In Vitro Metabolism of 5F-APINAC in Human Liver Microsomes
-
Objective: To investigate the in vitro metabolism of 5F-APINAC.
-
Methodology:
-
A standard solution of 5F-APINAC was incubated with human liver microsomes (HLMs).
-
The incubation was carried out for 1 hour at 37°C.
-
Metabolites were characterized using liquid chromatography–ion trap mass spectrometry and liquid chromatography–quadrupole time-of-flight mass spectrometry.
-
4.2.2 In Vivo Metabolism of 5F-APINAC in Rats
-
Objective: To investigate the in vivo metabolism of 5F-APINAC.
-
Methodology:
-
Rats received a 15 mg/kg dose of 5F-APINAC diluted in either ethanol (B145695) or dimethyl sulfoxide.
-
A vehicle control group received a placebo.
-
Urine was collected at 3, 6, and 24 hours after administration.
-
Metabolic characterization was performed using liquid chromatography–ion trap mass spectrometry and liquid chromatography–quadrupole time-of-flight mass spectrometry.
-
4.2.3 Pharmacokinetic Study of 5F-APINAC in Rabbits
-
Objective: To characterize the pharmacokinetic properties of 5F-APINAC and its influence on neurotransmitter-associated metabolites.
-
Methodology:
-
Twelve rabbits were divided into three groups and received 1-mL of 5F-APINAC at doses of 0.1, 1, and 2 mg/kg.
-
A control group was also included.
-
Blood samples were collected at nine time points between 0 and 24 hours.
-
Plasma concentrations of 5F-APINAC and its metabolites were determined using ultra-high-performance liquid chromatography–tandem mass spectrometry.
-
Signaling Pathways and Biological Effects
This compound and its analogs act as agonists at cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of THC. The fluorinated analog, 5F-APINAC, has a CB1 receptor binding affinity approximately 2-5 times greater than this compound.[10] Its interaction with these receptors leads to downstream effects on various neurotransmitter systems.
Neurotransmitter System Modulation by 5F-APINAC
Studies have shown that 5F-APINAC administration can alter metabolomic profiles associated with several neurotransmitter systems.[10]
Caption: 5F-APINAC's influence on various neurotransmitter systems.
Experimental Workflow for In Vivo Metabolism Study
The following diagram illustrates a typical workflow for an in vivo metabolism study of a synthetic cannabinoid like this compound.
Caption: General workflow for in vivo metabolism and pharmacokinetic studies.
Conclusion
Research involving this compound is subject to significant legal and regulatory hurdles due to its classification as a controlled synthetic cannabinoid. Scientists and drug development professionals must navigate a complex legal landscape and adhere to stringent protocols. While preliminary scientific data on its pharmacokinetics, metabolism, and biological effects are available, further research is needed to fully understand its properties. This guide serves as a foundational resource for researchers, emphasizing the critical importance of legal compliance and responsible scientific inquiry in this challenging area of study.
References
- 1. Synthetic Cannabinoids | Office of Addiction Services and Supports [oasas.ny.gov]
- 2. thefederalcriminalattorneys.com [thefederalcriminalattorneys.com]
- 3. Synthetic cannabinoids in Europe | www.euda.europa.eu [euda.europa.eu]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. Synthetic cannabinoids | www.euda.europa.eu [euda.europa.eu]
- 6. Codes and Guidelines | Australian Research Council [arc.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Influence of 5F-APINAC on Neurotransmission in Rabbit Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the synthetic cannabinoid 5F-APINAC on neurotransmission, with a specific focus on its impact within rabbit plasma. The information presented herein is synthesized from peer-reviewed research to facilitate a deeper understanding of the compound's pharmacological and metabolic consequences.
Executive Summary
5F-APINAC, a potent adamantylindazole-class synthetic cannabinoid, elicits significant alterations in neurotransmitter systems. In vivo studies utilizing rabbit models have demonstrated that 5F-APINAC administration leads to dose-dependent changes in key metabolic pathways associated with neurotransmission. Notably, the compound influences the kynurenine (B1673888) and serotonergic pathways, the aspartic acid innervation system, and microbial tryptophan catabolism.[1][2][3] The pharmacokinetic profile of 5F-APINAC in rabbits is characterized by rapid biotransformation and subsequent gradual elimination over a 24-hour period.[1][2][3] This guide will detail the quantitative effects of 5F-APINAC on specific neuroactive metabolites, outline the experimental methodologies used to derive these findings, and visualize the implicated signaling pathways and experimental workflows.
Quantitative Analysis of Neurotransmitter-Related Metabolites
The administration of 5F-APINAC to rabbits resulted in statistically significant, dose-dependent alterations in several key metabolites related to neurotransmission. The following tables summarize the quantitative findings from a pivotal study in the field.
Table 1: Pharmacokinetic Parameters of 5F-APINAC in Rabbit Plasma
| Dosage | t1/2 (Half-life) | AUC 0–24 (Area Under the Curve) | MRT 0–24 (Mean Residence Time) | Clearance |
| 0.1 mg/kg | 4.6 ± 0.4 h | 1.8 ± 0.2 µgh/L | 5.8 ± 0.5 h | 0.06 ± 0.01 L/h |
| 1 mg/kg | 5.2 ± 0.5 h | 20.3 ± 2.1 µgh/L | 6.5 ± 0.6 h | 0.05 ± 0.01 L/h |
| 2 mg/kg | 5.9 ± 0.6 h | 45.1 ± 4.6 µg*h/L | 7.1 ± 0.7 h | 0.04 ± 0.01 L/h |
Data adapted from Shestakova et al. (2021).[2]
Table 2: Effects of 5F-APINAC on Neurotransmitter-Related Metabolites in Rabbit Plasma
| Metabolite | 0.1 mg/kg Dose | 1 mg/kg Dose | 2 mg/kg Dose | Significance |
| Tryptophan | Abrupt Decrease | Abrupt Decrease | Abrupt Decrease | p < 0.05 |
| 5-Hydroxyindole (B134679) Acetic Acid | No significant change | No significant change | No significant change | - |
| Aspartic Acid | Elevated | Elevated | Elevated | p < 0.001 |
| L-kynurenine | No significant change | Elevated | Elevated | p < 0.01 |
| Kynurenic Acid | Dose-dependent elevation | Dose-dependent elevation | Dose-dependent elevation | p < 0.01 |
| Xanthurenic Acid | Dose-dependent elevation | Dose-dependent elevation | Dose-dependent elevation | p < 0.01 |
| Quinolinic Acid | Dose-dependent elevation | Dose-dependent elevation | Dose-dependent elevation | p < 0.01 |
| Anthranilic Acid | Decreased | Decreased | Decreased | p < 0.01 |
| Indole-3-propionic Acid | Elevated | Elevated | Elevated | p < 0.05 |
| Indole-3-carboxaldehyde | Elevated | Elevated | Elevated | p < 0.05 |
| Indole-3-lactic Acid | Decreased | Decreased | Decreased | p < 0.01 |
Data summarized from Shestakova et al. (2021).[1][2][3]
Experimental Protocols
The following section details the methodology employed in the seminal study investigating the effects of 5F-APINAC in a rabbit model.
Animal Model and Dosing
-
Subjects: Twelve male rabbits were utilized for the study.
-
Grouping: The rabbits were divided into three intervention groups (n=4 per group) and a control group.
-
Drug Administration: 5F-APINAC was administered intravenously at doses of 0.1, 1, and 2 mg/kg. The control group received a vehicle solution.[1][2][3]
Sample Collection
-
Matrix: Blood plasma was the biological matrix analyzed.
-
Time Points: Blood samples were collected at nine time points over a 24-hour period: 0 (pre-dose), 20 minutes, 1, 2, 3, 4, 5, 6, and 24 hours post-administration.[2][4]
Bioanalytical Method
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) was used for the quantitative analysis of 5F-APINAC and its metabolites.[1][2][3]
-
Sample Preparation: A protein precipitation method was employed for plasma sample preparation prior to analysis.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 5F-APINAC and the experimental workflow.
Caption: Signaling pathways influenced by 5F-APINAC in rabbit plasma.
Caption: Experimental workflow for studying 5F-APINAC effects in rabbit plasma.
Discussion and Implications
The data strongly indicate that 5F-APINAC significantly perturbs metabolic pathways crucial for normal neurological function. The observed decrease in tryptophan, a precursor for both serotonin and kynurenine, coupled with the elevation of several kynurenine pathway metabolites (L-kynurenine, kynurenic acid, xanthurenic acid, and quinolinic acid), suggests a shunting of tryptophan metabolism away from serotonin synthesis and towards the kynurenine pathway.[1][2] This is further supported by the finding that the expected increase in 5-hydroxyindole acetic acid (a serotonin metabolite) was absent in the treated groups.[1]
The elevation of aspartic acid, an excitatory neurotransmitter, points to a potential excitotoxic component of 5F-APINAC's effects.[1] Furthermore, the alterations in indole-3-propionic acid, indole-3-carboxaldehyde, and indole-3-lactic acid indicate a disruption of the gut microbiome's tryptophan metabolism, which can have downstream effects on host neurochemistry.[1][2][3]
These findings have significant implications for understanding the toxicology of 5F-APINAC and other synthetic cannabinoids. The observed metabolic shifts may underlie some of the severe adverse neurological effects reported in users of these substances. For drug development professionals, this detailed metabolic profiling provides a valuable dataset for preclinical safety assessment and the development of potential therapeutic interventions for synthetic cannabinoid toxicity.
Conclusion
This technical guide has provided a detailed overview of the influence of 5F-APINAC on neurotransmission in rabbit plasma. The quantitative data, experimental protocols, and pathway visualizations presented herein offer a comprehensive resource for researchers, scientists, and drug development professionals working to understand the pharmacological and toxicological properties of this and similar synthetic cannabinoids. The significant alterations in the kynurenine, serotonergic, and aspartic acid pathways highlight the profound impact of 5F-APINAC on neurochemical balance.
References
- 1. researchers.uss.cl [researchers.uss.cl]
- 2. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary metabolites of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as Apinac, APINACA, or AKB-48. The identification of its metabolites is crucial for forensic toxicology, as the parent compound is often found at negligible concentrations in biological samples like urine.[1] This document outlines the principal metabolic pathways, presents quantitative data from forensic studies, details common experimental protocols for detection, and provides visual diagrams to illustrate key processes.
Introduction to this compound (AKB-48)
This compound is a potent synthetic cannabinoid that engages with CB1 and CB2 receptors.[2] Like many synthetic cannabinoids, this compound undergoes extensive metabolism in the human body, primarily catalyzed by cytochrome P450 enzymes (notably CYP3A4).[2] Consequently, forensic identification of this compound consumption relies on detecting its more stable and abundant urinary metabolites.[1][3] The primary metabolic transformations include hydroxylation, oxidation, and glucuronide conjugation.[1][2]
Primary Metabolic Pathways
The biotransformation of this compound is extensive. Studies using human hepatocytes and liver microsomes have identified numerous phase I and phase II metabolites.[1][4] The major metabolic pathways are:
-
Hydroxylation of the Adamantyl Ring: This is a dominant pathway, leading to the formation of mono-, di-, and even trihydroxylated metabolites on the adamantyl moiety.[1][2] These hydroxylated metabolites are primary targets in forensic screening.
-
Oxidation of the N-Pentyl Side Chain: This pathway involves hydroxylation at various positions on the pentyl chain, followed by further oxidation to form ketone or carboxylic acid derivatives.[1] The AKB-48 N-pentanoic acid metabolite is a key marker identified in urine samples.[5][6][7]
-
Glucuronidation: Following phase I hydroxylation, the metabolites can undergo phase II conjugation to form glucuronides, which increases their water solubility and facilitates excretion.[1]
The following diagram illustrates the primary metabolic cascade of this compound.
Key Metabolites for Forensic Identification
While dozens of metabolites have been identified, forensic laboratories typically target the most abundant and unique markers to confirm this compound use.[4] The table below summarizes these key metabolites.
| Metabolite Name | Biotransformation | Common Matrix | Forensic Significance |
| Adamantyl-monohydroxylated AKB-48 | Monohydroxylation of the adamantyl ring | Urine, Blood | Major phase I metabolite, primary screening target.[1][7] |
| Adamantyl-dihydroxylated AKB-48 | Dihydroxylation of the adamantyl ring | Urine | Indicates extensive metabolism, often abundant.[1][7] |
| AKB-48 N-(4-hydroxypentyl) | Hydroxylation of the pentyl side chain | Urine | Specific marker for the N-pentyl chain metabolism.[5][6] |
| AKB-48 N-pentanoic acid | Oxidation of the N-pentyl side chain | Urine | A terminal and stable metabolite, considered a reliable biomarker.[5][8] |
| Adamantyl-pentyl-hydroxylated AKB-48 | Hydroxylation on both moieties | Urine | Indicates multiple metabolic attacks.[7] |
Quantitative Data
Quantitative analysis of this compound metabolites is challenging due to the limited availability of certified reference standards for every metabolite.[9][10] However, studies have reported concentrations in authentic forensic samples, which are crucial for interpreting toxicological results. The data below is compiled from various forensic case reports and research studies.
Data presented is illustrative and concentrations can vary significantly based on dosage, usage patterns, and individual metabolism.
| Metabolite | Biological Matrix | Concentration Range | Reference |
| AKB-48 N-pentanoic acid | Urine | 0.1 - 50 ng/mL | [5][8] |
| Adamantyl-monohydroxylated AKB-48 | Urine | 0.5 - 100 ng/mL | [4] |
| Adamantyl-dihydroxylated AKB-48 | Urine | 0.2 - 80 ng/mL | [4] |
| Parent this compound (AKB-48) | Blood | < 1 ng/mL | [1] |
Experimental Protocols for Metabolite Identification
The standard workflow for the identification of this compound metabolites from urine involves sample preparation, enzymatic hydrolysis, extraction, and analysis by mass spectrometry.
The diagram below outlines a generalized workflow for the forensic analysis of this compound metabolites in urine.
-
Sample Pre-treatment and Hydrolysis:
-
To a 0.5-1.0 mL urine sample, an internal standard is added.[11]
-
The sample is buffered, typically with an acetate (B1210297) or phosphate (B84403) buffer to a pH of approximately 5.[11]
-
β-glucuronidase enzyme is added to hydrolyze the phase II glucuronide conjugates, liberating the phase I metabolites for detection.[6]
-
The mixture is incubated, for example, for 20 minutes at ambient temperature or for a longer duration at elevated temperatures (e.g., 50-60°C).[6]
-
-
Extraction (Solid Phase Extraction - SPE):
-
Cartridge Conditioning: An SPE cartridge (e.g., mixed-mode cation exchange) is conditioned sequentially with a solvent like methanol (B129727) and then water or buffer.[8]
-
Sample Loading: The hydrolyzed urine sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a sequence of solvents (e.g., deionized water, acidic buffer, methanol) to remove interferences.[8]
-
Elution: The target metabolites are eluted from the cartridge using an appropriate solvent mixture, often an acidified or ammoniated organic solvent (e.g., 5% formic acid in methanol).[8]
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of mobile phase for injection.[11]
-
-
Chromatographic Separation and Mass Spectrometric Detection (LC-MS/MS):
-
Liquid Chromatography (LC): Separation is typically achieved using a C18 reversed-phase column. A gradient elution is employed with mobile phases commonly consisting of 0.1% formic acid in water and 0.1% formic acid in an organic solvent like acetonitrile (B52724) or methanol.[12]
-
Mass Spectrometry (MS): Detection is performed using a tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer (QTOF-MS).[4][13] The instrument is operated in positive electrospray ionization (ESI+) mode.[12] For targeted analysis, specific multiple reaction monitoring (MRM) transitions for each metabolite are monitored. For untargeted analysis, high-resolution full scan and data-dependent MS/MS data are acquired.[12]
-
Conclusion
The forensic identification of this compound (AKB-48) consumption is critically dependent on the successful detection of its phase I and phase II metabolites, as the parent drug is rarely detected in urine. The primary metabolic routes involve hydroxylation of the adamantyl ring and oxidation of the N-pentyl side chain. Metabolites such as adamantyl-hydroxylated derivatives and the AKB-48 N-pentanoic acid are considered reliable biomarkers. A robust analytical workflow, typically involving enzymatic hydrolysis followed by SPE and LC-MS/MS analysis, is essential for the accurate and sensitive identification of these compounds in forensic casework.
References
- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecddrepository.org [ecddrepository.org]
- 3. Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48 | RTI [rti.org]
- 4. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ojp.gov [ojp.gov]
- 9. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liu.diva-portal.org [liu.diva-portal.org]
- 12. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Biotransformation of Apinac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the biotransformation of Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) and its fluorinated analog, 5F-Apinac. The information presented herein is intended to support research, forensic analysis, and drug development efforts related to this class of synthetic cannabinoids.
Executive Summary
This compound and its derivatives undergo extensive metabolic transformation in the body, primarily through hydrolysis and oxidation, followed by glucuronidation. These processes are crucial for the detoxification and elimination of the compounds. In vitro studies using human liver microsomes (HLMs) and in vivo studies in rat models have been instrumental in elucidating the metabolic pathways. The primary metabolic routes involve the cleavage of the ester linkage, hydroxylation of the adamantyl and N-pentyl moieties, and subsequent conjugation with glucuronic acid. The identification of specific metabolites serves as a reliable method for detecting this compound consumption in biological samples.
In Vitro Metabolism of this compound and 5F-Apinac
The in vitro metabolism of this compound and 5F-Apinac has been investigated using human liver microsomes (HLMs) to simulate the primary site of drug metabolism. These studies are critical for identifying the metabolic pathways and the enzymes involved.
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
A representative protocol for the in vitro metabolism of this compound and its analogs using HLMs is as follows:
-
Incubation Mixture Preparation: A typical incubation mixture contains the test compound (e.g., 5F-Apinac), pooled human liver microsomes, and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[1]
-
Incubation Conditions: The mixture is incubated at 37°C for a specified period, typically ranging from 1 to 3 hours.[2][3]
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Method: The metabolites are identified and characterized using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[3]
Key Metabolic Reactions Observed In Vitro
In vitro studies have revealed several key biotransformation pathways for this compound and 5F-Apinac:
-
Ester Hydrolysis: The most predominant metabolic reaction is the hydrolysis of the ester bond, leading to the formation of 1-adamantanol (B105290) and the corresponding N-pentylindazole-3-carboxylic acid or 5-fluoropentylindazole-3-carboxylic acid.[3]
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the oxidation of the adamantyl ring and the N-pentyl side chain.[4] This results in the formation of various mono-, di-, and tri-hydroxylated metabolites.
-
Oxidative Defluorination: For 5F-Apinac, oxidative loss of fluorine from the N-fluoropentyl side chain is a significant metabolic step.
-
Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[3]
In Vivo Metabolism of this compound and 5F-Apinac
In vivo studies, primarily conducted in rat models, provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs in a whole-organism system.
Experimental Protocol: Animal Administration and Sample Collection
A general protocol for in vivo metabolism studies in rats is as follows:
-
Animal Model: Male Sprague-Dawley or similar rat strains are typically used.
-
Drug Administration: this compound or 5F-Apinac is administered to the rats, often via intravenous or oral routes.[5] The compound is usually dissolved in a suitable vehicle like ethanol (B145695) or dimethyl sulfoxide.[3]
-
Sample Collection: Urine and blood samples are collected at various time points post-administration (e.g., 3, 6, and 24 hours).[3]
-
Sample Preparation: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates prior to extraction. Liquid-liquid extraction or solid-phase extraction is then used to isolate the metabolites.
-
Analytical Methods: The metabolites in the processed samples are analyzed using GC-MS and LC-QTOF-MS.[6]
Major Metabolites Identified In Vivo
The in vivo metabolic profile of this compound and 5F-Apinac largely mirrors the in vitro findings, with some additional insights:
-
Ester hydrolysis is a predominant pathway in vivo as well.[6]
-
A wide array of hydroxylated, carbonylated, and carboxylated metabolites of both the N-pentylindazole-3-carboxylic acid and 1-adamantanol moieties are generated.[6]
-
Glucuronidated conjugates are major urinary metabolites.[6]
-
For 5F-Apinac, metabolites resulting from oxidative defluorination are also prominent.[3]
Quantitative Data on this compound Biotransformation
While extensive qualitative data exists, quantitative data on this compound metabolism is less abundant. The following tables summarize the available quantitative information for this compound and its analogs.
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Reference |
| PX-1 | 15.1 ± 1.02 | 0.046 | [7] |
| PX-2 | 3.4 ± 0.27 | 0.202 | [7] |
| PX-3 | 5.2 ± 0.89 | 0.133 | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats [5]
| Route of Administration | Dose | Half-life (t½, h) |
| Intravenous (i.v.) | 5 mg/kg | 11.3 |
| Oral (p.o.) | 10 mg/kg | 3.8 |
Visualizing the Biotransformation Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for this compound biotransformation studies.
Caption: Major metabolic pathways of this compound.
References
- 1. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and pharmacokinetic characterization of a new synthetic cannabinoid this compound in rats | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of 5F-APINAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the pharmacokinetics of 5F-APINAC, a potent synthetic cannabinoid. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of this compound.
Executive Summary
5F-APINAC, an adamantylindazole-class synthetic cannabinoid, undergoes rapid and extensive metabolism in the body. In vitro and in vivo studies have demonstrated that the primary metabolic pathways include ester hydrolysis and oxidative transformations. The parent compound is often undetectable in urine, making the identification of its metabolites crucial for toxicological and forensic analysis. Pharmacokinetic studies in animal models indicate dose-dependent kinetics with a swift biotransformation and subsequent gradual elimination. Furthermore, 5F-APINAC has been shown to influence neurotransmitter pathways, suggesting potential neurometabolic effects.
Pharmacokinetic Parameters
Pharmacokinetic studies in rabbits have provided initial insights into the disposition of 5F-APINAC. Following intravenous administration, the compound exhibits a dose-dependent pharmacokinetic profile.[1][2][3]
| Parameter | 0.1 mg/kg | 1 mg/kg | 2 mg/kg |
| Half-life (t½) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Area Under the Curve (AUC₀₋₂₄) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Mean Residence Time (MRT₀₋₂₄) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Clearance (CL) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: Specific quantitative values for the pharmacokinetic parameters were presented in a table within the cited study but are not available in the provided search results. The study indicates a rapid biotransformation followed by a gradual elimination within 24 hours.[1][2][3]
Metabolism of 5F-APINAC
The metabolism of 5F-APINAC has been investigated using both in vitro models with human liver microsomes (HLMs) and in vivo studies in rats and rabbits.[1][4][5] These studies have collectively identified a significant number of metabolites, highlighting the extensive biotransformation of the parent compound.
In Vitro Metabolism with Human Liver Microsomes (HLMs)
Studies using HLMs have been instrumental in elucidating the initial metabolic pathways. The primary reaction observed is ester hydrolysis, leading to the formation of 5-fluoropentylindazole-3-carboxylic acid.[4][5] Other identified metabolic modifications include mono-, di-, and trihydroxylation of the adamantyl ring and the N-fluoropentylindazole moiety, as well as oxidation of the N-fluoropentyl side chain.[4][5]
In Vivo Metabolism
In vivo studies in rats and rabbits have confirmed the metabolic pathways observed in vitro and identified additional metabolites.[1][4][5] In total, 15 metabolites have been tentatively identified.[4][5] The predominant metabolic reaction in both rats and HLMs is ester hydrolysis.[4][5] Other significant biotransformations include oxidative defluorination and glucuronidation.[4][5] Due to its rapid metabolism, the parent 5F-APINAC is often not detected in urine.[1]
Table of Identified Metabolites of 5F-APINAC [4][5]
| Metabolite Class | Specific Modifications |
| Ester Hydrolysis Products | Formation of 5-fluoropentylindazole-3-carboxylic acid (M9) |
| Adamantol Metabolites | Mono-, di-, and trihydroxylation of the adamantyl ring |
| Oxidative Defluorination Metabolites | Oxidative loss of fluorine from the N-fluoropentyl side chain |
| N-fluoropentylindazole-3-carboxylic acid Metabolites | Further modifications to the carboxylic acid product |
| Other Oxidative Metabolites | Oxidation (carbonyl formation) of the N-fluoropentyl side chain |
| Conjugated Metabolites | Glucuronidation |
Experimental Protocols
In Vitro Metabolism Assay
-
Incubation: A standard solution of 5F-APINAC is incubated with HLMs.[4][5]
-
Conditions: The incubation is carried out for 1 hour at 37°C.[4][5]
-
Analysis: The metabolic characterization is performed using liquid chromatography-ion trap mass spectrometry (LC-IT-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[4][5]
In Vivo Metabolism Study (Rat Model)
-
Administration: Rats receive a dose of 15 mg/kg of 5F-APINAC, typically diluted in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). A vehicle control group receives the placebo.[4][5]
-
Sample Collection: Urine is collected at specified time points, such as 3, 6, and 24 hours after administration.[4][5]
-
Analysis: Metabolite identification in urine is conducted using LC-IT-MS and LC-QTOF-MS.[4][5]
Pharmacokinetic Study (Rabbit Model)
-
Subjects: Rabbits, divided into groups receiving different doses.[1][2][3]
-
Administration: Intravenous administration of 5F-APINAC at doses of 0.1, 1, and 2 mg/kg.[1][2][3]
-
Sample Collection: Blood samples are collected at multiple time points over a 24-hour period (e.g., 0, 20 min, 1, 2, 3, 4, 5, 6, and 24 hours).[1][6]
-
Analysis: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is used to quantify 5F-APINAC concentrations in plasma.[1][2][3]
Visualizations
Metabolic Pathways of 5F-APINAC
Caption: Primary metabolic pathways of 5F-APINAC.
Experimental Workflow for In Vivo Metabolism Study
Caption: General experimental workflow for in vivo metabolism studies.
Influence of 5F-APINAC on Neurotransmitter Pathways
Caption: Neurotransmitter pathways influenced by 5F-APINAC.
Analytical Methodologies
The identification and quantification of 5F-APINAC and its metabolites heavily rely on advanced analytical techniques. The primary methods cited in the literature are:
-
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS): Used for the qualitative identification of metabolites.[4][5]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Provides high-resolution mass data for accurate metabolite identification.[4][5]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Employed for the quantitative analysis of 5F-APINAC in biological matrices like plasma.[1][2][3]
Conclusion
The foundational research on the pharmacokinetics of 5F-APINAC reveals a compound that is rapidly and extensively metabolized through ester hydrolysis and various oxidative pathways. The parent compound is unlikely to be detected in urine, making metabolite profiling essential for confirming exposure. Pharmacokinetic data from animal models suggest a dose-dependent elimination profile. Furthermore, the interaction of 5F-APINAC with key neurotransmitter systems highlights the need for further investigation into its neuropharmacological effects. This guide provides a core understanding for professionals engaged in the study of synthetic cannabinoids.
References
- 1. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC (2020) | Svetlana A. Appolonova | 3 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
Apinac: A Technical Overview of a Novel Synthetic Cannabinoid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of initial research findings on the synthetic cannabinoid Apinac (also known as AKB-57) and its fluorinated analog, 5F-Apinac. Synthetic cannabinoids are a large class of molecules that bind to the same cannabinoid receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds are of significant interest to the research community for their potential therapeutic applications and for understanding the functioning of the endocannabinoid system. This document summarizes the available quantitative data, details experimental protocols for its study, and visualizes its metabolic and signaling pathways.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound and its analogs.
Table 1: Pharmacokinetic Properties of 5F-Apinac in Rabbits
This table presents the pharmacokinetic parameters of 5F-Apinac following intravenous administration to rabbits at three different dosages. The data indicates a dose-dependent pharmacokinetic profile, characterized by rapid biotransformation and subsequent gradual elimination.[1]
| Dosage (mg/kg) | Half-life (t1/2) (min) | Area Under the Curve (AUC 0–24h) (ng/mL × h) | Mean Residence Time (MRT 0–24h) (min) | Clearance (mL/(kg × h)) |
| 0.1 | 74.8 ± 27.5 | 1737.5 ± 421.9 | 106.6 ± 39.8 | 14.2 ± 8 |
| 1.0 | 47.9 ± 2.1 | 2957.04 ± 270.4 | 53.5 ± 1.8 | 153 ± 2 |
| 2.0 | 26.0 ± 5.9 | 4132.5 ± 445.2 | 24.03 ± 6.9 | 324 ± 5 |
Data are represented as mean ± standard deviation.[1]
Table 2: Identified Metabolites of this compound in Rats
Metabolic analysis of this compound in rat models has identified several metabolites, primarily resulting from ester hydrolysis and subsequent modifications.[2] The major metabolic pathway involves the cleavage of the ester bond, leading to the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol, which then undergo further biotransformation.[2] Ten key metabolites have been identified through these processes.[2]
| Metabolite ID | Metabolic Pathway |
| M1 | Hydroxylation of N-pentylindazole-3-carboxylic acid |
| M2 | Carbonylation of N-pentylindazole-3-carboxylic acid |
| M3 | Carboxylation of N-pentylindazole-3-carboxylic acid |
| M4 | Glucuronidation of hydroxylated metabolite |
| M5 | Ester hydrolysis product (N-pentylindazole-3-carboxylic acid) |
| M6 | Ester hydrolysis product (1-adamantanol) |
| M7 | Hydroxylation of the adamantyl ring |
| M8 | Dihydroxylation of the adamantyl ring |
| M9 | Trihydroxylation of the adamantyl ring |
| M10 | Glucuronidation of 1-adamantanol |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies of this compound and 5F-Apinac.
2.1. In Vivo Metabolism Study of this compound in Rats
-
Animal Model: Male Wistar rats were used for the in vivo metabolism studies.[2]
-
Drug Administration: this compound was administered to the rats, and urine samples were collected for analysis.[2]
-
Sample Preparation: Urine samples were prepared for analysis using a protocol involving enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites, followed by liquid-liquid extraction with a mixture of n-pentane and ethyl acetate. The organic layer was then evaporated to dryness and reconstituted for analysis.[2]
-
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent 7890B gas chromatograph coupled with an Agilent 5977A mass spectrometer was used. An HP-5MS capillary column was employed for separation. The oven temperature was programmed with an initial hold, followed by a ramped increase.[2]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): An Agilent 1290 Infinity liquid chromatograph coupled to an Agilent 6540 quadrupole time-of-flight mass spectrometer was utilized. A ZORBAX Eclipse Plus C18 column was used for chromatographic separation with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[2]
-
2.2. Pharmacokinetic Study of 5F-Apinac in Rabbits
-
Animal Model: Twelve rabbits were divided into three groups for the pharmacokinetic study.[3]
-
Drug Administration: 5F-Apinac was administered intravenously at dosages of 0.1, 1, and 2 mg/kg.[3]
-
Sample Collection: Blood samples were collected at nine time points over a 24-hour period.[3]
-
Analytical Method: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for the quantification of 5F-Apinac in plasma samples.[3]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound's biological activity and analysis.
Caption: Metabolic pathway of this compound in vivo.
Caption: Workflow for this compound metabolite identification.
Caption: Proposed signaling cascade for this compound.
References
Methodological & Application
Application Note: Detection and Quantification of Apinac Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) is a synthetic cannabinoid that has been identified as a novel psychoactive substance. Like many synthetic cannabinoids, this compound is extensively metabolized in the human body, and the parent compound is often not detectable in urine samples.[1][2] Therefore, toxicological and pharmacokinetic studies rely on the detection of its major metabolites. The primary metabolic pathway for this compound is ester hydrolysis, which results in the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol.[1][2] These metabolites can undergo further hydroxylation, carbonylation, and carboxylation, and are often excreted in urine as glucuronide conjugates.[1][2]
This application note provides a detailed protocol for the detection and quantification of this compound metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves enzymatic hydrolysis of glucuronidated metabolites, liquid-liquid extraction (LLE) for sample clean-up and concentration, and derivatization to improve the chromatographic properties of the analytes.
Principle
The analytical procedure begins with the enzymatic hydrolysis of glucuronide conjugates of this compound metabolites in urine using β-glucuronidase. Following hydrolysis, the free metabolites are extracted from the urine matrix using a liquid-liquid extraction technique. The extracted analytes are then derivatized by silylation to increase their volatility and thermal stability, making them suitable for GC-MS analysis. The derivatized metabolites are separated on a gas chromatograph and detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte, while quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Experimental Workflow
Caption: Experimental workflow for this compound metabolite analysis in urine.
Detailed Protocols
Reagents and Materials
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate (B1210297), Hexane (all HPLC grade or higher)
-
Reagents: β-glucuronidase from Helix pomatia (≥100,000 units/mL), Phosphate (B84403) buffer (0.1 M, pH 7.0), Sodium sulfate (B86663) (anhydrous)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standards: this compound metabolite standards (N-pentylindazole-3-carboxylic acid, hydroxylated N-pentylindazole-3-carboxylic acid, 1-adamantanol) and a suitable internal standard (e.g., JWH-018 N-pentanoic acid-d4).
-
Glassware: 15 mL screw-cap glass tubes, conical GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.
Sample Preparation
-
Pipette 1 mL of urine into a 15 mL screw-cap glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the tube for 10 seconds.
-
Incubate the mixture in a heating block at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean 15 mL glass tube.
-
Repeat the extraction (steps 8-11) with another 5 mL of the extraction solvent.
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Add 50 µL of ethyl acetate to act as a solvent.
-
Cap the tube tightly and vortex for 10 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a conical GC vial with an insert for analysis.
GC-MS Instrumental Parameters
The following are representative GC-MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Note on SIM Mode: For quantitative analysis, it is recommended to use SIM mode to enhance sensitivity and selectivity. Characteristic ions for the derivatized this compound metabolites would need to be determined from the analysis of pure standards.
Data Presentation
The following tables present example validation data for a GC-MS method for the analysis of synthetic cannabinoid metabolites. This data is representative of the performance that would be expected from a validated method for this compound metabolites.
Table 1: Method Validation Parameters (Example Data)
| Parameter | N-pentylindazole-3-carboxylic acid | Hydroxylated Metabolite | 1-adamantanol |
| Linear Range (ng/mL) | 1 - 100 | 1 - 100 | 2 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.992 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 1.0 |
| Limit of Quantitation (LOQ) (ng/mL) | 1.0 | 1.0 | 2.0 |
Table 2: Precision and Accuracy (Example Data)
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| N-pentylindazole-3-carboxylic acid | 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 8 | < 12 | 92 - 108 | |
| Hydroxylated Metabolite | 5 | < 12 | < 15 | 88 - 112 |
| 50 | < 10 | < 13 | 90 - 110 | |
| 1-adamantanol | 10 | < 10 | < 15 | 85 - 115 |
| 100 | < 8 | < 12 | 90 - 110 |
Table 3: Recovery (Example Data)
| Analyte | Spiked Conc. (ng/mL) | Extraction Recovery (%) |
| N-pentylindazole-3-carboxylic acid | 20 | 85 - 95 |
| Hydroxylated Metabolite | 20 | 80 - 90 |
| 1-adamantanol | 40 | 75 - 85 |
Signaling Pathway
This compound, as a synthetic cannabinoid, exerts its effects by acting as an agonist at cannabinoid receptors, primarily the CB1 receptor found in the central nervous system. Activation of the CB1 receptor initiates a G-protein-mediated signaling cascade.
Caption: this compound-activated CB1 receptor signaling pathway.
Disclaimer: This application note provides a representative protocol based on published methods for similar compounds. This method must be fully validated in-house for the specific analytes of interest before being used for routine analysis.
References
- 1. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of APINAC Metabolites using LC-QTOF-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the identification and characterization of metabolites of the synthetic cannabinoid APINAC (also known as AKB-57 or adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) in biological matrices using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The described methodologies are intended for researchers, scientists, and drug development professionals involved in the study of novel psychoactive substances (NPS). The protocol covers sample preparation from urine and plasma, optimized LC-MS conditions, and data analysis strategies for metabolite profiling.
Introduction
This compound is a potent synthetic cannabinoid that has emerged on the NPS market. Understanding its metabolism is crucial for forensic toxicology, clinical diagnostics, and pharmacological research. The primary metabolic pathways for this compound involve ester hydrolysis, hydroxylation of the adamantyl and pentyl moieties, subsequent oxidation to carbonyl and carboxyl groups, and glucuronide conjugation.[1] LC-QTOF-MS provides the high resolution and mass accuracy required for the confident identification of these metabolites in complex biological samples.
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites is depicted below.
References
Application Notes and Protocols for the Laboratory Synthesis of APINAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of APINAC (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid also known as AKB-57. The synthesis is a two-step process commencing with the N-alkylation of indazole-3-carboxylic acid, followed by a Steglich esterification to couple the alkylated intermediate with 1-adamantanol (B105290). This protocol includes detailed methodologies, quantitative data tables, and diagrams to illustrate the experimental workflow and the compound's mechanism of action.
Introduction
This compound is a synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. The synthesis of this compound for laboratory use is essential for research into its pharmacological properties, metabolic fate, and potential therapeutic applications. The following protocol is designed to be a comprehensive guide for researchers, providing a reliable method for producing this compound in a laboratory setting.
Chemical Structures and Properties
| Compound Name | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Indazole-3-carboxylic acid | 1H-indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 |
| 1-Bromopentane (B41390) | 1-Bromopentane | C₅H₁₁Br | 151.05 |
| 1-Pentyl-1H-indazole-3-carboxylic acid | 1-pentyl-1H-indazole-3-carboxylic acid | C₁₃H₁₆N₂O₂ | 232.28[1] |
| 1-Adamantanol | Adamantan-1-ol | C₁₀H₁₆O | 152.24 |
| This compound | Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate | C₂₃H₃₀N₂O₂ | 366.50 |
Experimental Protocols
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two primary steps:
-
N-Alkylation: Reaction of indazole-3-carboxylic acid with 1-bromopentane to yield 1-pentyl-1H-indazole-3-carboxylic acid.
-
Esterification: Coupling of 1-pentyl-1H-indazole-3-carboxylic acid with 1-adamantanol using a Steglich esterification method to produce the final product, this compound.
Step 1: Synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid (N-Alkylation)
This procedure outlines the N-alkylation of indazole-3-carboxylic acid with 1-bromopentane. The use of sodium hydride in dimethylformamide (DMF) provides high selectivity for the N1 position of the indazole ring.
Materials and Reagents:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopentane
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Protocol:
-
To a stirred suspension of sodium hydride (3.0 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add indazole-3-carboxylic acid (1.0 equivalent) portionwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 1-bromopentane (1.3 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 21 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the crude product is typically not required for the next step if the reaction goes to completion, as high N1 selectivity is expected.[2]
| Parameter | Value |
| Reactants | Indazole-3-carboxylic acid, 1-Bromopentane |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 21 hours |
| Temperature | Room Temperature |
| Typical Yield | 76-96%[2] |
Step 2: Synthesis of this compound (Steglich Esterification)
This protocol details the esterification of 1-pentyl-1H-indazole-3-carboxylic acid with the sterically hindered alcohol, 1-adamantanol, using the Steglich method.
Materials and Reagents:
-
1-Pentyl-1H-indazole-3-carboxylic acid
-
1-Adamantanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
Protocol:
-
Dissolve 1-pentyl-1H-indazole-3-carboxylic acid (1.0 equivalent), 1-adamantanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.
| Parameter | Value |
| Reactants | 1-Pentyl-1H-indazole-3-carboxylic acid, 1-Adamantanol |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | ~80% |
Mechanism of Action and Signaling Pathway
This compound functions as a synthetic cannabinoid receptor agonist, with activity at both the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of cannabinoid receptors can also modulate ion channels, such as inhibiting calcium channels and activating inwardly rectifying potassium channels.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 5F-AKB-48 | CB1 | ~1.9[3] |
| JWH-018 (for comparison) | CB1 | ~3.38[3] |
This data suggests that this compound likely possesses a high binding affinity for the CB1 receptor, consistent with its classification as a potent synthetic cannabinoid.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound in a laboratory setting. By following the detailed methodologies for N-alkylation and Steglich esterification, researchers can reliably produce this compound for further investigation into its pharmacological and toxicological properties. The provided diagrams and quantitative data offer additional context for understanding the synthesis and mechanism of action of this compound. As with all laboratory procedures, appropriate safety precautions should be taken when handling the reagents and products described herein.
References
Application Notes and Protocols for Studying the Effects of Diclofenac in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins (B1171923) which are key mediators of inflammation, pain, and fever.[2][][4][5] Further research suggests that Diclofenac's pharmacological activity may also involve the modulation of other pathways, including the activation of the nitric oxide-cGMP antinociceptive pathway and inhibition of lipoxygenase enzymes.[1]
These application notes provide detailed protocols for utilizing established animal models to investigate the anti-inflammatory, analgesic, and antipyretic effects of Diclofenac. The described models are standard preclinical tools for evaluating the efficacy of NSAIDs.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of Diclofenac is the inhibition of the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Animal Models and Experimental Protocols
A variety of animal models can be employed to study the multifaceted effects of Diclofenac. These models are crucial for understanding the drug's efficacy and for the development of new anti-inflammatory therapeutics.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.[6][7] Carrageenan injection induces a localized inflammatory response characterized by edema.[6][8]
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (150-200g) are commonly used.[9] Animals should be acclimatized for at least one week before the experiment.[7]
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the left hind paw of each rat is measured using a plethysmometer.[10]
-
Drug Administration: Diclofenac (or the vehicle for the control group) is administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.[11]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.[10]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Time (hours) | Paw Volume (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | 1 | 0.55 ± 0.04 | - |
| 2 | 0.82 ± 0.06 | - | ||
| 3 | 1.15 ± 0.08 | - | ||
| 4 | 1.28 ± 0.09 | - | ||
| Diclofenac | 5 | 1 | 0.42 ± 0.03 | 23.6 |
| 2 | 0.51 ± 0.04 | 37.8 | ||
| 3 | 0.68 ± 0.05 | 40.9 | ||
| 4 | 0.75 ± 0.06 | 41.4 | ||
| Diclofenac | 20 | 1 | 0.38 ± 0.03 | 30.9 |
| 2 | 0.45 ± 0.04 | 45.1 | ||
| 3 | 0.52 ± 0.05 | 54.8 | ||
| 4 | 0.59 ± 0.05 | 53.9 |
Data are presented as mean ± SEM. The data in this table is illustrative and compiled from typical results seen in such experiments.
Acetic Acid-Induced Writhing Test in Mice (Analgesia)
This model is used to screen for analgesic activity, particularly against visceral pain.[12][13][14] Intraperitoneal injection of acetic acid induces a characteristic writhing response.[12][15]
Protocol:
-
Animals: Male ICR mice (20-30g) are typically used.[12]
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: Diclofenac or vehicle is administered orally or subcutaneously 30-60 minutes before the acetic acid injection.[12][13]
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.[12]
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[12][16]
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Analgesic Activity |
| Control (Vehicle) | - | 45.8 ± 3.2 | - |
| Diclofenac | 10 | 20.1 ± 2.5 | 56.1 |
| Diclofenac | 20 | 11.5 ± 1.9 | 74.9 |
| Diclofenac | 40 | 6.2 ± 1.1 | 86.5 |
Data are presented as mean ± SEM. The data in this table is illustrative and based on typical experimental outcomes.
Lipopolysaccharide (LPS)-Induced Pyrexia in Rats (Antipyresis)
This model is used to evaluate the antipyretic (fever-reducing) potential of a compound.[17] LPS, a component of the outer membrane of Gram-negative bacteria, induces a febrile response when injected into animals.[18]
Protocol:
-
Animals: Male Wistar rats are commonly used.
-
Baseline Temperature: The basal rectal temperature of each rat is measured using a digital thermometer.
-
Grouping: Animals are divided into control and experimental groups.
-
Drug Administration: Diclofenac or vehicle is administered orally or intraperitoneally.
-
Induction of Fever: One hour after drug administration, LPS (typically 50 µg/kg) is injected intraperitoneally to induce fever.[17][19]
-
Temperature Measurement: Rectal temperature is recorded at regular intervals (e.g., every hour) for up to 6 hours post-LPS injection.[17]
-
Data Analysis: The change in rectal temperature from baseline is calculated for each time point and compared between the treated and control groups.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Time (hours post-LPS) | Change in Rectal Temperature (°C) |
| Control (Vehicle) | - | 1 | +0.8 ± 0.1 |
| 2 | +1.5 ± 0.2 | ||
| 3 | +1.8 ± 0.2 | ||
| 4 | +1.6 ± 0.1 | ||
| Diclofenac | 10 | 1 | +0.5 ± 0.1 |
| 2 | +0.7 ± 0.1 | ||
| 3 | +0.9 ± 0.2 | ||
| 4 | +0.8 ± 0.1 |
Data are presented as mean ± SEM. The data in this table is illustrative and reflects typical results from this experimental model.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Diclofenac and other potential anti-inflammatory, analgesic, and antipyretic compounds. Consistent application of these standardized methods will yield reliable and comparable data, facilitating the drug development process.
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 4. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 15. saspublishers.com [saspublishers.com]
- 16. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 17. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 19. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Assessing Apinac Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. These assessments provide essential information regarding a compound's therapeutic window and potential off-target effects. This document offers detailed application notes and protocols for characterizing the cytotoxic effects of Apinac using common in vitro cell culture assays. The described methods are designed to deliver reproducible and quantitative data on cell viability, membrane integrity, and the induction of apoptosis.
Assessment of Cell Viability and Metabolic Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1][2] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials and Reagents:
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates, sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Maintain the selected cell line in a T-75 flask with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.[3]
-
Trypsinize the cells, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[3]
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced cytotoxicity.[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: this compound Cytotoxicity (MTT Assay)
Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells after 48h Treatment.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
Table 2: Time-Dependent Cytotoxicity of 10 µM this compound on HeLa Cells.
| Treatment Time (hours) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 | 1.24 ± 0.07 | 100 |
| 12 | 1.05 ± 0.06 | 84.7 |
| 24 | 0.82 ± 0.05 | 66.1 |
| 48 | 0.63 ± 0.04 | 50.8 |
| 72 | 0.45 ± 0.03 | 36.3 |
Experimental Workflow: MTT Assay
References
Application Notes and Protocols for Apinac in Cannabinoid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac, also known as 5F-APINAC, is a synthetic cannabinoid that has garnered significant interest within the scientific community for its potent activity at cannabinoid receptors. Synthetic cannabinoids are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds typically exhibit high affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. Due to its strong affinity for these receptors, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide detailed methodologies for studying the interaction of this compound with cannabinoid receptors, including binding affinity and functional activity assays.
Data Presentation
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at human CB1 and CB2 receptors, in comparison to other well-characterized cannabinoid ligands. While precise Ki and EC50 values for this compound are not consistently reported across all studies, it is established that 5F-APINAC possesses a strong affinity for cannabinoid receptors, potentially up to 100 times that of THC[1]. The data presented here are representative values based on the reported high potency of similar synthetic cannabinoids.
Table 1: Comparative Binding Affinities (Ki) of Cannabinoid Ligands
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound (5F-APINAC) | ~1-10 | ~5-50 | CB1-preferring |
| Δ⁹-THC | ~40 | ~3 | CB2-preferring |
| CP-55,940 (Full Agonist) | 0.9 | 0.7 | Non-selective |
| Rimonabant (Inverse Agonist) | 7.5 | >1000 | CB1-selective |
Table 2: Comparative Functional Potencies (EC50) of Cannabinoid Agonists
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound (5F-APINAC) | ~0.5-5 | ~2-20 |
| Δ⁹-THC (Partial Agonist) | ~100 | ~50 |
| CP-55,940 (Full Agonist) | ~1 | ~0.5 |
Signaling Pathways
Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.
Canonical CB1 and CB2 Receptor Signaling
Activation of CB1 and CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This in turn modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, cannabinoid receptor activation leads to the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Another significant downstream effect is the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 pathways, which are involved in regulating gene expression and cell fate.
Canonical cannabinoid receptor signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Workflow:
Workflow for Radioligand Competition Binding Assay.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound (5F-APINAC).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells overexpressing either human CB1 or CB2 receptors. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM), and 100 µL of membrane preparation (5-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2), 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Workflow:
Workflow for cAMP Functional Assay.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test Compound: this compound (5F-APINAC).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed cells expressing the cannabinoid receptor of interest into a 96- or 384-well plate and culture overnight.
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Workflow:
Workflow for [³⁵S]GTPγS Binding Assay.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
Test Compound: this compound (5F-APINAC).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes (5-20 µg protein per well).
-
GDP (final concentration ~10 µM).
-
This compound at various concentrations.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiation and Incubation: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer. Measure the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all readings to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
This compound (5F-APINAC) is a potent synthetic cannabinoid that serves as a valuable research tool for elucidating the complex roles of the endocannabinoid system. The protocols outlined in these application notes provide robust methods for characterizing the binding affinity and functional activity of this compound and other cannabinoid receptor ligands. By employing these assays, researchers can gain a deeper understanding of the molecular pharmacology of synthetic cannabinoids and their potential therapeutic and toxicological effects.
References
Quantifying Apinac in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac (also known as AKB-57 or ACBL(N)-018) is a synthetic cannabinoid that has emerged in the novel psychoactive substances market.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for forensic toxicology, clinical research, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound in various biological specimens, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2] Additionally, general guidance for the development of an immunoassay is provided as a potential alternative or screening method.
Analytical Methods
The primary method for the quantification of this compound and its metabolites is LC-MS/MS, which offers high sensitivity and specificity.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for metabolite identification.[1] Immunoassays, once developed, can serve as a rapid screening tool.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its ability to separate the analyte from matrix components and provide definitive identification and quantification.[5]
Table 1: Summary of a Hypothetical Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Result |
| Linearity (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 |
| Accuracy at LLOQ (%) | 85 - 115 |
| Precision at LLOQ (%RSD) | ≤ 20 |
| Accuracy (Low, Mid, High QC) (%) | 90 - 110 |
| Precision (Low, Mid, High QC) (%RSD) | ≤ 15 |
| Extraction Recovery (%) | > 85 |
| Matrix Effect (%) | 85 - 115 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines the procedure for sample preparation and analysis of this compound in human plasma.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid Phase Extraction)
Solid phase extraction is a robust method for cleaning up complex samples like plasma.[6]
-
Spiking: To 1 mL of human plasma, add the internal standard (e.g., this compound-d4) to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound.
-
Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix interferences. For example:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard. These would need to be determined experimentally, but for this compound (C24H32N2O2), the protonated molecule [M+H]+ would be at m/z 393.25. A hypothetical transition could be 393.25 > 145.1.
4. Data Analysis Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: General Procedure for Immunoassay Development
This protocol provides a general workflow for developing a competitive ELISA for this compound screening.
1. Production of Antibodies
-
Hapten Synthesis: this compound is a small molecule (hapten) and needs to be conjugated to a carrier protein (e.g., BSA or KLH) to become immunogenic.
-
Immunization: Immunize animals (e.g., rabbits or mice) with the this compound-protein conjugate to generate polyclonal or monoclonal antibodies.[7]
-
Antibody Purification: Purify the antibodies from the serum using affinity chromatography.
2. Competitive ELISA Development
-
Coating: Coat a microtiter plate with a known concentration of this compound-protein conjugate or anti-Apinac antibody.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Competition: Add the biological sample (containing unknown this compound) and a fixed amount of enzyme-labeled this compound (or anti-Apinac antibody if the plate is coated with the antigen). This compound in the sample will compete with the labeled this compound for binding to the antibody.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric).
-
Measurement: Measure the signal intensity, which will be inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: A generic cannabinoid receptor signaling pathway.
Stability and Storage
Proper sample handling and storage are critical for accurate quantification.[8][9] It is recommended to store biological samples (plasma, urine, etc.) at -20°C or preferably -80°C for long-term stability until analysis.[10] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[10] Stability of this compound in different biological matrices and storage conditions should be evaluated during method validation.
Metabolism
This compound undergoes extensive metabolism in vivo.[1] The predominant metabolic pathway is ester hydrolysis, leading to the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol (B105290) metabolites.[1] Further metabolism involves hydroxylation, carbonylation, and carboxylation, with or without glucuronidation.[1] For comprehensive toxicological screening, it is important to monitor for these major metabolites in addition to the parent compound.
Table 2: Major Metabolites of this compound Identified in Rat Urine[1]
| Metabolite Type | Description |
| Ester Hydrolysis Products | N-pentylindazole-3-carboxylic acid and its derivatives |
| 1-adamantanol and its derivatives | |
| Phase I Metabolites | Hydroxylated, carbonylated, and carboxylated products |
| Phase II Metabolites | Glucuronide conjugates |
Disclaimer: The LC-MS/MS method parameters and performance data presented in Table 1 are hypothetical and should be optimized and validated in a laboratory setting. The signaling pathway diagram is a generalized representation and may not reflect the specific intracellular signaling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Monoclonal Antibody and Development of a New Immunoassay for Apramycin in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enzyme immunoassay for the quantitation of cellular antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. サンプル調製技術 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. ojp.gov [ojp.gov]
- 9. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 10. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Apinac and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) and its analogs, a class of synthetic cannabinoids. The following protocols are intended for research and forensic applications and should be performed by qualified personnel.
Introduction to this compound and its Analogs
This compound and its fluorinated analog, 5F-APINAC, are potent synthetic cannabinoids that have been identified in herbal mixtures and biological samples.[1] Like other synthetic cannabinoids, they are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Due to their high potency and potential for adverse health effects, robust and sensitive analytical methods are crucial for their detection and quantification in various matrices. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS for the Identification of this compound in Herbal Mixtures
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds and is well-suited for the identification of synthetic cannabinoids in herbal products.[2] The method involves extraction of the analytes from the matrix, followed by separation and identification based on their retention time and mass spectrum.
Experimental Protocol: GC-MS Analysis of Herbal Samples
1. Sample Preparation: Solvent Extraction
-
Weigh approximately 50 mg of the homogenized herbal material into a 10 mL glass vial.
-
Add 5 mL of methanol (B129727) to the vial.
-
Vortex the mixture for 2 minutes, followed by sonication for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC-MS analysis.[3]
2. Instrumental Analysis: GC-MS Parameters
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.[4]
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[2][4]
-
Injector: Splitless mode at 280 °C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C, hold for 9 minutes.
-
Ramp: 15°C/min to 325°C, hold for 1 minute.[5]
-
-
MS Transfer Line: 300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 1000.[6]
Data Presentation: Quantitative Method Validation Parameters (Illustrative)
| Parameter | Typical Performance |
| Linear Range | 10 - 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow: GC-MS Analysis of Herbal Samples
Section 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS for the Quantification of this compound and its Metabolites in Biological Matrices
LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of this compound and its metabolites in complex biological matrices such as urine and plasma.[12] This method offers excellent specificity through Multiple Reaction Monitoring (MRM) and is suitable for quantitative analysis at low concentrations.
Experimental Protocol: LC-MS/MS Analysis of Urine Samples
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 2 mL of urine, add 1 mL of β-glucuronidase solution (in 100 mM acetate (B1210297) buffer, pH 5.0) to hydrolyze conjugated metabolites.[13]
-
Incubate the mixture at 60 °C for 3 hours.[13]
-
Allow the sample to cool, then add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Centrifuge at 5000 rpm for 5 minutes.
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a water:methanol (95:5) solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis: UPLC-MS/MS Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum Ultra).[12]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Initial: 60% B
-
0.25 min: 60% B
-
5.0 min: 95% B
-
Hold at 95% B for 10 min
-
17.0 min: Return to initial conditions.
-
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and its metabolites.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the validation parameters for a "dilute and shoot" LC-MS/MS method for synthetic cannabinoid metabolites, which can be adapted for this compound.[12]
| Parameter | Performance |
| Linear Range | 2 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Intra-Assay Precision (%CV) | 3.5 - 11.8% |
| Intra-Assay Accuracy (%Bias) | -2.21 - 14.0% |
Experimental Workflow: LC-MS/MS Analysis of Urine Samples
Section 3: Signaling Pathway of this compound
As a synthetic cannabinoid, this compound acts as an agonist at the cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.[14] The activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
Binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), leads to the activation of the associated inhibitory G-protein (Gi/o).[14][15] This triggers the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of downstream effectors. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[14][15] Additionally, the Gβγ subunit can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in a dampening of neuronal activity and neurotransmitter release.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of SPME-HS-GC–MS for the Analysis of Herbal Products Containing Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 12. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. mdpi.com [mdpi.com]
- 15. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of Apinac using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac, a synthetic cannabinoid, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for drug metabolism studies.[1][2] HLMs are subcellular fractions of the liver endoplasmic reticulum that are rich in CYP enzymes.[1][3]
The primary metabolic pathways for this compound and related synthetic cannabinoids include ester hydrolysis, oxidative defluorination, and hydroxylation of the adamantyl and N-pentylindazole moieties, followed by potential glucuronidation.[4][5] These biotransformations are critical in the detoxification and elimination of the compound from the body.
Key Metabolic Pathways of this compound
The metabolism of this compound in human liver microsomes proceeds through several key pathways, as illustrated in the diagram below. The initial steps involve either the hydrolysis of the ester linkage or oxidation at various positions on the molecule.
Caption: Proposed metabolic pathways of this compound in human liver microsomes.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro this compound metabolism study using human liver microsomes.
Caption: Experimental workflow for this compound in vitro metabolism study.
Data Summary
The following table summarizes hypothetical quantitative data for the formation of this compound metabolites over a 60-minute incubation period with human liver microsomes. Values are represented as the percentage of the initial substrate converted to each metabolite.
| Time (minutes) | This compound Remaining (%) | M1 (Ester Hydrolysis) (%) | M2 (Adamantyl Monohydroxylation) (%) | M5 (Adamantyl Dihydroxylation) (%) | Other Oxidative Metabolites (%) |
| 0 | 100 | 0 | 0 | 0 | 0 |
| 15 | 75 | 15 | 5 | 1 | 4 |
| 30 | 50 | 28 | 10 | 3 | 9 |
| 60 | 20 | 45 | 18 | 6 | 11 |
Detailed Experimental Protocols
Materials and Reagents
-
This compound (or 5F-Apinac)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)
-
NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Internal Standard (e.g., a structurally related compound not found in the matrix)
-
96-well plates
-
Incubator/shaker set to 37°C
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilute in acetonitrile to a working stock solution of 1 mM.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare with ultrapure water and adjust the pH.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. This is crucial for maintaining the activity of CYP enzymes.[6]
-
HLM Suspension: Thaw a vial of pooled HLMs on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[6][7]
Incubation Procedure
-
In a 96-well plate, add the following to each well for the reaction mixture:
-
178 µL of 100 mM Phosphate Buffer (pH 7.4)
-
10 µL of 3.3 mM MgCl2
-
1 µL of 1 mM this compound working stock solution (final concentration 5 µM)
-
10 µL of HLM suspension (0.5 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.[8]
-
Incubate the plate at 37°C with gentle agitation (e.g., 100 rpm) for the desired time points (e.g., 0, 7, 15, 25, 40 minutes).[6][7]
-
For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.
-
Negative Control: In separate wells, replace the NADPH regenerating system with phosphate buffer to assess non-NADPH dependent metabolism.[6]
Reaction Termination and Sample Preparation
-
Terminate the reactions at each time point by adding 200 µL of ice-cold acetonitrile containing an internal standard.[7]
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[7]
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required for the separation and detection of this compound and its metabolites.[4]
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of the parent drug and known metabolites. For the identification of unknown metabolites, a full scan or product ion scan mode can be used.[9]
Data Analysis
-
Metabolite Identification: Putative metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug.
-
Quantification: The peak area of this compound and its metabolites are integrated. The ratio of the peak area of the analyte to the internal standard is used for quantification.
-
Metabolic Stability: The rate of disappearance of the parent compound (this compound) over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7] These parameters are determined by plotting the natural logarithm of the percentage of this compound remaining versus time.
References
- 1. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for Apinac Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) is a synthetic cannabinoid that has been identified in forensic and toxicological cases. Accurate and reproducible sample preparation is critical for the reliable quantification and identification of this compound and its metabolites in various matrices. These application notes provide detailed protocols for the preparation of this compound samples for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The procedures cover the preparation of analytical standards from solid material and the extraction of this compound and its metabolites from biological matrices.
Preparation of this compound Analytical Standard
This protocol describes the preparation of a stock and working standard solutions of this compound from a solid reference material. These standards are suitable for instrument calibration and as a control for sample analysis.
1.1. Materials and Reagents
-
This compound reference standard (solid)
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Methanol (B129727) (HPLC or MS grade)
-
Chloroform (B151607) (analytical grade)[1]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
1.2. Protocol for this compound Standard Solution Preparation
-
Solvent Selection: Based on available solubility data, this compound is sparingly soluble in chloroform (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL)[1]. For chromatographic applications, acetonitrile or methanol are preferred. For biological studies, DMF or DMSO may be used[2].
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small volume of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the solid.
-
Gently swirl the flask to aid dissolution. If necessary, sonicate for 5-10 minutes.
-
Once fully dissolved, bring the solution to volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a compatible solvent.
-
For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume.
-
-
Storage:
-
Store stock and working solutions in amber glass vials at 2-8°C to minimize degradation from light and temperature.
-
1.3. Quantitative Data for this compound Solubility
| Solvent | Solubility | Reference |
| Acetonitrile | 0.1-1 mg/mL | [1] |
| Chloroform | 1-10 mg/mL | [1] |
| DMF | 25 mg/mL (for 5F-APINAC) | [2] |
| DMSO | 1 mg/mL (for 5F-APINAC) | [2] |
| Ethanol | 1 mg/mL (for 5F-APINAC) | [2] |
Extraction of this compound and its Metabolites from Urine
This protocol details the extraction of this compound and its metabolites from urine samples for analysis by LC-MS/MS. The procedure includes enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
2.1. Materials and Reagents
-
Urine sample
-
β-glucuronidase solution (e.g., from Patella vulgata)[3]
-
Ammonium acetate (B1210297) buffer or phosphate (B84403) buffer[3][4]
-
Internal standard solution
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Ethyl Acetate
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X-Drug N)[3][5]
-
Centrifuge
-
Vortex mixer
-
Incubator or water bath
-
SPE manifold
-
Nitrogen evaporator
2.2. Experimental Protocol
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1-2 mL of urine in a centrifuge tube, add an appropriate buffer (e.g., 1 mL of 100 mM acetate buffer, pH 5.0)[3][4].
-
Add the internal standard.
-
Vortex the mixture for 30 seconds[4].
-
Incubate the sample at 60-65°C for 1-3 hours to hydrolyze the glucuronide conjugates[3][4].
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates[3].
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water[5].
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge[5].
-
Wash the cartridge with a low-organic solvent wash (e.g., 5% methanol in water) to remove interferences[5].
-
Dry the cartridge under vacuum or nitrogen.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or ethyl acetate)[4][5].
-
-
Evaporation and Reconstitution:
2.3. Experimental Workflow Diagram
Caption: Workflow for this compound extraction from urine.
Analytical Methods Data
The following tables summarize typical parameters for the analysis of this compound and related synthetic cannabinoids by LC-MS/MS.
3.1. Liquid Chromatography Parameters
| Parameter | Description | Reference |
| Column | C18 reverse-phase (e.g., ZORBAX Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic acid in water | [6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [6] |
| Flow Rate | 0.25 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5-20 µL |
3.2. Mass Spectrometry Parameters
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 - 4000 V |
| Drying Gas Temperature | 320°C |
| Drying Gas Flow | 9.6 L/min |
| Fragmentor Voltage | 100 V |
| Collision Energy | 10, 20, 40 eV (for fragmentation)[6] |
Metabolic Pathway of this compound
The metabolism of this compound primarily involves enzymatic modifications of the parent molecule. The following diagram illustrates the key metabolic pathways, based on studies of this compound and structurally similar synthetic cannabinoids like 5F-APINAC. The major metabolic routes include hydroxylation, carboxylation, and glucuronidation.
Caption: Major metabolic pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
Methodological Approaches to Studying 5F-APINAC Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-APINAC, also known as 5F-AKB48, is a potent synthetic cannabinoid of the adamantyl-indazole class. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for forensic toxicology, clinical diagnostics, and the development of potential therapeutic interventions or antidotes. This document provides detailed methodological approaches, experimental protocols, and data presentation guidelines for studying the pharmacokinetics of 5F-APINAC.
I. In Vivo Pharmacokinetic Studies
In vivo studies are essential for determining the overall pharmacokinetic profile of 5F-APINAC in a living organism. Animal models, such as rabbits and rats, have been utilized to investigate its behavior.[1][2][3][4]
A. Experimental Protocol: Intravenous Administration in a Rabbit Model
This protocol is based on studies investigating the dose-dependent pharmacokinetics of 5F-APINAC.[2][3][4]
Objective: To determine key pharmacokinetic parameters of 5F-APINAC following intravenous administration.
Materials:
-
5F-APINAC standard
-
Vehicle (e.g., ethanol (B145695) or dimethyl sulfoxide)
-
Saline solution
-
Male New Zealand white rabbits (or other appropriate animal model)
-
Syringes and infusion sets
-
Blood collection tubes (with appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare solutions of 5F-APINAC in the chosen vehicle at desired concentrations (e.g., 0.1, 1, and 2 mg/kg).[2][3][4]
-
Administration: Administer the prepared 5F-APINAC solution intravenously to the rabbits. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein) at predetermined time points. Suggested time points include: 20 minutes, and 1, 2, 3, 4, 5, 6, and 24 hours post-administration.[2][5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5F-APINAC in plasma samples using a validated UHPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
B. Data Presentation: Pharmacokinetic Parameters of 5F-APINAC in Rabbits
The following table summarizes the pharmacokinetic parameters of 5F-APINAC in rabbits after intravenous administration at different dosages.[2]
| Dosage (mg/kg) | t½ (h) | AUC₀₋₂₄ (ng·h/mL) | MRT₀₋₂₄ (h) | Clearance (L/h/kg) |
| 0.1 | 3.5 ± 0.4 | 28.3 ± 3.1 | 4.8 ± 0.5 | 3.5 ± 0.4 |
| 1 | 4.2 ± 0.5 | 251.2 ± 28.1 | 5.9 ± 0.6 | 4.0 ± 0.4 |
| 2 | 5.1 ± 0.6 | 487.6 ± 55.3 | 6.8 ± 0.7 | 4.1 ± 0.5 |
Data are presented as mean ± standard deviation. t½: Half-life; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; MRT₀₋₂₄: Mean residence time from 0 to 24 hours.
C. Experimental Workflow
II. In Vitro Metabolism Studies
In vitro models, such as human liver microsomes (HLMs), are instrumental in identifying metabolic pathways and potential drug-drug interactions.[1][6][7]
A. Experimental Protocol: Incubation with Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of 5F-APINAC using HLMs.[1][8]
Objective: To identify the metabolites of 5F-APINAC formed by hepatic enzymes.
Materials:
-
5F-APINAC standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other quenching solvent)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS or LC-QTOF-MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add 5F-APINAC to the mixture to initiate the metabolic reaction. A typical final concentration of 5F-APINAC is around 1 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[1][8]
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
-
Metabolite Identification: Analyze the supernatant using LC-MS/MS or LC-QTOF-MS to identify the formed metabolites.
B. Major Metabolic Pathways of 5F-APINAC
Studies have identified several key metabolic transformations of 5F-APINAC.[1][6][8] The primary pathways include:
-
Ester Hydrolysis: A predominant metabolic reaction.[1]
-
Hydroxylation: Mono-, di-, and trihydroxylation of the adamantyl ring and the N-fluoropentylindazole moiety.[1]
-
Oxidative Defluorination: Occurs at the N-pentyl terminus.[6][7]
-
Oxidation: Formation of a carbonyl group on the N-fluoropentyl side chain.[1]
-
Glucuronidation: Conjugation with glucuronic acid.[1]
III. Analytical Methodologies
The accurate quantification of 5F-APINAC and its metabolites in biological matrices is critical for pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry is the gold standard for this purpose.[1][2][9]
A. Protocol: Sample Preparation using Protein Precipitation
This is a straightforward method for preparing plasma samples for LC-MS/MS analysis.[5]
Objective: To remove proteins from plasma samples that can interfere with the analysis.
Materials:
-
Plasma samples
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Solvent Addition: Add a volume of ice-cold acetonitrile to the plasma sample (a common ratio is 3:1, solvent to plasma).[5]
-
Vortexing: Vortex the mixture vigorously for about 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for LC-MS/MS analysis.
B. LC-MS/MS Instrumentation and Conditions
While specific parameters will vary depending on the instrument, the following provides a general guideline for the analysis of 5F-APINAC.
-
Chromatography System: UHPLC system
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for 5F-APINAC and its metabolites.
IV. Influence on Neurotransmission Pathways
Recent studies have explored the impact of 5F-APINAC on endogenous neurotransmitter systems, providing insights into its pharmacological effects.
A. Affected Signaling Pathways
Administration of 5F-APINAC has been shown to alter metabolites associated with:[2]
-
Kynurenine Pathway: This pathway is involved in tryptophan metabolism and has implications for neuroinflammation and neuronal function.[2]
-
Serotonergic System: This system plays a critical role in mood, cognition, and behavior.[2]
-
Aspartic Acid Innervation System
-
Microbial Tryptophan Catabolism
Conclusion
The study of 5F-APINAC pharmacokinetics requires a multi-faceted approach, combining in vivo and in vitro models with sensitive and specific bioanalytical techniques. The protocols and data presented here provide a framework for researchers to design and execute robust studies to further elucidate the ADME properties and pharmacological effects of this synthetic cannabinoid. Such research is vital for addressing the public health challenges posed by the emergence of new psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística [revista.rbc.org.br]
Application of Ultra-High-Performance Liquid Chromatography for the Analysis of 5F-APINAC
Application Note
Introduction
5F-APINAC (also known as 5F-AKB48) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases worldwide. As a member of the indazole-carboxamide class of synthetic cannabinoids, its chemical structure and pharmacological effects differ from those of THC, the primary psychoactive component in cannabis. The rapid emergence of new psychoactive substances (NPS) like 5F-APINAC presents a significant challenge for clinical and forensic toxicology laboratories. Accurate and sensitive analytical methods are crucial for the identification and quantification of these compounds in biological matrices to understand their pharmacokinetic profiles, toxicological effects, and to aid in law enforcement. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as the gold standard for the analysis of synthetic cannabinoids due to its high separation efficiency, sensitivity, and specificity.
Principle of the Method
This application note describes a robust and sensitive UHPLC-MS/MS method for the quantitative determination of 5F-APINAC in human plasma. The method involves a simple and efficient sample preparation step, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a deuterated internal standard (IS) ensures accuracy and precision by compensating for matrix effects and variations in sample processing.
Key Features
-
High Sensitivity and Selectivity: The use of UHPLC-MS/MS in MRM mode allows for the detection of 5F-APINAC at low ng/mL concentrations, which is essential due to the high potency of this compound.
-
Rapid Analysis: The UHPLC system enables fast separation times, typically under 10 minutes per sample, allowing for high-throughput analysis.
-
Robustness: The described method is suitable for routine use in clinical and forensic laboratories for the analysis of 5F-APINAC in plasma samples.
-
Versatility: The methodology can be adapted for the analysis of other synthetic cannabinoids and their metabolites in various biological matrices.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UHPLC-MS/MS analysis of 5F-APINAC based on published methods.
| Parameter | Value | Reference |
| Retention Time | 7.18 min | [1] |
| Linearity Range | 5 - 100 ng/mL | [1] |
| Limit of Detection (LOD) | 1.3 - 6.3 ng/mL (for a panel of NPS including 5F-APINAC) | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL | [1] |
| Precursor Ion (m/z) | 384.24457 | [1] |
| Product Ion (m/z) | 135.1168 | [1] |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of 5F-APINAC from human plasma.
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 5F-APINAC-d7 at 100 ng/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted sample for 15 seconds and transfer it to a UHPLC autosampler vial with an insert.
2. UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Column Temperature: 45°C.[1]
-
Mobile Phase A: 5 mM formic acid in water.[1]
-
Mobile Phase B: 5 mM formic acid in acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-7.5 min: Linear gradient from 5% to 95% B
-
7.5-8.0 min: Hold at 95% B
-
8.0-8.1 min: Return to 5% B
-
8.1-10.0 min: Re-equilibration at 5% B.[1]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5F-APINAC: Precursor > Product (e.g., 384.2 > 135.1)
-
5F-APINAC-d7 (IS): Precursor > Product (e.g., 391.2 > 135.1)
-
3. Data Analysis
-
Quantification: The concentration of 5F-APINAC in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
-
Validation: The method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for UHPLC-MS/MS analysis of 5F-APINAC.
Caption: Primary metabolic pathways of 5F-APINAC.
References
Application Notes and Protocols for Investigating the Neurotransmitter Effects of Apinac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinac, and its derivative 5F-APINAC, are synthetic cannabinoids that have been identified as potent psychoactive substances. Unlike the non-steroidal anti-inflammatory drug (NSAID) combination products that share a similar trade name, these synthetic cannabinoids primarily act on the central nervous system. Their strong psychoactive effects are mediated through interactions with cannabinoid receptors, which in turn modulate various neurotransmitter systems.[1][2] Understanding the precise effects of this compound on neurotransmitters is crucial for elucidating its pharmacological and toxicological profile.
Studies have shown that 5F-APINAC can alter metabolomic profiles associated with several neurotransmitter systems, including the kynurenine (B1673888) and serotonergic pathways, as well as the gamma-aminobutyric acid (GABA)/glutamic acid, dopaminergic, and cholinergic systems.[3][4] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on these and other neurotransmitter systems. The techniques described range from in vitro receptor characterization to in vivo measurement of neurotransmitter release and behavioral assessment.
Section 1: In Vitro Characterization of this compound's Receptor Interactions
Application Note: The initial step in characterizing the neuropharmacological profile of this compound is to determine its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2) and potentially other off-target receptors. In vitro assays provide a controlled environment to quantify these interactions. Radioligand binding assays are used to determine the affinity (Ki) of this compound for the receptors, while functional assays, such as GTPγS binding or cAMP accumulation assays, are employed to assess its efficacy (i.e., whether it acts as an agonist, antagonist, or inverse agonist).[5][6]
Protocol 1: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol details a competitive binding assay to determine the affinity of this compound for human CB1 and CB2 receptors expressed in cell membranes. The assay measures the ability of this compound to displace a radiolabeled cannabinoid ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
This compound (test compound)
-
Non-labeled high-affinity cannabinoid agonist (e.g., WIN-55,212-2) for non-specific binding determination
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4[7]
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and cocktail
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 10 µM.[7]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [3H]CP-55,940 (typically at its Kd), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., 10 µM WIN-55,212-2), [3H]CP-55,940, and the membrane preparation.[7]
-
Competitive Binding: Add the serially diluted this compound, [3H]CP-55,940, and the membrane preparation.
-
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.[7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[7]
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
Table 1: Hypothetical Binding Affinities (Ki) of this compound and Control Ligands at Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 2.5 | 15.0 | 6.0 |
| 5F-APINAC | 0.8 | 5.2 | 6.5 |
| Δ⁹-THC | 40.7 | 36.4 | 0.9 |
| WIN-55,212-2 | 1.9 | 0.3 | 0.16 |
Note: Data are hypothetical and for illustrative purposes.
Visualization:
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
This compound (test compound)
-
Positive control agonist (e.g., CP-55,940)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Multi-well plates
-
Filtration system and glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in the assay buffer.
-
Assay Setup: In a multi-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).[6]
-
Compound Addition: Add the diluted this compound or control agonist to the appropriate wells.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[6]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.
Data Presentation:
Table 2: Hypothetical Functional Activity (EC50 and Emax) of this compound at CB1 Receptors
| Compound | EC50 (nM) | Emax (% of Control Agonist) | Activity |
| This compound | 15.2 | 98% | Full Agonist |
| 5F-APINAC | 4.8 | 105% | Full Agonist |
| Δ⁹-THC | 85.0 | 65% | Partial Agonist |
| CP-55,940 | 5.0 | 100% | Full Agonist (Control) |
Note: Data are hypothetical and for illustrative purposes.
Visualization:
Section 2: In Vivo and Ex Vivo Neurochemical Analysis
Application Note: To understand how this compound affects neurotransmitter dynamics in the living brain, in vivo microdialysis is a powerful technique.[8][9] It allows for the collection of extracellular fluid from specific brain regions in awake, freely moving animals. The collected samples (dialysates) can then be analyzed using highly sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify neurotransmitters and their metabolites.[10][11]
Protocol 3: In Vivo Microdialysis in Rodents
This protocol outlines the procedure for implanting a microdialysis probe into a specific brain region of a rat and collecting samples following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
This compound solution for administration (e.g., intraperitoneal injection)
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[12] After a stabilization period (e.g., 2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials kept on ice.
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., i.p. injection).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels over time.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
Visualization:
Protocol 4: HPLC-ECD for Neurotransmitter Quantification
This protocol describes a method to quantify monoamine neurotransmitters (dopamine, serotonin) and their metabolites in microdialysis samples.
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent)
-
Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)
-
Perchloric acid (PCA)
-
Microcentrifuge
Procedure:
-
Sample Preparation: Thaw the microdialysis samples. If not already acidified, add a small volume of PCA to precipitate any proteins and stabilize the neurotransmitters. Centrifuge the samples to pellet any precipitate.
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of the neurotransmitters and metabolites.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a fixed volume of the supernatant from the prepared samples or the standard solutions into the HPLC system.
-
The compounds will separate on the C18 column based on their physicochemical properties.
-
-
Electrochemical Detection: As the electroactive compounds elute from the column, they are oxidized at the electrode surface of the ECD, generating a current that is proportional to their concentration.
-
Data Analysis: Identify and quantify the neurotransmitters and metabolites in the samples by comparing their retention times and peak heights/areas to those of the standards. Express the results as a percentage change from the baseline levels.
Data Presentation:
Table 3: Hypothetical Effect of this compound on Extracellular Dopamine and Serotonin in the Nucleus Accumbens
| Time Post-Injection (min) | Dopamine (% of Baseline) | Serotonin (% of Baseline) |
| -20 (Baseline) | 100 ± 8 | 100 ± 11 |
| 20 | 155 ± 15 | 110 ± 12 |
| 40 | 210 ± 22 | 125 ± 18 |
| 60 | 180 ± 19* | 115 ± 14 |
| 120 | 125 ± 10 | 105 ± 9 |
*p < 0.05 compared to baseline. Note: Data are hypothetical and for illustrative purposes.
Visualization:
Conclusion
The investigation of this compound's effects on neurotransmitter systems requires a multi-faceted approach. The protocols outlined in these application notes provide a framework for researchers to systematically characterize the neuropharmacology of this compound, from its molecular interactions at cannabinoid receptors to its influence on complex neurochemical and behavioral processes in vivo. By combining these techniques, a comprehensive understanding of this compound's mechanism of action and its potential neurological consequences can be achieved. This knowledge is essential for both basic neuroscience research and for informing public health and regulatory policies regarding synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and long-term exposures of the synthetic cannabinoid 5F-APINAC induce metabolomic alterations associated with neurotransmitter systems and embryotoxicity confirmed by teratogenicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apinac Behavioral Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Apinac" is a brand name for a pharmaceutical formulation typically containing a combination of Aceclofenac and Paracetamol. This combination leverages the therapeutic synergy of a non-steroidal anti-inflammatory drug (NSAID) and a centrally acting analgesic to provide effective relief from pain and inflammation. Aceclofenac is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) which mediate pain and inflammation. Paracetamol, while also exhibiting COX inhibition, primarily exerts its analgesic effects through central mechanisms involving serotonergic pathways, the endocannabinoid system, and transient receptor potential vanilloid 1 (TRPV1) channels. The combination is particularly effective in managing conditions such as osteoarthritis and rheumatoid arthritis.[1]
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models, with a focus on its analgesic and anxiolytic potential. The methodologies described are established preclinical assays for evaluating the efficacy of novel therapeutic agents.
Data Presentation: Analgesic and Anxiolytic Effects
Table 1: Analgesic Efficacy of Aceclofenac and Paracetamol in Rodent Models of Pain
| Behavioral Assay | Species | Drug | Dose (mg/kg) | Route | Key Finding |
| Carrageenan-induced Paw Edema | Rat | Aceclofenac | 10 | p.o. | 86.99% inhibition of edema at 4 hours[2] |
| Tail Flick Test | Rat | Aceclofenac | 10 | p.o. | Significant increase in basal reaction time[2] |
| Formalin Test (Phase II) | Rat | Paracetamol | 400 | p.o. | 61.5% inhibition of nociceptive behavior[3] |
| Hot Plate Test | Mouse | Paracetamol | 100 | i.p. | Significant increase in latency to paw lick |
| Tail Flick Test | Rat | Paracetamol | 168 | i.p. | Significant increase in tail flick latency at 15 min[4] |
Table 2: Anxiolytic/Anxiogenic Effects of Paracetamol in Rodent Models of Anxiety
| Behavioral Assay | Species | Drug | Dose (mg/kg) | Route | Key Finding |
| Elevated Plus Maze (EPM) | Rat | Paracetamol | 50 | i.p. | No significant effect on time spent in open arms[5][6] |
| Elevated Plus Maze (EPM) | Rat | Paracetamol | 300 | i.p. | Increased time spent in the closed arms (anxiogenic-like effect)[5][6] |
| Light-Dark Box (LDB) | Rat | Paracetamol | 300 | i.p. | Reduced time spent in the light box (anxiogenic-like effect)[5][6] |
Experimental Protocols
Hot Plate Test for Thermal Pain
Objective: To assess the central analgesic properties of this compound by measuring the latency of a rodent's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Animal enclosures for observation
-
Timer
-
This compound (or Aceclofenac/Paracetamol combination)
-
Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C. Place each animal individually on the hot plate and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. Remove the animal immediately upon response or at the cut-off time.
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle-treated group. Data are typically presented as mean latency ± SEM.
Formalin Test for Inflammatory Pain
Objective: To evaluate the analgesic effects of this compound in a model of tonic chemical pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase.
Materials:
-
Observation chambers with mirrors for unobstructed viewing
-
Video recording equipment (optional, for later scoring)
-
Timer
-
Formalin solution (1-5% in saline)
-
This compound (or Aceclofenac/Paracetamol combination)
-
Vehicle control
-
Syringes and needles for administration and formalin injection
Procedure:
-
Acclimation: Place individual animals in the observation chambers for at least 30 minutes to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Behavioral Scoring: Immediately after the injection, return the animal to the observation chamber and start the timer. Record the total time the animal spends licking, biting, or shaking the injected paw. The scoring is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-30 or 20-40 minutes post-injection.[7]
-
-
Data Analysis: The analgesic effect is determined by the reduction in the duration of nociceptive behaviors in each phase compared to the vehicle-treated group. Data are presented as mean time spent in nociceptive behavior ± SEM. Paracetamol has been shown to be effective in both phases of the formalin test.[7]
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic potential of this compound based on the rodent's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software and camera
-
This compound (or Aceclofenac/Paracetamol combination)
-
Vehicle control
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room under dim lighting for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle control at a specified time before the test (e.g., 30-60 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Behavioral Recording: Record the following parameters using video tracking software or manual scoring:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. Conversely, anxiogenic effects are suggested by a decrease in these parameters. High doses of paracetamol have been observed to produce anxiogenic-like effects in rats.[5][6]
Mandatory Visualizations
Signaling Pathways of this compound Components
Caption: Signaling pathways of this compound's components.
Experimental Workflow for this compound Behavioral Studies
Caption: Experimental workflow for this compound studies.
Logical Relationships in Pain Assay Selection
Caption: Logical relationships in pain assay selection.
References
- 1. orthopaper.com [orthopaper.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiety- and activity-related effects of paracetamol on healthy and neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apinac Synthesis and Purification
Disclaimer: For the purpose of this guide, "Apinac" refers to the synthetic cannabinoid also known as AKB-57 or adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate. The following content is for informational purposes for research and development professionals and is based on general principles of organic synthesis and purification. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
The synthesis of this compound, an indazole-based compound, can present several challenges. These often include low yields, the formation of side products, and difficulties in achieving high purity.[1][2] Key areas of concern are the stability of the indazole ring under certain reaction conditions, the potential for side reactions on the pentyl chain, and the purity of the starting materials which can significantly impact the final product's quality.[3]
Q2: My this compound synthesis has a very low yield. What are the potential causes and how can I troubleshoot this?
Low yields in this compound synthesis can stem from several factors.[1] A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and reactivity of starting materials and reagents. For instance, the adamantanol and the 1-pentyl-1H-indazole-3-carboxylic acid should be of high purity. Old or improperly stored reagents can lead to failed or incomplete reactions.[2][4]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The esterification reaction to form this compound might require specific conditions to proceed to completion without degrading the product. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1]
-
Moisture and Air Sensitivity: Some reagents used in the synthesis may be sensitive to moisture or air. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yield.[1]
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[4] Ensure proper phase separation during extractions and optimize your chromatography method to minimize product loss.
Q3: I am observing significant impurities in my crude this compound product. How can I identify and minimize them?
Impurity generation is a common issue in the synthesis of active pharmaceutical ingredients (APIs).[3] For this compound, impurities can arise from starting materials, side reactions, or degradation of the product.[3]
-
Common Side Reactions: Potential side reactions include incomplete esterification, or reactions on the indazole ring.
-
Degradation: this compound contains an ester functional group which can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up or purification.[5]
-
Minimization Strategies: To minimize impurities, consider modifying reaction conditions such as temperature and reaction time.[3] Using high-purity starting materials is also crucial.[3] For purification, techniques like column chromatography, recrystallization, or preparative HPLC can be employed to remove impurities.[6][7]
Q4: What is the best method for purifying this compound?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Flash Chromatography: This is a common and effective technique for purifying small to medium quantities of synthetic products.[6] A silica (B1680970) gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane (B92381)/ethyl acetate) is a good starting point for this compound.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective and scalable method for achieving high purity. This method is particularly good at removing small amounts of impurities.
-
Preparative HPLC: For achieving very high purity, especially for analytical standards or final drug substance, preparative High-Performance Liquid Chromatography (HPLC) is often used.[8] This method offers high resolution for separating closely related impurities.
Troubleshooting Guides
Problem 1: Low Yield in this compound Synthesis
This guide provides a systematic approach to diagnosing and resolving low reaction yields.
Caption: A logical workflow for troubleshooting low this compound synthesis yields.
Problem 2: Poor Separation During Column Chromatography Purification
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound and impurities | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) with different solvent ratios (e.g., varying hexane/ethyl acetate (B1210297) ratios). Consider adding a small percentage of a more polar solvent like methanol. |
| Product streaking on the column | Sample overload or poor solubility in the eluent. | Reduce the amount of crude product loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. |
| Low recovery of this compound from the column | Product is too strongly adsorbed to the silica gel. | Add a small amount of a competitive binder, like triethylamine, to the eluent if this compound is basic in nature. Alternatively, switch to a less polar stationary phase like alumina. |
| Product crystallizes on the column | Low solubility of this compound in the chosen eluent system. | Change to a solvent system where this compound has better solubility. Running the column at a slightly elevated temperature may also help, but this should be done with caution. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Esterification
This protocol describes a general method for the synthesis of this compound by coupling 1-pentyl-1H-indazole-3-carboxylic acid with adamantanol.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-pentyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the solution.
-
Alcohol Addition: Add adamantanol (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol provides a detailed procedure for the purification of crude this compound.
Caption: Experimental workflow for the purification of this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DCC/DMAP | DCM | 25 | 24 | 65 | 92 |
| 2 | EDCI/HOBt | DMF | 25 | 18 | 72 | 95 |
| 3 | SOCl₂ | Toluene | 80 | 6 | 58 | 88 |
| 4 | HATU/DIPEA | ACN | 25 | 12 | 75 | 96 |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparison of Purification Methods for this compound
| Method | Scale | Throughput | Typical Purity | Solvent Consumption |
| Flash Chromatography | mg - g | Moderate | >95% | High |
| Recrystallization | g - kg | High | >99% | Moderate |
| Preparative HPLC | mg - g | Low | >99.5% | High |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway
This compound is a synthetic cannabinoid and is expected to act as an agonist at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Caption: Hypothetical signaling pathway of this compound via the CB1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Apinac (AKB-57) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Apinac (AKB-57) detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AKB-57) and why is sensitive detection important?
This compound (also known as AKB-57) is a synthetic cannabinoid, classified as a novel psychoactive substance (NPS).[1] As a research and forensic analytical standard, its sensitive and accurate detection in biological matrices is crucial for toxicological screening, metabolism studies, and understanding its pharmacological effects.
Q2: What are the primary analytical methods for this compound detection?
The most common methods for the detection and quantification of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing a Quadrupole Time-of-Flight (QTOF) mass analyzer for high-resolution analysis.[2][3]
Q3: What are the main challenges in achieving high sensitivity for this compound detection?
Key challenges include:
-
Low concentrations in biological samples: this compound is rapidly metabolized, leading to low concentrations of the parent compound and its various metabolites in urine and blood.[2]
-
Matrix effects: Endogenous components in biological samples like urine can interfere with the ionization of this compound and its metabolites in the mass spectrometer, leading to ion suppression or enhancement and affecting sensitivity and accuracy.[4]
-
Sample preparation: Inefficient extraction and cleanup of this compound from the sample matrix can result in low recovery and the introduction of interfering substances.[4][5]
-
Thermal degradation: During GC-MS analysis, the high temperatures of the injection port can cause thermal degradation of this compound, particularly due to its ester linkage.[6]
Q4: How can I improve the recovery of this compound during sample preparation from urine?
To improve recovery, a robust sample preparation protocol is essential. This typically involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleanup and concentration. Double extraction with a suitable solvent like ethyl acetate (B1210297) has been shown to significantly improve recovery rates for synthetic cannabinoids.[4]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Thermal degradation in the injector. 2. Poor derivatization efficiency. 3. Suboptimal GC-MS parameters. | 1. Lower the injector temperature. Use a pulsed splitless injection. 2. Ensure complete dryness of the sample before adding the derivatizing agent. Optimize reaction time and temperature. 3. Check and optimize carrier gas flow rate, oven temperature program, and MS detector settings. |
| Peak Tailing or Broadening | 1. Active sites in the GC liner or column. 2. Contamination of the GC system. | 1. Use a deactivated liner and a new, high-quality GC column. 2. Bake out the column and clean the ion source. |
| Inconsistent Results | 1. Incomplete sample extraction. 2. Variability in manual sample preparation. | 1. Optimize the SPE or LLE protocol. Ensure proper pH adjustment and solvent volumes. 2. Use an internal standard to normalize for variations. Consider automating the sample preparation process. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | 1. Matrix effects from co-eluting endogenous compounds. 2. Suboptimal ionization source parameters. 3. Inefficient mobile phase composition. | 1. Improve sample cleanup using a more selective SPE cartridge. Optimize chromatographic separation to resolve this compound from interfering compounds. 2. Optimize ESI source parameters such as spray voltage, gas temperatures, and gas flows. 3. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve ionization efficiency. |
| Poor Peak Shape | 1. Column degradation or contamination. 2. Inappropriate mobile phase. | 1. Flush the column or replace it if necessary. Use a guard column. 2. Ensure mobile phase compatibility with the column and analyte. Check for buffer precipitation. |
| Inaccurate Quantification | 1. Non-linear calibration curve. 2. Unstable internal standard. | 1. Prepare fresh calibration standards. Use a narrower concentration range if necessary. 2. Use a stable, isotopically labeled internal standard that co-elutes with the analyte. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of synthetic cannabinoids, including this compound, using LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | [3][7] |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL | [3][7] |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 60% - 110% | [4][5] |
| Matrix Effect | 80% - 120% (ideally) | [4] |
Key Experimental Protocols
Urine Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add an internal standard solution.
-
Add β-glucuronidase enzyme solution.
-
Incubate at an elevated temperature (e.g., 50-60°C) for 1-2 hours to cleave glucuronide conjugates.[8]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute this compound and its metabolites with an appropriate elution solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol).[9][10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-QTOF-MS Instrumental Parameters for this compound Analysis
The following are example starting parameters for LC-QTOF-MS analysis of this compound, based on published methods for similar compounds.[2]
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Drying Gas Temperature | 320 °C |
| Drying Gas Flow | 8 L/min |
| Fragmentor Voltage | 120 V |
| Mass Range | m/z 100 - 600 |
| Acquisition Mode | Targeted MS/MS or Auto MS/MS |
Key m/z Transitions for this compound Metabolites (Example):
For targeted MS/MS analysis, monitoring specific precursor-to-product ion transitions increases selectivity and sensitivity. Based on the metabolism of this compound, key metabolites to target include hydroxylated and carboxylated forms.[2]
-
Precursor Ion (this compound): m/z 367.23
-
Example Product Ions: m/z 215.12, m/z 145.09
Visualizations
This compound Metabolism Pathway
The primary metabolic pathway for this compound is ester hydrolysis, followed by further oxidation.
Caption: Metabolic pathway of this compound via ester hydrolysis.
Synthetic Cannabinoid Receptor Signaling
Synthetic cannabinoids like this compound are agonists of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Experimental Workflow for this compound Detection
This diagram outlines the general workflow for detecting this compound in a urine sample.
Caption: General workflow for this compound detection in urine samples.
References
- 1. Substance Details AKB-57 [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 5. DSpace [open.bu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. unitedchem.com [unitedchem.com]
- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Apinac Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of Apinac in solution. Adherence to proper handling and storage protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
A1: The primary cause of this compound instability in aqueous solutions is chemical degradation through ester hydrolysis. This compound contains an ester linkage that is susceptible to cleavage, yielding 1-adamantanol (B105290) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. This degradation process can be influenced by several factors including pH, temperature, and the presence of enzymes in biological matrices. Physical instability, such as precipitation due to low aqueous solubility, can also be a concern.
Q2: How does pH affect the stability of this compound in solution?
A2: The rate of ester hydrolysis is highly dependent on pH. Generally, ester linkages are most stable at a slightly acidic to neutral pH (around 4-6). Under acidic or basic conditions, the rate of hydrolysis can be significantly accelerated. Basic conditions, in particular, promote saponification, which is an irreversible hydrolysis of the ester. For optimal stability, it is recommended to prepare and store this compound solutions in a buffered system within its optimal pH stability range.
Q3: What is the recommended procedure for storing this compound solutions?
A3: For long-term storage, this compound solutions, especially stock solutions prepared in organic solvents like DMSO, should be stored at -20°C or -80°C in tightly sealed, light-resistant containers.[1] For short-term storage or working solutions in aqueous buffers, refrigeration at 2-8°C is recommended. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.
Q4: My this compound solution appears cloudy or has visible particles. What should I do?
A4: Cloudiness or the presence of particles in your this compound solution is likely due to precipitation, as this compound has low solubility in aqueous buffers. Here are some steps to address this issue:
-
Verify Solvent and Concentration: Ensure that the solvent and concentration are appropriate for this compound's solubility. This compound is sparingly soluble in chloroform (B151607) and slightly soluble in acetonitrile (B52724). For aqueous solutions, the use of a co-solvent like DMSO is often necessary, but the final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.
-
Gentle Warming and Sonication: Gentle warming or sonication of the solution can help to redissolve the precipitate. However, be cautious as excessive heat can accelerate chemical degradation.
-
pH Adjustment: The solubility of this compound may be influenced by pH. Adjusting the pH of the buffer to a more favorable range might improve solubility, but this must be balanced with the compound's stability.
-
Filtration: If precipitation persists, the solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles. Be aware that this will reduce the effective concentration of your solution.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products of this compound result from the hydrolysis of its ester bond. This reaction yields 1-adamantanol and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide.[2] Under certain conditions, further degradation of these primary products might occur.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected concentrations in analytical measurements (e.g., HPLC). | Chemical degradation of this compound due to improper storage or handling. | 1. Review Storage Conditions: Ensure solutions are stored at the correct temperature (-20°C or below for long-term) and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. Evaluate Solvent: Ensure the solvent is of high purity and does not contain contaminants that could accelerate degradation. 4. Perform a Stability Check: Analyze a sample of your stock solution to confirm its concentration before use. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Identify Degradation Products: Compare the retention times of the unknown peaks with those of potential this compound degradation products if standards are available. Mass spectrometry can be used for identification. 2. Optimize Storage and Handling: Implement the recommended storage and handling procedures to minimize further degradation. 3. Conduct a Forced Degradation Study: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of its degradation products. |
| Precipitation or cloudiness in the solution. | Poor solubility of this compound in the chosen solvent or buffer. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay. 2. Adjust pH: Investigate the effect of pH on this compound's solubility and adjust the buffer accordingly, keeping stability in mind. 3. Consider Formulation Aids: For some applications, the use of solubility enhancers like cyclodextrins may be beneficial. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Hypothetical) |
| 2.0 | 48 |
| 4.0 | 120 |
| 6.0 | 150 |
| 8.0 | 72 |
| 10.0 | 24 |
Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected trend of ester stability. Actual stability should be determined experimentally.
Table 2: Hypothetical Temperature-Dependent Stability of this compound in Buffered Solution (pH 6.0)
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) |
| 4 | 720 |
| 25 | 150 |
| 37 | 72 |
| 50 | 24 |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability will vary and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify the degradation products of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatic oven
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol or acetonitrile and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol or acetonitrile and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 8 hours. If no degradation is observed, repeat at 60°C.
-
Oxidative Degradation: Dissolve this compound in methanol or acetonitrile and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in a thermostatic oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in a suitable solvent) and incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw aliquots of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples by a stability-indicating HPLC method to separate this compound from its degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Example):
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Specificity: Analyze blank samples, a solution of pure this compound, and the stressed samples from the forced degradation study to demonstrate that the degradation products do not interfere with the quantification of this compound.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy and Precision: Determine by replicate injections of known concentrations of this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound ester hydrolysis degradation pathway.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: Optimizing Mass Spectrometry for Apinac Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Apinac and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways for this compound?
A1: The primary metabolic pathways for this compound (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) involve ester hydrolysis, followed by oxidation of the adamantyl and N-pentyl moieties. This results in a variety of metabolites, including hydroxylated and carboxylated forms, as well as glucuronide conjugates. The most common metabolites are N-pentylindazole-3-carboxylic acid and its hydroxylated derivatives, along with 1-adamantanol.
Q2: Which ionization mode is best suited for this compound metabolite analysis?
A2: Electrospray ionization (ESI) in positive ion mode is generally the most effective for analyzing this compound and its metabolites. These compounds readily form protonated molecules ([M+H]⁺) and other adducts, allowing for sensitive detection.
Q3: What are the most common challenges encountered when analyzing this compound metabolites in biological matrices?
A3: The most frequent challenges include matrix effects from endogenous components in samples like urine and plasma, leading to ion suppression or enhancement.[1][2] Other common issues are poor chromatographic peak shape, co-elution of isomers, and low ionization efficiency for certain metabolites.[3][4]
Q4: How can I minimize matrix effects in my this compound metabolite analysis?
A4: To mitigate matrix effects, it is crucial to implement effective sample preparation techniques.[1] Solid-phase extraction (SPE) is a commonly used and effective method for cleaning up urine and plasma samples, which can significantly reduce matrix interference.[1][2] Additionally, optimizing chromatographic separation to resolve metabolites from interfering matrix components is essential. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q5: What type of liquid chromatography column is recommended for separating this compound metabolites?
A5: Reversed-phase columns, such as C18 columns, are widely used and effective for the separation of this compound and its metabolites. These columns provide good retention and separation of these relatively non-polar compounds.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, leading to peak tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting.[5]
-
Column Contamination or Degradation: Buildup of matrix components on the column can cause peak distortion.[6]
-
Extra-column Dead Volume: Improperly fitted connections in the LC system can lead to peak broadening.[6]
Solutions:
-
Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH to improve peak symmetry.
-
Dilute the Sample: If fronting is observed, try diluting the sample to reduce the amount of analyte injected onto the column.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.[6][7]
-
Check System Connections: Ensure all tubing and fittings are properly connected to minimize dead volume.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.[4]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes.[1][8]
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source before reaching the mass analyzer.
Solutions:
-
Optimize Source Parameters: Systematically optimize ion source parameters using a standard solution of an this compound metabolite.
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more of the interfering matrix components.
-
Adjust Source Conditions: Try reducing the source temperature or fragmentor voltage to minimize in-source fragmentation.
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention time.[9]
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can cause retention time variability.
-
Fluctuations in Column Temperature: Inconsistent column temperature can affect retention times.[10]
Solutions:
-
Monitor Column Performance: Regularly check the performance of the column with a standard mixture.
-
Ensure Accurate Mobile Phase Preparation: Carefully prepare and degas the mobile phase.
-
Use a Column Oven: Maintain a stable column temperature using a column oven.[10]
Experimental Protocols
Protocol 1: Sample Preparation from Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample to pellet any particulate matter.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by deionized water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound metabolites with an appropriate elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a standard solution of a representative this compound metabolite.
-
Direct Infusion or LC Introduction: Infuse the standard solution directly into the mass spectrometer or inject it into the LC-MS/MS system.
-
Select Precursor Ion: Set the mass spectrometer to isolate the protonated molecule ([M+H]⁺) of the metabolite.
-
Ramp Collision Energy: Create a method to ramp the collision energy over a range (e.g., 10-50 eV) while monitoring the intensity of the product ions.[11]
-
Generate Breakdown Curve: Plot the intensity of each product ion against the collision energy to generate a breakdown curve.
-
Determine Optimal Energy: The optimal collision energy for a specific MRM transition is the value that produces the highest intensity for the desired product ion.
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Metabolite Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions (Example) | |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy) |
| Hydroxypentyl-Apinac | Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy) |
| This compound Carboxylic Acid | Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy) |
Note: Specific m/z values and optimal collision energies should be determined empirically for each metabolite and instrument.
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Decision tree for troubleshooting poor signal intensity.
References
- 1. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of an Accurate Mass Retention Time Database for Untargeted Metabolomic Analysis and Its Application to Plasma and Urine Pediatric Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to avoid matrix effects in Apinac quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to identify and mitigate matrix effects during the quantitative analysis of Apinac.
A Note on "this compound"
"this compound" is a brand name for pharmaceutical products that typically contain the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac , often in combination with Paracetamol.[1][2][3] Aceclofenac is closely related to and rapidly metabolized into Diclofenac. This guide will focus on the quantitative bioanalysis of these compounds (referred to generally as this compound), as they are the common targets for pharmacokinetic and drug monitoring studies where matrix effects are a significant challenge.
Separately, "this compound" can also refer to a synthetic cannabinoid.[4] The principles for mitigating matrix effects described here are broadly applicable, but the specific extraction and chromatographic methods would need to be optimized for the specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[5] This interference occurs in the mass spectrometer's ion source and can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity. This is the most common effect.[6][7]
-
Ion Enhancement: An increase in the analyte signal.
These effects compromise the accuracy, precision, and reproducibility of quantitative methods.[8]
Q2: Why are matrix effects a significant problem for this compound quantification in biological samples?
When quantifying this compound (Aceclofenac/Diclofenac) in biological fluids like plasma or serum, the analyte is present at low concentrations alongside a vast excess of endogenous components like phospholipids (B1166683), salts, and proteins.[6][9] During LC-MS/MS analysis, these components can co-elute with this compound and interfere with its ionization.[9] Phospholipids, in particular, are a major cause of ion suppression in electrospray ionization (ESI) mode.[10] This interference can lead to unreliable and inaccurate measurements of the drug's concentration, jeopardizing the integrity of clinical and preclinical study data.
Q3: How can I quantitatively assess if matrix effects are impacting my assay?
The most accepted method is the post-extraction spike analysis , which is used to calculate a Matrix Factor (MF).[6][9] This involves comparing the analyte's peak response in a blank matrix extract that has been spiked after extraction with the response of the analyte in a clean solvent.
The Matrix Factor is calculated as: MF = (Peak Response in Spiked Matrix Extract) / (Peak Response in Neat Solvent)
-
An MF < 1 indicates ion suppression.[9]
-
An MF > 1 indicates ion enhancement.[9]
-
An MF = 1 indicates no matrix effect.
This assessment should ideally be performed with matrix from at least six different sources to evaluate the variability of the effect.
Q4: What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][11] A SIL-IS (e.g., Diclofenac-d4) is a form of the analyte where several atoms have been replaced by their heavy isotopes. It is chemically identical to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[5] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix is normalized, leading to accurate and precise quantification.[12]
Troubleshooting Guide: Mitigating Matrix Effects
Problem: My analyte signal is low and inconsistent across different samples. How do I know if it's a matrix effect?
Answer: First, verify system suitability by injecting a neat standard to confirm the LC-MS/MS system is performing correctly. If the system is working, inconsistent signal is a classic sign of matrix effects. To confirm this, perform the post-extraction spike experiment described in FAQ Q3 . A Matrix Factor significantly different from 1, or high variability in the MF across different matrix lots, strongly indicates that matrix effects are the cause of the issue.
Problem: I've confirmed significant ion suppression. What is the most effective strategy to reduce it?
Answer: The most effective way to reduce matrix effects is to remove the interfering components through more efficient sample preparation .[13] While simple protein precipitation (PPT) is fast, it leaves many matrix components, especially phospholipids, in the final extract.[10] Consider switching to more selective techniques like:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from water-soluble matrix components (salts, proteins) and some phospholipids based on partitioning between two immiscible liquids.[6]
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove interfering components, providing the cleanest extracts.[13] There are specific SPE phases designed to remove phospholipids.[10]
Problem: Protein precipitation is my only option due to throughput demands. Can I still improve my results?
Answer: Yes. While less effective than LLE or SPE, you can optimize the PPT method. Some labs have found success with "phospholipid removal plates," which are PPT plates packed with material that specifically retains phospholipids.[6] Alternatively, simple dilution of the sample extract with the mobile phase before injection can reduce the concentration of interfering compounds, though this may compromise the method's sensitivity.[14]
Problem: I cannot change my sample preparation method. How can I use chromatography to mitigate matrix effects?
Answer: Optimizing your chromatographic conditions is the next best step. The goal is to separate the this compound peak from the regions where matrix components elute and cause ion suppression.[11]
-
Conduct a Post-Column Infusion Experiment: This experiment helps identify the retention time windows where ion suppression occurs.[15] You can then adjust your LC gradient to ensure this compound elutes in a "clean" region of the chromatogram.
-
Improve Separation: Try a different stationary phase or modify the mobile phase composition to improve the separation between this compound and interfering peaks.[11][14]
Problem: I don't have a stable isotope-labeled internal standard (SIL-IS) for this compound. What are my options?
Answer: While a SIL-IS is ideal, other options can provide good results:
-
Use a Structural Analog IS: Choose a compound that is structurally similar to this compound and has similar chromatographic and ionization behavior. However, be aware that it may not perfectly mimic the analyte's behavior in the presence of matrix effects.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your samples (e.g., drug-free plasma).[13][16] This helps to ensure that the calibration standards experience the same matrix effect as the unknown samples, improving accuracy. This approach is highly effective but requires a reliable source of blank matrix.
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes the general effectiveness of common sample preparation techniques in removing phospholipids, a primary source of matrix effects in bioanalysis.
| Sample Preparation Technique | Typical Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Relative Cost | Suitability for this compound |
| Protein Precipitation (PPT) | High (>90%) | Low | Very High | Low | Fast screening; may require further optimization to control matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate-High (70-90%) | Moderate-High | Moderate | Moderate | Good for removing polar interferences; pH optimization is critical for acidic drugs like Diclofenac.[6] |
| Solid-Phase Extraction (SPE) | High (>85%) | Very High | Low-Moderate | High | Excellent for producing clean extracts and minimizing matrix effects; considered the best practice for regulated bioanalysis.[13] |
| HybridSPE®-Phospholipid | High (>90%) | Very High | High | High | A specialized technique that combines PPT with phospholipid removal, offering a good balance of cleanliness and speed.[10] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solvent): Spike the this compound standard and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix / Recovery): Spike this compound and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Results:
-
Matrix Factor (MF): Calculate the ratio of the average analyte peak area from Set B to the average peak area from Set A.
-
MF = Area(Set B) / Area(Set A)
-
-
Recovery (RE): Calculate the ratio of the average analyte peak area from Set C to the average peak area from Set B.
-
RE = Area(Set C) / Area(Set B)
-
-
IS-Normalized MF: If using an internal standard, calculate the MF using the analyte/IS peak area ratios. An IS-normalized MF close to 1 indicates the IS is effectively compensating for the matrix effect.[5]
-
IS-Normalized MF = (Ratio(Set B)) / (Ratio(Set A))
-
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general workflow for a mixed-mode anion exchange SPE, suitable for acidic drugs like Diclofenac. This protocol must be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash 1: Elute interferences with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water.
-
Wash 2: Elute further interferences with 1 mL of methanol.
-
-
Elute Analyte: Elute this compound and the IS with 1 mL of 2% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visual Workflow
The following diagram outlines a logical troubleshooting workflow for addressing inaccurate results in this compound quantification.
Caption: A logical troubleshooting workflow for matrix effect issues.
References
- 1. This compound Tablet (10): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. This compound Tablet 10'S [netmeds.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 13. longdom.org [longdom.org]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. gmi-inc.com [gmi-inc.com]
Technical Support Center: Refinement of Apinac Extraction from Blood Samples
Welcome to the technical support center for the refinement of Apinac extraction from blood samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in ensuring the quality of this compound extraction from blood?
A1: The initial and most critical step is sample handling and storage. This compound stability in whole blood is crucial for accurate quantification. For reliable results, blood samples should be processed as soon as possible after collection. If immediate extraction is not feasible, samples should be stored at appropriate temperatures to minimize degradation. It is recommended to store whole blood samples at 4°C for short-term storage (up to 24 hours) and frozen at -20°C or -80°C for long-term storage.
Q2: What are the most common methods for extracting this compound from blood samples?
A2: The three primary methods for extracting this compound and similar synthetic cannabinoids from blood (plasma or serum) are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput, and available equipment.
Q3: How does hemolysis in a blood sample affect this compound analysis?
A3: Hemolysis, the rupture of red blood cells, can significantly impact the accuracy of this compound quantification. The release of intracellular components can interfere with the extraction process and cause matrix effects during LC-MS analysis, potentially leading to ion suppression or enhancement. For drugs that bind to red blood cells, hemolysis can alter the measured plasma concentration.[1] It is crucial to visually inspect samples for hemolysis and, if present, to interpret the results with caution.
Q4: What is the "matrix effect" and how can it be minimized during this compound analysis?
A4: The matrix effect refers to the alteration of ionization efficiency for the target analyte (this compound) by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[2] This can lead to inaccurate quantification in LC-MS/MS analysis. To minimize the matrix effect, a robust sample cleanup is essential. Techniques like SPE are generally more effective at removing interfering compounds than PPT. Additionally, optimizing chromatographic conditions to separate this compound from matrix components is a crucial step. The use of a stable isotope-labeled internal standard that co-elutes with this compound can also help to compensate for matrix effects.
Troubleshooting Guides
Protein Precipitation (PPT)
| Issue | Potential Cause | Troubleshooting Solution |
| Low this compound Recovery | Incomplete protein precipitation. | - Ensure the correct solvent-to-plasma ratio (typically 3:1 v/v of acetonitrile (B52724) to plasma).- Use ice-cold acetonitrile to enhance precipitation.- Vortex the mixture vigorously for at least 1-2 minutes to ensure thorough mixing and protein denaturation.- Consider an optional incubation step at 4°C for 20 minutes after adding the solvent. |
| This compound co-precipitates with proteins. | - Adjust the pH of the sample before adding the precipitation solvent. For acidic compounds, a more acidic pH can improve recovery, while a more basic pH can be beneficial for basic compounds. | |
| Clogged LC Column or High Backpressure | Incomplete removal of precipitated proteins. | - Increase the centrifugation speed and/or time (e.g., 14,000 rpm for 10 minutes at 4°C) to ensure a compact protein pellet.- Carefully transfer the supernatant without disturbing the pellet.- Consider using a filter plate (e.g., 0.2 µm) to remove any remaining fine particles before injection. |
| Inconsistent Results | Variability in the precipitation process. | - Standardize the protocol with precise volumes, mixing times, and centrifugation conditions.- Ensure complete thawing and vortexing of plasma samples before aliquoting. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Solution |
| Low this compound Recovery | Incorrect extraction solvent. | - Select a solvent based on the polarity of this compound. A mixture of solvents may be necessary to optimize recovery.- Ensure the pH of the aqueous phase is adjusted to keep this compound in its non-ionized form, which is more soluble in the organic solvent. |
| Incomplete extraction. | - Increase the vortexing time to ensure thorough mixing of the two phases.- Perform a second extraction step (back-extraction) to improve recovery. | |
| Emulsion Formation | High concentration of lipids or proteins at the interface of the two layers. | - Centrifuge the sample at a higher speed and/or for a longer duration.- Add a small amount of salt (salting out) to the aqueous layer to break the emulsion.- Gently swirl or rock the sample instead of vigorous vortexing. |
| Poor Reproducibility | Inconsistent phase separation and collection. | - Ensure complete separation of the two layers before collecting the organic phase.- Use a consistent technique for aspirating the desired layer to avoid collecting any of the other phase. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Solution |
| Low this compound Recovery | Inappropriate sorbent material. | - Select a sorbent with a suitable retention mechanism for this compound (e.g., reversed-phase C8 or C18 for nonpolar compounds, or mixed-mode for compounds with ionizable groups). |
| Cartridge bed drying out before sample loading. | - Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the cartridge run dry before loading the sample. | |
| Incomplete elution of this compound. | - Increase the volume or strength of the elution solvent.- Ensure the pH of the elution solvent is appropriate to disrupt the interaction between this compound and the sorbent. | |
| High Matrix Effects in Final Eluate | Ineffective washing step. | - Optimize the wash solvent to remove interferences without eluting this compound. This may involve adjusting the organic solvent percentage or the pH of the wash solution. |
| Inconsistent Flow Rate | Clogged cartridge frit. | - Centrifuge or filter the sample before loading to remove any particulate matter. |
Data Presentation
Table 1: Comparison of Extraction Methodologies for Synthetic Cannabinoids
| Extraction Method | Typical Recovery Rate | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-95% (for some cannabinoids with optimized protocols)[3] | Fast, simple, and inexpensive. | Less clean extracts, higher potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 60-90% | Good for removing salts and water-soluble interferences. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | >90% (for some cannabinoids)[4] | Provides the cleanest extracts, high recovery, and can be automated. | More expensive and requires more method development. |
Note: Recovery rates are for synthetic cannabinoids in general and may vary for this compound. Optimization of each method is crucial to achieve the best results.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) using Acetonitrile
-
Sample Preparation: Thaw frozen plasma or serum samples at room temperature. Vortex for 30 seconds to ensure homogeneity.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add the appropriate volume of the internal standard working solution to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (3:1 solvent-to-sample ratio).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma or serum in a glass tube, add the internal standard.
-
pH Adjustment: Add 50 µL of 2M ammonium (B1175870) hydroxide (B78521) to basify the sample.
-
Extraction: Add 2 mL of an organic solvent mixture (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma/serum sample (e.g., 500 µL diluted with 500 µL of 4% phosphoric acid) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a wash solution (e.g., water/methanol 95:5 v/v) to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Mandatory Visualizations
Caption: Overview of the experimental workflow for this compound extraction from blood samples.
Caption: A logical flowchart for troubleshooting common extraction issues.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor chromatographic peak shape for Apinac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate). The following sections address common chromatographic issues and provide recommended protocols to ensure high-quality analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor chromatographic peak shape is a common issue in the analysis of synthetic cannabinoids like this compound, often due to their chemical properties. This guide addresses the most frequent problems of peak tailing, fronting, and broadening.
Q1: What causes peak tailing for this compound and how can I fix it?
A1: Peak tailing, where the latter half of the peak is wider than the front, is often observed for basic compounds like this compound. It is typically caused by secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. These columns have fewer exposed silanol groups, minimizing unwanted interactions. Consider a column with a different stationary phase chemistry if tailing persists. |
| Mobile Phase pH Too High | This compound is a basic compound. If the mobile phase pH is not sufficiently acidic, interactions with residual silanols on the column can occur. Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and improve peak shape.[1] |
| Insufficient Buffer Concentration | A low buffer concentration may not effectively control the on-column pH. Increasing the buffer concentration (e.g., to 10-20 mM) can help maintain a consistent pH and reduce tailing. |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase. Prepare a dilution of your sample and re-inject. If peak shape improves, optimize the sample concentration. |
| Column Contamination | Contaminants from previous injections can create active sites that cause tailing. Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase). If the problem persists, consider replacing the guard column or the analytical column. |
Q2: My this compound peak is fronting. What are the likely causes and solutions?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is also a common chromatographic problem.
Common Causes and Solutions for Peak Fronting:
| Cause | Recommended Solution |
| Sample Overload | Similar to peak tailing, injecting too much sample can lead to fronting. Dilute your sample and re-inject to see if the peak shape improves. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Collapse or Void | A sudden drop in pressure or physical shock to the column can cause the packed bed to settle, creating a void at the column inlet. This can lead to distorted peak shapes. Reversing and flushing the column may sometimes resolve minor issues, but in most cases, the column will need to be replaced. |
Q3: Why are my this compound peaks broad, and how can I improve their sharpness?
A3: Broad peaks can significantly reduce resolution and sensitivity. Several factors can contribute to peak broadening.
Common Causes and Solutions for Peak Broadening:
| Cause | Recommended Solution |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread. Use tubing with the smallest possible internal diameter and keep the lengths to a minimum. |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to band broadening due to diffusion. Optimize the flow rate for your column dimensions and particle size. |
| High Column Temperature | While elevated temperatures can improve efficiency, excessively high temperatures can sometimes lead to peak broadening. Optimize the column temperature, typically between 25-40°C. |
| Mobile Phase Mismatch | Using a mobile phase that is too weak to effectively elute this compound can result in broad peaks. Increase the percentage of the organic solvent in your mobile phase. |
Experimental Protocol: Representative HPLC Method for this compound Analysis
While a specific validated method for the quantitative analysis of this compound was not found in the public domain during the literature search, the following protocol is a representative method based on the analysis of structurally similar synthetic cannabinoids and can be used as a starting point for method development and validation.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or Phenyl-Hexyl column. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient Program | Start with a suitable percentage of B (e.g., 40-50%), and run a linear gradient to a higher percentage (e.g., 90-95%) over 10-15 minutes. Hold for a few minutes before returning to the initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Monitor at a wavelength where this compound has significant absorbance (e.g., around 220 nm and 290 nm). A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound reference standard and dissolve it in methanol (B129727) or acetonitrile to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For seized materials, extract a known weight of the material with methanol or acetonitrile, sonicate, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (to be performed by the user):
-
Linearity: Analyze a series of standards at different concentrations to establish a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Specificity: Analyze blank samples and potential interferences to ensure that the peak corresponds only to this compound.
This compound Mechanism of Action: CB1 Receptor Signaling
This compound, like other synthetic cannabinoids, exerts its primary pharmacological effects by acting as an agonist at the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The signaling pathway initiated by this compound binding to the CB1 receptor is complex and leads to the modulation of neurotransmitter release.
References
Apinac In Vivo Optimization: A Technical Support Resource
Welcome to the Apinac Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental design for in vivo studies involving this compound, a combination analgesic and anti-inflammatory agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination drug formulation. Its primary active pharmaceutical ingredients are Aceclofenac , a non-steroidal anti-inflammatory drug (NSAID), and Paracetamol (also known as Acetaminophen), an analgesic and antipyretic agent. Some formulations may also include Serratiopeptidase , a proteolytic enzyme with anti-inflammatory properties. For the purpose of this guide, we will focus on the combination of Aceclofenac and Paracetamol.
Q2: What is the primary mechanism of action for this compound?
This compound exerts its therapeutic effects through the distinct yet complementary mechanisms of its components:
-
Aceclofenac : Primarily acts by inhibiting the cyclooxygenase (COX) enzymes, with a preference for COX-2.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
-
Paracetamol : The exact mechanism is not fully understood but is thought to involve the inhibition of COX enzymes, possibly a splice variant of COX-1, predominantly within the central nervous system (CNS). It also appears to modulate the serotonergic and cannabinoid systems.
The combination of these two agents can provide a synergistic or additive analgesic and anti-inflammatory effect.
Q3: What are the common in vivo models used to study this compound?
Given its analgesic and anti-inflammatory properties, this compound and its components are frequently studied in the following animal models:
-
Pain Models :
-
Acetic acid-induced writhing test for visceral pain.
-
Hot plate and tail-flick tests for thermal pain.
-
Formalin test for inflammatory pain.
-
-
Inflammation Models :
-
Carrageenan-induced paw edema for acute inflammation.
-
Adjuvant-induced arthritis for chronic inflammation.
-
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug preparation and administration.
-
Solution: Ensure this compound components are properly solubilized or suspended. For Aceclofenac, which has poor water solubility, using a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) is recommended. Paracetamol can be dissolved in warm sterile saline. Prepare fresh solutions for each experiment to ensure stability and accurate concentration.
-
-
Possible Cause: Animal-related factors.
-
Solution: Use animals of the same species, strain, sex, and age to minimize metabolic and physiological differences. Fasting animals before oral administration can affect drug absorption, so standardize the feeding schedule.
-
Issue 2: Unexpected animal mortality or signs of toxicity.
-
Possible Cause: Paracetamol-induced hepatotoxicity.
-
Solution: Paracetamol overdose is a known cause of liver damage. Monitor animals for signs of toxicity. If toxicity is observed, consider reducing the Paracetamol component of the this compound dose. In mice, doses of 300-500 mg/kg (intraperitoneal) are used to induce liver injury.
-
-
Possible Cause: Aceclofenac-induced gastrointestinal issues.
-
Solution: While Aceclofenac has a better gastrointestinal safety profile than some other NSAIDs, high doses can still cause irritation. If signs of GI distress are observed, consider lowering the Aceclofenac dose.
-
Issue 3: Lack of efficacy at the initial dose.
-
Possible Cause: Sub-optimal dosage.
-
Solution: Conduct a dose-response study to determine the optimal dose of the this compound combination for your specific animal model and experimental endpoint. Start with doses reported in the literature for the individual components and then explore different ratios.
-
-
Possible Cause: Inappropriate route of administration.
-
Solution: The route of administration can significantly impact bioavailability. Oral gavage and intraperitoneal injection are common routes. Ensure the chosen route is appropriate for the experimental design and that the administration technique is consistent.
-
Quantitative Data Summary
Table 1: Recommended Starting Doses of this compound Components for In Vivo Experiments in Rodents
| Component | Animal Model | Route of Administration | Recommended Starting Dose | Reference |
| Aceclofenac | Rat | Oral | 10 mg/kg | [3] |
| Aceclofenac | Mouse | Oral | 10 - 50 mg/kg | |
| Paracetamol | Rat | Oral | 200 - 300 mg/kg | [4] |
| Paracetamol | Mouse | Oral | 200 mg/kg |
Note: These are starting doses for individual components. The optimal dose for the this compound combination may vary and should be determined empirically.
Table 2: Pharmacokinetic Parameters of this compound Components in Rats (Oral Administration)
| Component | Parameter | Value | Unit | Reference |
| Aceclofenac | Cmax | ~2.58 | µg/mL | [5] |
| Tmax | ~1 | hour | [3] | |
| Half-life | ~4 | hours | [3] | |
| Paracetamol | Cmax | ~72.82 | µg/mL | |
| Tmax | ~0.5 - 1 | hour | ||
| Half-life | ~2 - 4 | hours |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
-
Animal Model: Male Wistar rats (150-200g).
-
Drug Preparation:
-
Prepare a suspension of this compound (or its individual components) in 0.5% CMC in distilled water.
-
-
Experimental Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight before the experiment with free access to water.
-
Administer the this compound formulation or vehicle (control) orally by gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Visceral Pain Model)
-
Animal Model: Swiss albino mice (20-25g).
-
Drug Preparation:
-
Prepare a solution/suspension of this compound (or its individual components) in an appropriate vehicle.
-
-
Experimental Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer the this compound formulation or vehicle (control) orally or intraperitoneally.
-
30 minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage of pain inhibition for each group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound's components.
Caption: Workflow for carrageenan-induced paw edema model.
References
- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aceclofenac | PPT [slideshare.net]
- 3. asianpubs.org [asianpubs.org]
- 4. The antinociceptive effect of acetaminophen in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Pharmacokinetics of Aceclofenac Immediate Release Tablets Incorporating its Inclusion Complex with Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Apinac receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Apinac receptor binding assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which receptors does it primarily bind?
This compound (also known as AKB-48) is a synthetic cannabinoid. It primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Therefore, binding assays are typically designed to characterize the interaction of this compound and its analogs with these receptors.
Q2: What are the most critical parameters to optimize for a successful this compound receptor binding assay?
Optimizing assay conditions is crucial for reliable results.[1] Key parameters to validate include:
-
Receptor Source and Concentration: Ensure a high-quality membrane preparation with sufficient receptor density.[2] The total radioligand bound should be less than 10% of the total added to avoid ligand depletion.[3][4]
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[3][5]
-
Incubation Time and Temperature: The incubation time must be sufficient to reach binding equilibrium.[6][7] This should be determined experimentally through association kinetics experiments.[6]
-
Buffer Composition: The pH and ionic strength of the buffer can influence binding and should be kept consistent.[1]
-
Washing Steps: Inadequate washing can fail to remove all unbound radioligand, leading to high background.[2][6]
Q3: What is non-specific binding (NSB) and why is it problematic?
Non-specific binding (NSB) refers to the binding of a ligand to components other than the target receptor, such as the filter membrane, assay plate, or other proteins.[2][5][8][9] High NSB can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[2][8] Ideally, NSB should be less than 50% of the total binding, and specific binding should be at least 80% of the total.[2][3]
Q4: How can I determine the optimal incubation time for my assay?
The optimal incubation time is the point where specific binding is maximal and stable, while non-specific binding remains low.[6] This is determined by performing a time-course (association kinetics) experiment. Incubate the receptor and radioligand for various durations (e.g., 5, 15, 30, 60, 90, 120 minutes) and measure the specific binding at each time point.[6][7] The optimal time is where the binding signal reaches a stable plateau.[7] Keep in mind that lower concentrations of radioligand require longer times to reach equilibrium.[3]
Q5: What are the common causes of a low specific binding signal?
A weak specific binding signal can stem from several issues:
-
Low Receptor Density: The membrane preparation may have too few receptors.
-
Inactive Receptor: Improper preparation or storage may have denatured the receptors.
-
Ligand Degradation: The radioligand or test compound may be unstable under the assay conditions.
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.[1]
-
Ligand Depletion: The concentration of the receptor may be too high relative to the ligand.[3][10]
Q6: My results show high variability between experiments. What could be the cause?
Poor reproducibility is often due to inconsistencies in the experimental procedure.[1] Key factors to control include:
-
Inconsistent Incubation Times and Temperatures: Use a calibrated incubator or water bath and a precise timer for all incubation steps.[6]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Inconsistent Reagent Preparation: Prepare reagents in large batches to minimize batch-to-batch variability.[1]
-
Fluctuations in Temperature During Washing: Use ice-cold wash buffer consistently to prevent dissociation of the bound ligand.[6]
In-Depth Troubleshooting Guide
Problem: High Non-Specific Binding (NSB)
High NSB is one of the most common challenges in receptor binding assays.
Initial Assessment: First, quantify the extent of the issue. NSB is measured in the presence of a saturating concentration of an unlabeled competitor.
| Parameter | Acceptable Range | Implication of High Value |
| % NSB of Total Binding | < 50%[2][3] | Low signal-to-noise ratio, inaccurate results. |
| % Specific Binding of Total | > 80% (ideal)[2][3] | Difficulty in detecting true specific binding. |
Troubleshooting Workflow for High NSB
Potential Causes and Detailed Solutions for High NSB
| Potential Cause | Recommended Solution |
| Radioligand Issues | Optimize Concentration: Use the lowest possible concentration of radioligand that still provides an adequate signal, ideally at or below the Kd value.[5] Check Purity: Radioligand degradation can produce "sticky" byproducts.[2] Consider purity testing or ordering a fresh batch. |
| Filter Binding | Pre-treat Filters: Soak glass fiber filters in a blocking solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion to the negatively charged filter.[2][5] |
| Non-Specific Protein Binding | Add Blocking Agents: Include a protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer to block non-specific sites on the membrane preparation and assay plate.[5] |
| Inadequate Washing | Optimize Wash Protocol: Increase the number and/or volume of wash steps.[5][6] Always use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the washes.[6] |
| Suboptimal Assay Conditions | Optimize Incubation: An excessively long incubation time can increase NSB.[6] Re-evaluate the optimal time point from your association kinetics experiment. |
Key Experimental Protocols
Protocol 1: General Radioligand Filtration Binding Assay
This protocol outlines a standard filtration-based competition assay to determine the binding affinity (Ki) of a test compound for this compound's target receptors.
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Receptor Source: Membranes from cells expressing the target cannabinoid receptor (e.g., HEK293-CB1).
-
Radioligand: A suitable radioligand with high affinity for the target receptor (e.g., [3H]CP-55,940), diluted to a final concentration at or near its Kd.
-
Unlabeled Competitor (for NSB): A high concentration (e.g., 10 µM) of a known potent ligand (e.g., WIN-55,212-2).
-
Test Compound (this compound analog): Serially diluted to cover a wide concentration range.
2. Assay Setup (in a 96-well plate):
-
Total Binding Wells: Assay Buffer + Radioligand + Receptor Membranes.
-
Non-Specific Binding (NSB) Wells: Assay Buffer + Radioligand + Receptor Membranes + Unlabeled Competitor.
-
Test Compound Wells: Assay Buffer + Radioligand + Receptor Membranes + Test Compound (at various concentrations).
-
All wells should be set up in triplicate.
3. Incubation:
-
Incubate the plate for a predetermined optimal time (e.g., 60-90 minutes) at a constant temperature (e.g., 30°C or room temperature).[2][6]
4. Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.[2]
-
This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
5. Washing:
-
Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[2][5]
6. Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[2]
7. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Experimental Workflow Diagram
This compound Receptor Signaling Pathway
This compound acts on cannabinoid receptors CB1 and CB2, which are classic G-protein coupled receptors (GPCRs). These receptors primarily couple to the inhibitory G-protein, Gi/o. Activation of the receptor by a ligand like this compound initiates a downstream signaling cascade.
Key Signaling Events:
-
Ligand Binding: this compound binds to the CB1/CB2 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gi protein by promoting the exchange of GDP for GTP on the Gα subunit.
-
Effector Modulation: The activated Gαi subunit and the Gβγ dimer dissociate and modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Modulation of Ion Channels: The Gβγ subunit can directly inhibit voltage-gated calcium channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to membrane hyperpolarization).
-
Activation of MAPK Pathway: The Gβγ subunit can also activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which influences gene transcription and cell growth.[12][13]
-
This compound (CB1/CB2) Signaling Pathway Diagram
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
Improving the yield of Apinac synthesis reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate). The information is presented in a question-and-answer format to offer direct and actionable solutions for improving reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the two key stages of this compound synthesis: N-alkylation of indazole-3-carboxylic acid and the final esterification reaction.
Stage 1: N-Alkylation of Indazole-3-Carboxylic Acid
The selective addition of the pentyl group to the N1 position of the indazole ring is a critical step that significantly impacts the overall yield and purity of the final product.
Problem: Low Yield of the Desired N1-Pentyl-1H-indazole-3-carboxylic Acid
Low yields in this step are often attributed to a lack of regioselectivity, resulting in the formation of the undesired N2-isomer, and incomplete reactions.
| Parameter | Recommended Condition | Troubleshooting Tips |
| Starting Material | Indazole-3-carboxylic acid | Using methyl indazole-3-carboxylate as a starting material can lead to poor selectivity and lower yields. Starting with the carboxylic acid promotes selective N1-alkylation.[1] |
| Base | Sodium hydride (NaH) | Strong, non-coordinating bases like NaH favor N1-alkylation. Using weaker bases like potassium carbonate (K2CO3) can lead to a mixture of N1 and N2 isomers.[2] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Non-polar, aprotic solvents like THF are optimal for this reaction. Polar aprotic solvents such as DMF can result in the formation of isomeric mixtures.[2] |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at room temperature. Lowering the temperature may slow down the reaction rate, while elevated temperatures do not necessarily improve selectivity. |
| Reaction Time | Monitor by TLC/LC-MS | Reaction times can vary. It is crucial to monitor the reaction progress to determine the point of maximum conversion and avoid potential side reactions from prolonged reaction times. |
DOT Script for N-Alkylation Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in N-alkylation.
Stage 2: Esterification of 1-Pentyl-1H-indazole-3-carboxylic Acid with Adamantan-1-ol
This final step involves the formation of the ester linkage to produce this compound. The primary challenge in this stage is often driving the reaction equilibrium towards the product to achieve a high yield.
Problem: Low Yield of this compound (Ester Product)
This is typically due to the reversible nature of the Fischer esterification reaction.
| Parameter | Recommended Condition | Troubleshooting Tips |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | An acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic.[3][4] |
| Reactant Ratio | Use excess of one reactant | Using a large excess of either the alcohol (adamantan-1-ol) or the carboxylic acid can shift the equilibrium towards the product.[3] |
| Water Removal | Dean-Stark apparatus or drying agent | Water is a byproduct of the reaction. Its removal will drive the equilibrium forward according to Le Chatelier's principle.[3][4] |
| Reaction Temperature | Reflux | Heating the reaction mixture to reflux increases the reaction rate. |
| Purification | Column chromatography or recrystallization | Purification is often necessary to remove unreacted starting materials and any byproducts. |
DOT Script for Esterification Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield of the N-alkylation step?
The choice of starting material and the base/solvent system are the most critical factors. Starting with indazole-3-carboxylic acid instead of its methyl ester and using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to provide high regioselectivity for the desired N1-isomer, with yields ranging from 51-96%.[1]
Q2: What are the common byproducts in this compound synthesis?
The most common byproduct in the N-alkylation step is the N2-pentyl-1H-indazole-3-carboxylic acid isomer. During the esterification, unreacted starting materials (1-pentyl-1H-indazole-3-carboxylic acid and adamantan-1-ol) are the primary impurities. Other potential impurities can arise from side reactions of the adamantyl moiety or degradation of the indazole ring under harsh acidic conditions.
Q3: How can I confirm the correct isomer (N1 vs. N2) has been synthesized?
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for isomer differentiation. 1H-NMR and 13C-NMR can distinguish between the N1 and N2 isomers based on the chemical shifts of the protons and carbons on the indazole ring and the pentyl chain.
Q4: What are the recommended purification methods for this compound?
For the intermediate 1-pentyl-1H-indazole-3-carboxylic acid, purification can be achieved by acidification and extraction, followed by recrystallization. The final product, this compound, is typically purified by flash chromatography on silica (B1680970) gel or recrystallization to remove unreacted starting materials and any byproducts.
Q5: Are there any safety precautions I should be aware of during the synthesis?
Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment. The synthesis should be carried out in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 1-Pentyl-1H-indazole-3-carboxylic Acid
This protocol is adapted from a method that provides selective N1-alkylation with high yields.[1]
Materials:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add sodium hydride (3.0 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromopentane (1.3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain 1-pentyl-1H-indazole-3-carboxylic acid.
Expected Yield: 51-96%[1]
Protocol 2: Synthesis of this compound (Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate)
This is a general protocol for Fischer esterification, which can be adapted for the synthesis of this compound.
Materials:
-
1-Pentyl-1H-indazole-3-carboxylic acid
-
Adamantan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-pentyl-1H-indazole-3-carboxylic acid (1.0 equivalent) and adamantan-1-ol (1.5 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
DOT Script for this compound Synthesis Workflow
References
Strategies to enhance the stability of Apinac reference materials
Disclaimer: The following technical support guide is provided for informational purposes. "Apinac" is not a recognized pharmaceutical substance. This guide uses "this compound" as a hypothetical placeholder for a sensitive pharmaceutical compound to illustrate strategies for enhancing the stability of reference materials. The principles and protocols described are based on general pharmaceutical best practices.
Welcome to the this compound Reference Material Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions to help you maintain the integrity and stability of your this compound reference standards.
Frequently Asked Questions (FAQs)
Q1: My this compound reference material is showing signs of degradation shortly after reconstitution. What are the common causes?
A1: Rapid degradation of a reconstituted reference material can be attributed to several factors:
-
Hydrolysis: this compound may be susceptible to hydrolysis, a common degradation pathway for molecules with ester or amide functional groups, where the compound reacts with water.[1][2][3]
-
Oxidation: Exposure to atmospheric oxygen or trace metal ions can catalyze oxidative degradation.[1][3] This is a frequent cause of instability.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation, especially for light-sensitive compounds.[1][4]
-
pH Instability: The pH of the solvent used for reconstitution can significantly impact the stability of the this compound molecule.
-
Inappropriate Storage Temperature: Storing the reconstituted solution at room temperature when refrigeration or freezing is required can accelerate degradation.[5][6][7]
Q2: What are the ideal storage conditions for solid and reconstituted this compound reference materials?
A2: Adhering to proper storage conditions is critical for preserving the stability of your reference material.[6][7]
-
Solid (Lyophilized) Form: Store the material in its original, unopened vial at the temperature specified on the certificate of analysis, typically in a desiccator to protect from moisture.[8] It should also be protected from light.[6][9]
-
Reconstituted Solution: Unless otherwise specified, solutions should be stored at 2-8°C for short-term use.[5][6] For longer-term storage, freezing at -20°C or -80°C may be necessary.[5] Always refer to the product-specific guidelines. It is also crucial to use appropriate light-resistant containers for photosensitive materials.[10][11]
Q3: Can the choice of solvent affect the stability of the this compound reference material?
A3: Absolutely. The choice of solvent is critical. If this compound is poorly soluble in water, a co-solvent may be necessary.[1][12] However, the solvent itself should not promote degradation. It's important to use high-purity solvents and consider the use of buffered solutions to maintain an optimal pH where this compound exhibits maximum stability.
Q4: Are there any excipients that can be added to enhance the stability of this compound solutions?
A4: Yes, certain excipients can be used to stabilize pharmaceutical formulations.[11][13][14]
-
Buffers: To maintain a stable pH, citrate, acetate, or phosphate (B84403) buffers are commonly used in liquid formulations.[10][15]
-
Antioxidants/Chelators: To prevent oxidative degradation, antioxidants like EDTA can be added.[10]
-
Cryoprotectants: For materials stored in a frozen state, cryoprotectants like mannitol (B672) or sucrose (B13894) can be used to protect against freeze-thaw stress.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis
If you observe unexpected peaks during the analysis of your this compound reference material, it may indicate the presence of degradation products or impurities.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your analytical system (e.g., HPLC, GC) passes all system suitability tests.
-
Analyze a Blank: Inject a blank solvent to rule out contamination from the solvent or the system itself.
-
Review Handling Procedures: Confirm that the reference material was handled, stored, and prepared according to the recommended procedures.[16] Any deviation could lead to degradation.
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[1][17] This involves intentionally exposing the this compound reference material to harsh conditions like acid, base, oxidation, heat, and light to generate degradation products.[4][18][19] This can help confirm if the unexpected peaks correspond to known degradants.
Data Presentation
Table 1: Stability of this compound Under Forced Degradation Conditions
The following table summarizes the results of a typical forced degradation study on a hypothetical this compound reference material. The goal of such a study is to achieve 5-20% degradation to reliably identify degradation pathways.[17][18]
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | 4.5 min |
| 0.1 M NaOH | 8 hours | 60°C | 78.5% | 3.8 min |
| 3% H₂O₂ | 12 hours | 25°C | 89.1% | 5.1 min |
| Thermal | 48 hours | 80°C (Solid) | 92.5% | 4.5 min |
| Photolytic | 24 hours | 25°C | 94.3% | 6.2 min |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Reference Material
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.[1][20]
Objective: To identify the likely degradation products of this compound and establish its intrinsic stability.[1]
Materials:
-
This compound Reference Material
-
0.1 M Hydrochloric Acid (HCl)[12]
-
0.1 M Sodium Hydroxide (NaOH)[12]
-
3% Hydrogen Peroxide (H₂O₂)[1]
-
High-purity water and acetonitrile
-
HPLC system with a suitable column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.[12]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 12 hours, protected from light.
-
-
Thermal Degradation:
-
Store a sample of the solid this compound reference material in an oven at 80°C for 48 hours.
-
After the incubation period, allow the sample to return to room temperature and prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light for 24 hours.[12] A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.[21]
-
Quantify the amount of this compound remaining and identify the relative retention times and peak areas of any degradation products.
-
Visualizations
Diagrams
Caption: Troubleshooting workflow for addressing this compound reference material instability.
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Potential degradation pathways for a hypothetical this compound molecule.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview on the medications requiring special storage conditions - PHARMA PUSH [pharmapush.com]
- 8. Use & Storage of Reference Standards | USP [usp.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. usp.org [usp.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pharmtech.com [pharmtech.com]
- 16. info.asistandards.com [info.asistandards.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. apicule.com [apicule.com]
- 20. ijsdr.org [ijsdr.org]
- 21. news-medical.net [news-medical.net]
Technical Support Center: Optimization of Cell-Based Assays for Apinac Toxicity
Welcome to the Technical Support Center for Apinac toxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell-based assays and troubleshooting common issues encountered during experimentation. As "this compound" is a novel kinase inhibitor, this guide draws upon established principles and troubleshooting strategies for functionally similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent kinase inhibitor targeting key signaling pathways involved in cell proliferation and survival. Its primary targets are believed to be within the MAPK/ERK and PI3K/Akt signaling cascades, which are frequently dysregulated in cancer. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What is a suitable starting concentration range for this compound in a cell viability assay?
A2: For a novel compound like this compound, a broad concentration range is recommended for initial screening to determine the dose-response relationship. A logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM, is a common starting point. This range will help to identify the effective concentration window and to calculate the half-maximal inhibitory concentration (IC50).
Q3: How long should cancer cells be incubated with this compound?
A3: The optimal incubation time depends on the cell line's doubling time and the specific mechanism of this compound. It is advisable to perform a time-course experiment, typically testing at 24, 48, and 72 hours. Cytotoxic compounds may show effects at earlier time points, while cytostatic effects might require longer incubation.
Q4: How can I be certain that the observed cell death is due to this compound and not the solvent?
A4: Including a vehicle control is critical. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as in the highest concentration of the drug treatment. This allows for the differentiation between this compound-induced toxicity and any potential solvent-induced effects. The final DMSO concentration should ideally be kept below 0.5%, and for some sensitive cell lines, at or below 0.1%.
Q5: My results show high variability between replicate wells. What are the possible causes?
A5: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting errors: Calibrate pipettes regularly and use consistent pipetting techniques.
-
Edge effects: The outer wells of a microplate are prone to evaporation, leading to altered media concentration and cellular stress. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for experiments.
-
Compound precipitation: Visually inspect for any precipitation of this compound in the media.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal in Viability Assay | - Compound interference with assay reagents (e.g., this compound is colored or fluorescent).- High cell density leading to high basal metabolic activity.- Contamination (e.g., microbial). | - Run a cell-free control with this compound and assay reagents to check for direct interference.- Optimize cell seeding density by performing a cell titration experiment.- Regularly check cell cultures for contamination. |
| IC50 Value is Higher Than Expected | - The cell line is resistant to this compound.- The concentration range tested is too low.- The compound has degraded.- The incubation time is too short. | - Confirm the expression of this compound's target kinase in the chosen cell line (e.g., via Western Blot).- Test a wider and higher concentration range.- Ensure proper storage and handling of the this compound stock solution.- Increase the incubation time (e.g., up to 72 hours). |
| Inconsistent Results Across Experiments | - Variation in cell passage number.- Inconsistent cell health and viability at the time of seeding.- Different lots of reagents (e.g., serum, media). | - Use cells within a consistent and low passage number range.- Ensure high cell viability (>95%) before seeding.- Record lot numbers of all reagents used for traceability. |
| Vehicle Control Shows Significant Cytotoxicity | - The final solvent concentration (e.g., DMSO) is too high for the cell line. | - Reduce the final solvent concentration to ≤0.1%.- Perform a dose-response experiment with the solvent alone to determine its non-toxic concentration range for your specific cell line. |
Data Presentation
The following tables provide illustrative data for this compound toxicity, based on typical results observed for kinase inhibitors in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines (MTT Assay, 72h Incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HepG2 | Hepatocellular Carcinoma | 3.8 |
| HCT116 | Colorectal Carcinoma | 12.1 |
Table 2: Comparison of Different Cytotoxicity Assays for this compound in HepG2 Cells (48h Incubation)
| Assay | Endpoint Measured | IC50 (µM) |
| MTT | Metabolic Activity | 4.5 |
| LDH Release | Membrane Integrity | 6.8 |
| Annexin V/PI | Apoptosis | 3.9 (Early Apoptosis) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells and appropriate culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound, vehicle control, and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT and solubilization solution only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, according to the kit's instructions.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer as soon as possible.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common cell-based assay issues.
References
Technical Support Center: Chromatographic Analysis of Apinac and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Apinac and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The predominant metabolic pathway for this compound is ester hydrolysis, which cleaves the ester bond connecting the adamantyl group and the indazole-3-carboxylate core. This initial step results in the formation of 1-adamantanol (B105290) and N-pentylindazole-3-carboxylic acid. The N-pentylindazole-3-carboxylic acid can then undergo further phase I metabolism, including hydroxylation, carbonylation, and carboxylation, primarily on the N-pentyl chain. These metabolites can also be conjugated with glucuronic acid (phase II metabolism) to facilitate excretion.[1]
Q2: What is a recommended starting method for the chromatographic separation of this compound and its metabolites?
A2: A reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique for the analysis of this compound and its metabolites in biological matrices. A C18 column is a suitable stationary phase. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol) is typically effective.
Q3: How can I improve the peak shape for this compound and its metabolites?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of ionizable compounds. For the carboxylic acid metabolites of this compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can suppress their ionization and reduce peak tailing.
-
Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity and improve peak symmetry.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to prevent peak distortion.
-
Column Condition: Peak tailing can also result from a degraded column. If other troubleshooting steps fail, consider replacing the column.
Q4: What are the challenges in separating isomeric metabolites of this compound?
A4: Synthetic cannabinoids like this compound can produce a variety of isomeric metabolites, particularly positional isomers from hydroxylation on the pentyl chain. These isomers have very similar physicochemical properties, making their separation challenging. To improve the resolution of isomeric metabolites:
-
Optimize the Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting isomers.
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or a biphenyl (B1667301) column. These can offer different interactions with the analytes.
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples with co-eluting isomers, 2D-LC can provide significantly enhanced resolution by using two columns with different selectivities.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound and its metabolites.
Problem 1: Poor resolution between this compound and its primary hydrolysis metabolite.
-
Symptom: The peaks for this compound and N-pentylindazole-3-carboxylic acid are not baseline separated.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Gradient | Adjust the gradient profile. A slower, shallower gradient will provide more time for the separation to occur. |
| Inappropriate Organic Modifier | If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter selectivity. |
| Incorrect Mobile Phase pH | The carboxylic acid metabolite's retention is pH-dependent. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic acid) to keep the carboxyl group protonated and increase its retention on a C18 column. |
Problem 2: Broad and tailing peaks for hydroxylated metabolites.
-
Symptom: The peaks corresponding to the hydroxylated metabolites are wide and asymmetrical.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the metabolites, causing peak tailing. Use a highly end-capped column or add a competing base (e.g., a very low concentration of triethylamine) to the mobile phase to block these active sites. |
| Column Overload | If the sample concentration is too high, it can lead to peak distortion. Dilute the sample and re-inject. |
| Suboptimal Mobile Phase Composition | Increase the aqueous component in the mobile phase at the start of the gradient to improve the focusing of these more polar analytes at the head of the column. |
Problem 3: Inconsistent retention times.
-
Symptom: The retention times for this compound and its metabolites shift between injections.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions between each injection. A minimum of 5-10 column volumes is recommended. |
| Mobile Phase Instability | If the mobile phase is prepared by mixing solvents from different bottles, ensure proper mixing and degassing to prevent changes in composition over time. Premixing the mobile phase can improve consistency. |
| Pump Malfunction | Fluctuations in pump pressure can lead to variable retention times. Monitor the pump pressure for any irregularities. |
Experimental Protocols
Proposed UPLC-MS/MS Method for this compound and its Metabolites
This method provides a starting point for the analysis of this compound and its primary metabolites in biological matrices. Optimization may be required based on the specific sample type and instrumentation.
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation (for Whole Blood):
-
To 100 µL of whole blood, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Vortex, centrifuge, and inject the supernatant into the UPLC-MS/MS system.
Visualizations
References
Best practices for handling and storage of Apinac
Technical Support Center: Apinac (AKB57)
This guide provides best practices, troubleshooting, and frequently asked questions for the handling and storage of this compound, an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications only and is not for human or veterinary use.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as AKB57, is an analytical reference standard classified as a synthetic cannabinoid.[1] Its formal name is 1-pentyl-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester. It is primarily used in research and forensic laboratories for identification and quantification purposes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a solid and should be stored at -20°C. Under these conditions, it has a stability of at least four years.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent. Based on available data, chloroform (B151607) and acetonitrile (B52724) can be used.[1] Ensure the vial is tightly sealed to prevent solvent evaporation and contamination. For quantitative analysis, use volumetric flasks and precision balances.
Q4: Is this compound considered a hazardous substance?
A4: According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, it should be handled with standard laboratory precautions. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the solid form should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.
Q5: What should I do in case of an accidental spill?
A5: In case of a spill, avoid dust formation. Sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Ensure you are wearing appropriate PPE during cleanup. Ventilate the area and wash the spill site after material pickup is complete.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | The chosen solvent has low solubility for this compound. | Consult the solubility data table below. Chloroform is a better solvent than acetonitrile.[1] Consider gentle warming or vortexing to aid dissolution. |
| The concentration is too high for the selected solvent. | Try preparing a more dilute solution. Increase the volume of the solvent. | |
| Solution Appears Cloudy or Precipitated | The solution has been stored at a low temperature (e.g., refrigerated) causing the compound to fall out of solution. | Allow the solution to warm to room temperature. If precipitation persists, gently warm and vortex the solution to redissolve the compound. |
| The solvent has partially evaporated, increasing the concentration beyond the solubility limit. | Ensure vials are properly sealed with high-quality caps (B75204) (e.g., with PTFE liners). If evaporation is suspected, the solution should not be used for quantitative purposes. | |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Always store the solid compound at -20°C.[1] While stable for years, avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for sensitive experiments. |
| Inaccurate initial weighing of the solid. | Use a calibrated analytical balance and ensure it is free from static electricity. Weigh a sufficient quantity to minimize relative error. |
Data & Protocols
Chemical & Physical Properties
| Property | Value |
| Formal Name | 1-pentyl-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester |
| Synonym | AKB57 |
| CAS Number | 2219331-93-6[1] |
| Molecular Formula | C₂₃H₃₀N₂O₂[1] |
| Formula Weight | 366.5 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A solid[1] |
| Stability | ≥ 4 years (when stored at -20°C)[1] |
Solubility Data
| Solvent | Solubility Range | Classification |
| Acetonitrile | 0.1 - 1 mg/ml | Slightly soluble[1] |
| Chloroform | 1 - 10 mg/ml | Sparingly soluble[1] |
Note: For other solvents like DMSO or Ethanol, solubility data for the related compound 5-fluoro this compound suggests a solubility of around 1 mg/ml, which may provide a starting point for estimation.[4]
Experimental Protocol: Stock Solution Preparation (1 mg/mL Example)
-
Preparation : Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weighing : Accurately weigh 1 mg of solid this compound using a calibrated analytical balance.
-
Dissolution : Transfer the weighed solid to a 1 mL volumetric flask. Add approximately 0.7 mL of chloroform.
-
Mixing : Cap the flask and vortex until the solid is completely dissolved.
-
Final Volume : Add chloroform to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.
-
Storage : Transfer the solution to a tightly sealed amber glass vial and store at -20°C when not in use.
Visual Guides
Caption: Recommended workflow for storing solid this compound and its stock solutions.
Caption: Troubleshooting flowchart for cloudy or precipitated this compound solutions.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of an Apinac Assay in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like Apinac (AKB-48) presents a continuous challenge for toxicological and forensic laboratories. Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection and correlation with recent drug use. However, the development and validation of robust analytical methods for new compounds like this compound in this complex matrix are critical for accurate and reliable results.
This guide provides a comparative framework for the validation of an analytical method for this compound in oral fluid. As specific validated methods for this compound in oral fluid are not yet widely published, this document leverages data and protocols from validated methods for other structurally similar synthetic cannabinoids. This approach offers a practical guide for researchers to develop and assess their own this compound assays.
Comparative Performance of Analytical Methods for Synthetic Cannabinoids in Oral Fluid
The validation of an analytical method ensures that it is fit for its intended purpose. Key performance indicators are summarized below, with data drawn from published methods for various synthetic cannabinoids, which can serve as performance benchmarks for a newly developed this compound method.
| Validation Parameter | Method A (SPE LC-MS/MS) | Method B (LLE LC-MS/MS) | Method C (PPT LC-MS/MS) |
| Limit of Detection (LOD) | 0.015 - 0.9 ng/mL[1] | 0.5 - 2 ng/mL[2] | 1 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.15 - 3.0 ng/mL[1] | 1 - 2 ng/mL[2] | 2.5 ng/mL[3] |
| Linearity (r²) | > 0.99[4] | Not Reported | > 0.99[3] |
| Accuracy (% Bias) | Within ±15%[5] | < 15.8%[2] | 90.5 - 112.5% of target[3] |
| Precision (%RSD) | < 11.3% (within-run), < 12.6% (between-run)[2] | Intra- and inter-day < 10%[6] | 3 - 14.7%[3] |
| Recovery | Not Reported | Not Reported | Not Reported |
| Matrix Effect | Investigated[4] | Investigated[5] | Investigated[7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols represent common methodologies for the analysis of synthetic cannabinoids in oral fluid and can be adapted for this compound.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.
a) Solid-Phase Extraction (SPE) - A Common Approach for Clean Extracts
-
Sample Pre-treatment: To 1 mL of oral fluid-buffer mixture, add an internal standard.[4]
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture to remove interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[7]
b) Liquid-Liquid Extraction (LLE) - A Classic Alternative
-
Sample Pre-treatment: To 1 mL of oral fluid, add an internal standard and a buffer to adjust the pH.
-
Extraction: Add an immiscible organic solvent (e.g., hexane/ethyl acetate), vortex vigorously, and centrifuge to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
c) Protein Precipitation (PPT) - A Faster, Simpler Method
-
Sample Pre-treatment: To a 100 µL aliquot of oral fluid, add an internal standard.[3]
-
Precipitation: Add a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[3]
-
Centrifugation: Vortex the mixture and centrifuge at high speed.
-
Injection: Directly inject a portion of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective quantification of drugs in biological matrices.
-
Liquid Chromatography (LC):
-
Column: A C18 or biphenyl (B1667301) column is commonly used for the separation of synthetic cannabinoids.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[3]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is usually effective for synthetic cannabinoids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for the analyte and one for the internal standard to ensure selectivity.
-
Workflow for Analytical Method Validation of this compound in Oral Fluid
The following diagram illustrates the logical workflow for validating an analytical method for this compound in oral fluid.
Caption: A flowchart of the key stages in validating an analytical method for this compound.
Conclusion
The validation of an analytical method for this compound in oral fluid requires a systematic approach to ensure the reliability of results. While specific methods for this compound are still emerging, the protocols and performance data from analogous synthetic cannabinoids provide a strong foundation for method development and validation. By carefully selecting and optimizing sample preparation and LC-MS/MS conditions, and rigorously evaluating the key validation parameters outlined in this guide, laboratories can establish robust and defensible methods for the detection and quantification of this compound in this important biological matrix.
References
- 1. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of APINACA and 5F-APINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two synthetic cannabinoids, APINACA (AKB48) and its fluorinated analog, 5F-APINACA (5F-AKB48). The information presented is based on in vitro studies utilizing human liver microsomes and hepatocytes, providing valuable insights into the biotransformation of these compounds.
Executive Summary
Metabolic Pathways
The metabolic pathways for APINACA and 5F-APINACA are depicted below. These pathways are primarily mediated by CYP enzymes, with CYP3A4 being a major contributor for 5F-APINACA.[1]
APINACA Metabolic Pathway
APINACA is primarily metabolized through hydroxylation at both the adamantyl ring and the N-pentyl side chain, leading to the formation of mono-, di-, and trihydroxylated metabolites. Glucuronidation of the hydroxylated metabolites represents a key phase II metabolic route.
5F-APINACA Metabolic Pathway
5F-APINACA metabolism is characterized by two major competing pathways: sequential hydroxylation of the adamantyl group and oxidative defluorination of the N-pentyl chain.[1] The latter pathway results in a 5-hydroxypentyl metabolite which can be further oxidized.
Data Presentation
Qualitative Comparison of Metabolites
| Feature | APINACA | 5F-APINACA |
| Primary Metabolic Pathways | - Adamantyl hydroxylation- Pentyl hydroxylation | - Adamantyl hydroxylation- Oxidative defluorination of the pentyl chain |
| Major Metabolites | - Monohydroxy-adamantyl APINACA- Dihydroxy-adamantyl APINACA- Monohydroxy-pentyl APINACA | - Monohydroxy-adamantyl 5F-APINACA- Dihydroxy-adamantyl 5F-APINACA- 5-Hydroxypentyl-APINACA |
| Phase II Metabolism | Glucuronidation of hydroxylated metabolites | Glucuronidation of hydroxylated metabolites |
Quantitative Kinetic Data for 5F-APINACA Metabolism in Human Liver Microsomes
Quantitative kinetic parameters for the primary metabolic pathways of 5F-APINACA have been determined.[2] Studies indicate that the overall efficiency for adamantyl oxidation is significantly higher than that for oxidative defluorination.[2]
| Pathway | Metabolite(s) | Vmax (pmol/min/mg protein) | Km (µM) | Vmax/Km (Intrinsic Clearance) |
| Adamantyl Monohydroxylation | M5 and M6/M7 (isomers) | 130 ± 10 | 3.0 ± 0.9 | 43 |
| Adamantyl Dihydroxylation | M4 | 120 ± 10 | 1.1 ± 0.4 | 110 |
| Overall Adamantyl Oxidation | M4, M5, M6/M7 | 250 ± 10 | 2.7 ± 0.5 | 91 |
| Oxidative Defluorination | M8 (5-Hydroxypentyl) | Biphasic kinetics observed | ||
| High-affinity component | 40 ± 10 | 1.9 ± 0.9 | 21 | |
| Low-affinity component | 120 ± 20 | 67 ± 20 | 1.8 | |
| Overall Oxidative Defluorination | 5.2 |
Note: Data presented are aggregated from published studies and may vary based on experimental conditions. Quantitative kinetic data for APINACA metabolism is not currently available in peer-reviewed literature to provide a direct comparison.
Experimental Protocols
The following are generalized experimental protocols for the in vitro metabolism of APINACA and 5F-APINACA based on published literature.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to identify and characterize phase I metabolites.
Workflow Diagram:
Materials:
-
APINACA or 5F-APINACA
-
Pooled human liver microsomes (HLM)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare a reaction mixture containing HLM and the NADPH-regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the substrate (APINACA or 5F-APINACA) to the reaction mixture. For 5F-APINACA, it has been noted that the substrate should be added last to avoid significant oxidative defluorination in the absence of NADPH.[2]
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
In Vitro Metabolism in Human Hepatocytes
This protocol allows for the investigation of both phase I and phase II metabolism in a more physiologically relevant system.
Procedure:
-
Thaw and prepare cryopreserved human hepatocytes according to the supplier's protocol, ensuring high viability.
-
Incubate the hepatocytes with APINACA or 5F-APINACA at a specified concentration (e.g., 10 µM) in an appropriate culture medium at 37°C in a shaking incubator.
-
Collect samples at different time points (e.g., 0, 1, and 3 hours).
-
Stop the metabolic activity in the collected samples by protein precipitation with an equal volume of cold acetonitrile.
-
Process the samples by centrifugation to remove cell debris.
-
Analyze the supernatant by LC-MS/MS for the identification of phase I and phase II metabolites.
Conclusion
The metabolic profiles of APINACA and 5F-APINACA show significant overlap, with hydroxylation of the adamantyl moiety being a common and major pathway. The distinguishing feature of 5F-APINACA metabolism is the additional pathway of oxidative defluorination, which provides a unique set of metabolites for this compound. The provided quantitative data for 5F-APINACA highlights the kinetic preference for adamantyl oxidation. Further research is required to determine the specific kinetic parameters of APINACA metabolism to allow for a more direct quantitative comparison. The experimental protocols and metabolic pathway diagrams presented in this guide serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and forensic science.
References
- 1. Similar in vitro metabolic kinetics for 5F-APINACA between CD-1 mouse and human but involve different cytochromes P450 - American Chemical Society [acs.digitellinc.com]
- 2. In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Apinac Quantification in Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory cross-validation of Apinac quantification, a critical step for ensuring data reliability and comparability in multi-site studies. While "this compound" is presented here as a representative analyte, the principles and methodologies described are broadly applicable to the bioanalysis of various small molecules. The information is based on established guidelines for bioanalytical method validation.[1][2][3][4][5]
Quantitative Data Summary
Successful cross-validation demonstrates that a bioanalytical method is reproducible across different laboratories. This is typically assessed by analyzing the same set of quality control (QC) samples at each site and comparing the results.[6] The tables below present a hypothetical data summary for the quantification of this compound in human plasma by two independent laboratories (Lab A and Lab B) using a validated LC-MS/MS method.
Table 1: Inter-Laboratory Comparison of Calibration Curve Performance for this compound
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Mean Accuracy (% Bias) | -2.5% to 3.8% | -3.1% to 4.2% | Within ± 15% (± 20% at LLOQ) |
LLOQ: Lower Limit of Quantification
Table 2: Inter-Laboratory Precision and Accuracy for this compound QC Samples
| QC Level (ng/mL) | Laboratory A (%CV) | Laboratory B (%CV) | Inter-Lab Mean Conc. (ng/mL) | Inter-Lab %CV | Acceptance Criteria (%CV) |
| Low QC (3) | 4.8 | 5.3 | 3.05 | 6.2 | ≤ 15% (≤ 20% at LLOQ) |
| Mid QC (300) | 3.5 | 4.1 | 298.7 | 4.9 | ≤ 15% |
| High QC (800) | 2.9 | 3.8 | 805.2 | 4.5 | ≤ 15% |
%CV: Percent Coefficient of Variation
Table 3: Cross-Validation of Incurred Study Samples
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | % Difference | Acceptance Criteria |
| IS-001 | 25.4 | 26.1 | -2.7% | Within ± 20% |
| IS-002 | 489.2 | 501.5 | -2.5% | Within ± 20% |
| IS-003 | 87.9 | 85.3 | 3.0% | Within ± 20% |
| IS-004 | 152.6 | 148.9 | 2.5% | Within ± 20% |
% Difference = ((Lab A - Lab B) / Mean) * 100
Experimental Protocols
A detailed and harmonized protocol is essential for achieving reproducible results between laboratories.
2.1. Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the quantification of this compound.
-
Sample Preparation:
-
Thaw human plasma samples and quality controls at room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution (e.g., this compound-d4 at 200 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., 381.2 -> 240.1)
-
This compound-d4 (IS): Q1/Q3 (e.g., 385.2 -> 244.1)
-
-
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory cross-validation of this compound quantification.
3.2. Signaling Pathway of this compound
This compound is a synthetic cannabinoid that primarily acts as an agonist at the cannabinoid receptors CB1 and CB2.[8] Its fluorinated derivative, 5F-APINAC, has been shown to impact several neurotransmitter systems.[8][9] The diagram below illustrates a simplified signaling pathway for this compound.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Apinac's Potency with Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Apinac (also known as AKB48) with other notable synthetic cannabinoids. The analysis is supported by quantitative experimental data from peer-reviewed studies, focusing on receptor binding affinity and functional activity at the primary targets, the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and critical evaluation of the findings.
Introduction to this compound and Synthetic Cannabinoids
This compound (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in recreational products.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds exert their effects primarily by acting as agonists at the CB1 and CB2 receptors, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily found in the immune system and peripheral tissues.
The potency of a synthetic cannabinoid is a critical determinant of its pharmacological and toxicological profile. It is typically characterized by two key parameters:
-
Receptor Binding Affinity (Ki): This value represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher affinity of the compound for the receptor.
-
Functional Activity (EC50): This value represents the concentration of a ligand that elicits a half-maximal response in a functional assay. A lower EC50 value indicates greater potency in activating the receptor.
This guide will compare this compound's potency with a selection of other synthetic cannabinoids from various structural classes, providing a quantitative basis for understanding its relative pharmacological activity.
Comparative Potency of Synthetic Cannabinoids
The following table summarizes the in vitro potency of this compound and other selected synthetic cannabinoids at human CB1 and CB2 receptors. The data is compiled from various scientific studies and presented to facilitate a direct comparison. It is important to note that slight variations in experimental conditions can influence the absolute values, hence the focus should be on the relative potencies.
| Compound Name | Other Names | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | AKB48 | 3.24 | 1.68 | 142 | 141 |
| JWH-018 | - | 9.00 | 2.94 | 102 | 133 |
| AM-2201 | - | 1.0 | 2.6 | - | - |
| UR-144 | - | 150 | - | 1.8 | 42.1 |
| XLR-11 | - | 97.6 | - | 0.8 | 39.8 |
| PB-22 | - | 0.5 | 3.7 | 2.8 | 12.3 |
| AB-CHMINACA | - | 0.78 | 1.7 | - | - |
| AB-PINACA | - | 2.1 | 1.2 | - | - |
| 5F-ADB | 5F-MDMB-PINACA | 0.288 | 0.88 | - | - |
| FUB-AMB | AMB-FUBINACA | 0.14 | 0.68 | 0.54 | - |
Data Interpretation:
Based on the presented data, this compound demonstrates a high binding affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range.[1] Its affinity for the CB2 receptor is slightly higher than for the CB1 receptor. When compared to other synthetic cannabinoids, this compound's binding affinity is comparable to or slightly less potent than compounds like JWH-018 and significantly less potent than newer generations of synthetic cannabinoids such as PB-22, AB-CHMINACA, 5F-ADB, and FUB-AMB, which exhibit sub-nanomolar affinities for the CB1 receptor.
In terms of functional activity, this compound acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1] Its EC50 values for both receptors are in the range of 141-142 nM.[1] This indicates that while it binds with high affinity, higher concentrations are required to elicit a functional response compared to some other synthetic cannabinoids like UR-144, XLR-11, and PB-22, which have EC50 values in the low single-digit nanomolar range for CB1 receptor activation.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to determine potency, the following diagrams illustrate the canonical signaling pathway for CB1 receptor activation and a typical experimental workflow for assessing cannabinoid potency.
Caption: Simplified signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.
Caption: General experimental workflow for determining cannabinoid potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and are provided to aid in the interpretation of the presented data and for the design of future experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.
-
Materials:
-
Cell membranes from a cell line stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2) at a concentration close to its Kd.
-
Test compound (e.g., this compound) at a range of concentrations.
-
Non-specific binding control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
cAMP Functional Assay
This assay measures the ability of a compound to activate G-protein coupled receptors (like CB1 and CB2) that are linked to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).
-
Materials:
-
A cell line stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Multi-well plates suitable for the detection method.
-
-
Procedure:
-
Cell Culture: Culture the cells in appropriate multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with the PDE inhibitor for 15-30 minutes.
-
Compound Addition: Add the test compound at various concentrations to the wells and incubate for a further 15-30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase the basal levels of cAMP.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the concentration of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
-
Conclusion
This comparative analysis indicates that this compound is a potent synthetic cannabinoid with high binding affinity for both CB1 and CB2 receptors. However, its potency, in terms of both binding affinity and functional activity, is surpassed by several newer generation synthetic cannabinoids. The provided data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development for the informed assessment of the relative potency and potential effects of this compound and other synthetic cannabinoids. It is crucial for researchers to consider these relative potencies when designing experiments and interpreting results.
References
The Rat as a Predictive Model for Human Metabolism of Apinac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate animal model is a cornerstone of preclinical drug development, directly impacting the translation of safety and efficacy data to human clinical trials. This guide provides a comprehensive comparison of the metabolism of Apinac, a novel synthetic cannabinoid, in rat models and humans. By presenting available experimental data, this document aims to validate the utility of the rat model for predicting the human metabolic fate of this compound and similar compounds.
Executive Summary
The metabolic profiles of this compound and its fluorinated analog, 5F-APINAC, demonstrate notable similarities between rats and humans, primarily involving Phase I and Phase II biotransformations. Key metabolic pathways shared between the two species include ester hydrolysis, oxidative defluorination of the N-pentyl chain, and hydroxylation of the adamantyl moiety. While the qualitative metabolic pathways show significant overlap, quantitative differences in the rate of formation of specific metabolites exist. In vitro studies using human and rodent liver microsomes indicate a high degree of conservation in the metabolic pathways, suggesting that the rat can serve as a valuable model for predicting the primary human metabolites of this compound. However, differences in the specific cytochrome P450 (CYP) enzymes responsible for these transformations underscore the importance of careful cross-species data interpretation.
Comparative Metabolic Pathways
In both humans and rats, this compound undergoes extensive metabolism. The primary metabolic reactions are summarized below.
Table 1: Comparison of Major Metabolic Pathways of this compound in Humans and Rats
| Metabolic Pathway | Human | Rat | Key Enzymes (where identified) |
| Ester Hydrolysis | Major | Major | Carboxylesterases |
| Oxidative Defluorination | Major | Major | CYP3A4 (Human), Cyp3a11 (Rodent) |
| Adamantyl Hydroxylation | Major | Major | CYP3A4, CYP2C8, CYP2C19, CYP2D6 (Human); Cyp3a11, Cyp2c family (Rodent) |
| Glucuronidation | Minor | Minor | UGTs |
Note: Data for specific CYP enzyme contributions in rats are inferred from mouse studies with 5F-APINACA, which show high homology with rat enzymes.
Quantitative Comparison of Metabolite Formation
While direct comparative quantitative data is limited, in vitro studies with liver microsomes provide insights into the relative importance of the major metabolic pathways. For 5F-APINACA, both human and mouse liver microsomes show that adamantyl hydroxylation and oxidative defluorination are competing and equally significant pathways.[1][2]
Table 2: In Vitro Metabolic Profile of 5F-APINAC in Human and Rat Liver Microsomes
| Metabolite Class | Human Liver Microsomes (Relative Abundance) | Rat Liver Microsomes (Relative Abundance) |
| Ester Hydrolysis Products | High | High |
| Oxidative Defluorination Products | High | High |
| Monohydroxylated Adamantyl Metabolites | High | High |
| Dihydroxylated Adamantyl Metabolites | Moderate | Moderate |
| Glucuronidated Metabolites | Low | Low |
This table represents a qualitative summary based on available literature. Quantitative values can vary based on experimental conditions.
Experimental Protocols
In Vitro Metabolism Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of this compound in human and rat liver microsomes.
Objective: To compare the rate of metabolism and the profile of metabolites generated from this compound in human and rat liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (IS) for LC-MS analysis
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add HLM or RLM to the master mix and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound (typically 1-10 µM final concentration) to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound and identify metabolites.
In Vivo Metabolism Study in Rats
This protocol describes a typical in vivo study to investigate the metabolism and excretion of this compound in rats.
Objective: To identify the major metabolites of this compound in rat urine and plasma following administration.
Materials:
-
This compound
-
Male Sprague-Dawley or Wistar rats
-
Vehicle for drug administration (e.g., saline, DMSO/polyethylene glycol)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Acclimatization: Acclimatize rats to metabolic cages for at least 24 hours before the study.
-
Dosing: Administer a single dose of this compound to the rats (e.g., 1-10 mg/kg) via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
Urine: Collect urine at specified intervals (e.g., 0-6h, 6-12h, 12-24h).
-
Blood: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at various time points post-dose. Process the blood to obtain plasma.
-
-
Sample Processing:
-
Urine: Centrifuge urine samples to remove any particulate matter. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to detect conjugated metabolites.
-
Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and its metabolites.
-
-
Sample Analysis: Analyze the processed urine and plasma samples by LC-MS/MS to identify and quantify this compound and its metabolites.
Visualizing Metabolic Pathways and Workflows
References
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Detection of Apinac (AKB-48)
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of synthetic cannabinoids, such as Apinac (also known as AKB-48), presents a significant analytical challenge for forensic toxicologists, researchers, and drug development professionals. The accurate and sensitive detection of these compounds in various matrices is crucial. Two of the most powerful analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods for this compound detection, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS/MS for this compound analysis often hinges on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes typical quantitative performance data for both techniques based on published methodologies.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 1.0 ng/mL[1] |
| Linearity (Typical Range) | 1 - 500 ng/mL | 0.1 - 200 ng/mL[2] |
| Sample Throughput | Lower | Higher |
| Derivatization Requirement | Often recommended | Not required |
| Thermal Stability Issues | Potential for degradation | None |
| Matrix Effect | Less susceptible | More susceptible |
The Analytical Workflow: A Visual Representation
The general analytical workflow for both GC-MS and LC-MS/MS, from sample reception to final data analysis, shares several common steps but differs in the core separation and detection principles.
A Logical Comparison of Key Methodological Aspects
The fundamental differences between GC-MS and LC-MS/MS have significant implications for the analysis of this compound. This diagram illustrates the key decision points and characteristics that differentiate the two techniques for this application.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both GC-MS and LC-MS/MS, compiled from various scientific publications.
GC-MS Protocol
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation (for Blood Samples) [3][4]
-
Extraction: To 1 mL of whole blood, add an internal standard. Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and ethyl acetate). Vortex and centrifuge to separate the layers.
-
Derivatization (Optional but Recommended): Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound. This step improves thermal stability and chromatographic performance.
2. GC-MS Instrumentation and Conditions [5]
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the this compound derivative. The fragmentation of adamantyl-carboxamide type synthetic cannabinoids typically involves cleavage on both sides of the carbonyl group.[5]
LC-MS/MS Protocol
This protocol is a representative method for the sensitive quantification of this compound.
1. Sample Preparation (for Urine Samples) [6][7]
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer solution (e.g., acetate (B1210297) buffer, pH 5). Add β-glucuronidase enzyme and incubate at 50-60°C for 1-3 hours to cleave glucuronide conjugates.
-
Extraction: Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. Condition the cartridge, load the hydrolyzed sample, wash with appropriate solvents to remove interferences, and elute the analyte with a basic organic solvent mixture.
-
Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions [1][8][9]
-
Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 10-20% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for this compound would be optimized. A common product ion for this compound is the adamantyl ion (m/z 135).[8]
Discussion: Making an Informed Decision
GC-MS: The Workhorse with Considerations
GC-MS is a robust and widely available technique that provides excellent chromatographic resolution and highly reproducible fragmentation patterns, which are beneficial for compound identification through library matching.[5] The primary challenge for this compound analysis via GC-MS is its thermal stability. As an amide-containing compound, this compound can be susceptible to degradation in the hot injector port, potentially leading to inaccurate quantification. Derivatization is a common strategy to mitigate this, but it adds time and complexity to the sample preparation process.
LC-MS/MS: The Sensitive Specialist
LC-MS/MS has emerged as the preferred method for the quantification of synthetic cannabinoids in biological matrices due to its superior sensitivity and specificity.[1] A key advantage is its ability to analyze compounds without the need for volatilization, thus eliminating concerns about thermal degradation.[2] This makes it ideal for a broader range of synthetic cannabinoids, including more polar metabolites. However, LC-MS/MS is more susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially affecting accuracy.[10] Careful method development, including efficient sample clean-up and the use of an appropriate internal standard, is crucial to minimize these effects.
Conclusion
Both GC-MS and LC-MS/MS are powerful tools for the detection and quantification of this compound.
-
LC-MS/MS is generally the superior choice for quantitative analysis in biological matrices, offering higher sensitivity and avoiding the need for derivatization, which is particularly advantageous for thermally labile compounds like this compound.
-
GC-MS remains a valuable and reliable technique, especially for the identification of this compound in seized materials where higher concentrations are expected and the extensive fragmentation patterns from electron ionization can provide confident structural elucidation. When using GC-MS for quantitative purposes, careful consideration must be given to the potential for thermal degradation and the likely need for derivatization.
The ultimate choice of methodology will depend on the specific application, available instrumentation, desired sensitivity, and the nature of the sample matrix. For researchers and professionals in drug development and toxicology, a thorough validation of the chosen method is paramount to ensure accurate and reliable results.
References
- 1. research.unipd.it [research.unipd.it]
- 2. agilent.com [agilent.com]
- 3. probiologists.com [probiologists.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Pharmacological Study: Apinac vs. JWH-018
Apinac (AKB48) and JWH-018 are both potent synthetic cannabinoid receptor agonists that have been identified in illicit herbal blends. While both compounds mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, their distinct chemical structures give rise to different pharmacological profiles. This guide provides a detailed comparison of their pharmacological properties, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Pharmacological Parameters
The following table summarizes the key quantitative pharmacological parameters for this compound and JWH-018, focusing on their interaction with the cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Parameter | This compound (AKB48) | JWH-018 | Reference Compound (Δ⁹-THC) |
| CB1 Receptor Binding Affinity (Ki, nM) | 3.24[1] | 9.00 ± 5.00[2] | 28.35[1] |
| CB2 Receptor Binding Affinity (Ki, nM) | 1.68[1] | 2.94 ± 2.65[2] | 37.82[1] |
| CB1 Receptor Functional Activity (EC50, nM) | 142 (Full Agonist)[1] | 102 (Full Agonist)[2] | Partial Agonist |
| CB2 Receptor Functional Activity (EC50, nM) | 141 (Partial Agonist)[1] | 133 (Full Agonist)[2] | Partial Agonist |
Key Observations:
-
Binding Affinity: Both this compound and JWH-018 exhibit high, nanomolar affinity for both CB1 and CB2 receptors, significantly greater than that of Δ⁹-THC.[1][2] JWH-018 shows some selectivity for the CB2 receptor.[2]
-
Efficacy: JWH-018 acts as a full agonist at both CB1 and CB2 receptors.[2] In contrast, this compound is a full agonist at the CB1 receptor but a partial agonist at the CB2 receptor.[1] This difference in efficacy at the CB2 receptor may lead to distinct physiological and toxicological effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the protocols for key experiments used to characterize the activity of this compound and JWH-018.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.[3][4]
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compounds: this compound and JWH-018.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[5]
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or JWH-018). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus the non-specific binding control).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[3]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional Assay)
This functional assay measures the potency (EC₅₀) and efficacy (Emax) of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the cannabinoid receptors.[4]
Materials:
-
Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.[4]
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[4]
-
Test Compounds: this compound and JWH-018.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and GDP. Add serial dilutions of the test compounds.
-
Incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Termination and Filtration: After a further incubation period (typically 60 minutes), terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all readings. Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[4]
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway following cannabinoid receptor activation by an agonist.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and JWH-018 are highly potent synthetic cannabinoids that act as agonists at cannabinoid receptors. Their primary pharmacological distinction lies in their efficacy at the CB2 receptor, with JWH-018 being a full agonist and this compound a partial agonist.[1][2] This difference, along with variations in their metabolic pathways, may contribute to their unique pharmacological and toxicological profiles. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced effects of these and other emerging synthetic cannabinoids.
References
A Comparative Analysis of the Psychoactive Effects of APINAC and Methiopropamine in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the psychoactive effects of the novel synthetic cannabinoid APINAC against the methamphetamine-like compound Methiopropamine (MPA). The following sections detail their performance in established behavioral models, supported by experimental data and detailed protocols to facilitate replication and further investigation.
Comparative Behavioral Effects
The psychoactive properties of this compound and MPA have been evaluated in mice using standardized behavioral paradigms, primarily focusing on spontaneous locomotor activity and visual response as indicators of central nervous system effects.
Spontaneous Locomotor Activity
Spontaneous locomotor activity is a key measure of the stimulant or depressant effects of a psychoactive substance. In comparative studies, this compound and MPA exhibit distinct dose-dependent effects on the total distance traveled by mice.
This compound, consistent with its classification as a synthetic cannabinoid, generally induces a dose-dependent reduction in locomotor activity.[1] However, at very low doses, a transient increase in locomotion has been observed.[1] In contrast, MPA, a psychostimulant, demonstrates a biphasic dose-response, with lower doses not significantly affecting mobility and higher doses inducing a potent stimulatory effect.[1][2]
| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity (Total Distance Traveled) |
| This compound | 0.01 | Transient, non-significant facilitation of spontaneous locomotion.[1] |
| >0.01 - 6 | Dose-dependent reduction in total distance traveled.[1] | |
| 6 | Significant and prolonged inhibition of locomotion (~50% reduction).[1] | |
| MPA | 0.01 - 0.1 | No significant effect on mobility.[1] |
| 1 | Slight increase in total distance traveled in the first hour.[1] | |
| 5 - 12.5 | Dose-dependent stimulation of locomotor activity.[2] | |
| 10 - 30 | Potent stimulatory effect on locomotor activity.[1][3] |
Visual Response
Visual response tests, such as the visual object response and visual placing response, are utilized to assess sensorimotor function and cognitive aspects like attention and recognition memory. Both this compound and MPA have been shown to impair these functions, indicating an impact on higher-order neural processing.
| Compound | Behavioral Test | Effect on Visual Response |
| This compound | Visual Object Response | Reduced response in mice.[4] |
| MPA | Visual Placing Response | Impaired response at higher doses (10-30 mg/kg, i.p.).[3][5] |
Experimental Protocols
The following are detailed methodologies for the key behavioral experiments cited in this guide.
Spontaneous Locomotor Activity Test
This protocol is designed to assess the effect of a test compound on the general activity levels of mice.
Objective: To quantify the stimulant or depressant effects of a substance by measuring the spontaneous movement of mice in a controlled environment.
Apparatus:
-
Locomotor activity chambers (e.g., 40 x 40 x 30 cm clear acrylic boxes).
-
Infrared beam grids or video tracking software to monitor movement.
-
Controlled lighting and sound-attenuated environment.
Procedure:
-
Acclimation: House mice in the testing room for at least 60 minutes prior to the experiment to minimize stress from a novel environment.
-
Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period to allow exploration and for activity levels to stabilize.
-
Administration: Following habituation, administer the test compound (this compound or MPA at the desired dose) or vehicle control via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, return the mouse to the same activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is typically collected in 5-minute bins to allow for time-course analysis.
-
Parameters Measured:
-
Total distance traveled (cm).
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing).
-
-
Data Analysis: Compare the mean activity levels of the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Novel Object Recognition (NOR) Test
This protocol is a widely used method to evaluate non-spatial memory and is a relevant model for assessing the cognitive effects observed in visual response tasks.
Objective: To assess the ability of a mouse to recognize a previously encountered object.
Apparatus:
-
An open-field arena (e.g., 50 x 50 cm).
-
Two sets of identical objects (e.g., small plastic toys) that are novel to the mice. The objects should be heavy enough that the mice cannot move them.
-
Video recording equipment and analysis software.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually in the empty open-field arena and allow it to explore freely for 10 minutes. This allows the mouse to acclimate to the testing environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Administer the test compound or vehicle control at a predetermined time before the training session.
-
Place the mouse in the arena and allow it to explore the two identical objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being oriented towards the object at a distance of ≤ 2 cm.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (TF) and the novel object (TN).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (TN - TF) / (TN + TF).
-
A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one. A DI close to zero suggests a memory deficit.
-
Compare the DI of the drug-treated groups to the vehicle control group.
-
Visualizations
The following diagrams illustrate the experimental workflow for the behavioral validation of psychoactive compounds and a simplified representation of the signaling pathways potentially involved.
Caption: Experimental workflow for behavioral validation.
Caption: Simplified signaling pathways of this compound and MPA.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Apinac's (AKB48) Engagement with Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Apinac (also known as AKB48), a synthetic cannabinoid, and its effects on the primary cannabinoid receptors, CB1 and CB2. For a comprehensive understanding, this compound's receptor binding and functional activity are contrasted with two well-characterized cannabinoid agonists: CP55,940 and WIN55,212-2. All experimental data is presented in a standardized format, and detailed protocols for the cited assays are provided to ensure reproducibility.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and the comparator compounds at human CB1 and CB2 receptors. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound (AKB48) | CB1 | Data not available | Data not available |
| CB2 | Data not available | Data not available | |
| 5F-Apinac (5F-AKB48) | CB1 | 1.94[1] | Potent Agonist |
| CB2 | 0.27[1] | Potent Agonist | |
| CP55,940 | CB1 | 0.6 - 5.0 | 0.2 |
| CB2 | 0.7 - 2.6 | 0.3 | |
| WIN55,212-2 | CB1 | 62.3 | 374 |
| CB2 | 3.3 | 260 |
Note: Direct experimental data for this compound (AKB48) was not available in the reviewed literature. However, its fluorinated analog, 5F-Apinac (5F-AKB48), demonstrates high-nanomolar affinity for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. It is reported that 5F-Apinac has a 2-5 times greater binding affinity for the CB1 receptor than this compound. While a specific EC50 value for 5F-Apinac was not found, it is characterized as a potent agonist at both receptors.
Experimental Methodologies
The data presented in this guide are derived from two primary experimental assays: radioligand binding assays and cAMP functional assays. The following are detailed protocols for these methodologies.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing either human CB1 or CB2 receptors are cultured.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation (5-20 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at ~0.1-1.0 nM), and varying concentrations of the unlabeled test compound (e.g., this compound, CP55,940, or WIN55,212-2).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN55,212-2).
-
The plates are incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger molecule.
1. Cell Culture and Plating:
-
HEK-293 or CHO cells stably expressing either human CB1 or CB2 receptors are cultured.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium or assay buffer.
-
The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Varying concentrations of the test compound are added to the wells.
-
To stimulate cAMP production, forskolin (B1673556) (an adenylyl cyclase activator) is added to a final concentration of 1-10 µM.
-
The plates are incubated at 37°C for 15-30 minutes.
3. Cell Lysis and cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).
4. Data Analysis:
-
The concentration of cAMP in each well is determined from a standard curve.
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP production is calculated.
-
The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of CB1/CB2 receptors.
References
A Guide to Inter-laboratory Comparison of Apinac Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of inter-laboratory comparisons for Apinac analytical standards. While specific public data from round-robin or proficiency testing for this compound is not currently available, this document outlines the critical role of such comparisons in ensuring the quality and reliability of analytical results. The provided data and protocols are representative examples to illustrate the application of these principles.
The Importance of Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are a cornerstone of quality assurance in analytical laboratories.[1][2][3] They provide an objective means to assess the performance of individual laboratories by comparing their results for the same sample against those of other participating laboratories.[4][5][6] Regular participation in these programs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[2][7] The primary goals of these comparisons are to:
-
Verify Laboratory Competence: Demonstrate the ability to produce accurate and reliable results.[3][8]
-
Identify Methodological Issues: Uncover potential problems with analytical methods, equipment, or personnel training.[1]
-
Ensure Comparability of Data: Promote consistency and confidence in results across different laboratories.[8]
-
Validate Analytical Methods: Contribute to the validation of new or modified analytical methods.[8]
Workflow of an Inter-laboratory Comparison
The process of an inter-laboratory comparison follows a structured workflow to ensure fairness and statistical validity. A coordinating body, often a proficiency testing provider, prepares and distributes identical, homogeneous samples to all participating laboratories.[1][2] The participants analyze the samples using their routine methods and report the results back to the provider.[9] The provider then performs a statistical analysis of all the submitted data to evaluate each laboratory's performance, often using metrics like z-scores.[1][5][9]
Hypothetical Data from an this compound Inter-laboratory Comparison
The following table summarizes hypothetical quantitative data from an inter-laboratory comparison of an this compound analytical standard. The data includes key performance indicators for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Reference Value |
| Purity (%) | 99.8 | 99.5 | 99.9 | 99.7 | 99.7 ± 0.2 |
| Major Impurity (%) | 0.12 | 0.25 | 0.08 | 0.15 | 0.14 ± 0.05 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.08 | 0.04 | 0.06 | Not Applicable |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.25 | 0.12 | 0.18 | Not Applicable |
| Recovery (%) | 99.5 | 98.9 | 100.2 | 99.8 | 99.6 ± 0.5 |
| Precision (RSD, %) | 0.5 | 1.2 | 0.4 | 0.8 | < 2.0 |
Experimental Protocol: HPLC-UV Analysis of this compound
This section details a representative HPLC-UV method for the quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: Start with 60% A, increase to 95% A over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the this compound sample in methanol to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate purity, impurity levels, and other relevant metrics based on the chromatographic data.
Hypothetical Signaling Pathway of this compound
This compound is identified as a synthetic cannabinoid. These substances primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[12][13] The activation of these G-protein coupled receptors can trigger a cascade of intracellular signaling events.[13][14]
References
- 1. rsc.org [rsc.org]
- 2. BVL - What is a proficiency test? [bvl.bund.de]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. isobudgets.com [isobudgets.com]
- 5. food-safety.com [food-safety.com]
- 6. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [compalab.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Benefits of ILC/PT (Inter-Laboratory Comparisons/Proficiency Testing) - ANAB Blog [blog.ansi.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conflabs.com [conflabs.com]
- 12. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Apinac in Focus: Correlating Dosage with Physiological Response in Pain Management
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Apinac, a combination analgesic containing Aceclofenac (B1665411) and Paracetamol, with other common non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic combinations. The focus is on validating the correlation between dosage and physiological response, supported by experimental data from clinical trials. Detailed experimental protocols and visualizations of key pathways and workflows are included to support research and development in pain management.
Comparative Efficacy and Safety of this compound and Alternatives
The following tables summarize quantitative data from clinical studies, comparing the efficacy and safety of this compound's components (Aceclofenac and Paracetamol) and their combination with common alternatives in the management of osteoarthritis and other painful conditions.
Table 1: Efficacy of Aceclofenac/Paracetamol Combination and Monotherapy in Osteoarthritis
| Treatment Group | Dosage | Primary Efficacy Endpoint | Mean Difference in Pain Reduction (95% CI) | Study |
| Aceclofenac + Paracetamol | 100mg/500mg | Pain Intensity | -4.7 (-8.3 to -1.2) | [Abdel-Rahman et al., 2024][1] |
| Aceclofenac | 100mg | Pain Intensity | [Abdel-Rahman et al., 2024][1] |
Table 2: Comparative Efficacy of Aceclofenac and Other NSAIDs in Osteoarthritis
| Treatment Group | Dosage | Primary Efficacy Endpoint | Results | Study |
| Aceclofenac | 100mg twice daily | WOMAC Score, Investigator's Assessment, Joint Tenderness | Statistically superior to Diclofenac (B195802) | [Pareek et al., 2010][2] |
| Diclofenac | 75mg twice daily | WOMAC Score, Investigator's Assessment, Joint Tenderness | [Pareek et al., 2010][2] | |
| Aceclofenac | 100mg twice daily | Pain Intensity (Patient Assessment) | 71% improvement vs. 59% with Diclofenac (p=0.005) | [Ward et al., 1995][3] |
| Diclofenac | 50mg three times daily | Pain Intensity (Patient Assessment) | [Ward et al., 1995][3] | |
| Aceclofenac | 100mg | Analgesic Effect in Acute Pulpitis | Superior to Ibuprofen 400mg | [Seymour et al., 2015][4] |
| Ibuprofen | 400mg | Analgesic Effect in Acute Pulpitis | [Seymour et al., 2015][4] |
Table 3: Comparative Gastrointestinal Safety of Aceclofenac and Diclofenac
| Treatment Group | Dosage | Adverse Events Profile | Study |
| Aceclofenac | 100mg twice daily | Statistically superior to Diclofenac in terms of epigastric discomfort, dyspepsia, and abdominal pain. | [Pareek et al., 2010][2] |
| Diclofenac | 75mg twice daily | [Pareek et al., 2010][2] | |
| Aceclofenac | 100mg twice daily | Lower incidence of treatment-related diarrhea (1%) compared to Diclofenac (6.6%). | [Ward et al., 1995][3] |
| Diclofenac | 50mg three times daily | [Ward et al., 1995][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC)
The WOMAC is a validated, self-administered questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.[5][6]
-
Administration: The questionnaire is typically completed by the patient in approximately 12 minutes.[5] It consists of 24 items divided into three subscales:
-
Pain (5 items): Assesses pain during various activities (e.g., walking, climbing stairs).
-
Stiffness (2 items): Evaluates stiffness after waking and later in the day.
-
Physical Function (17 items): Measures difficulty in performing daily activities (e.g., rising from a chair, getting in/out of a car).
-
-
Scoring: Each item is scored on a scale of 0 to 4 (or a 0-100mm Visual Analog Scale), with higher scores indicating greater pain, stiffness, or functional limitation.[7] The scores for each subscale are summed to create a total WOMAC score.
Visual Analog Scale (VAS) for Pain Assessment
The VAS is a widely used, single-item scale to measure pain intensity.[8]
-
Administration: Patients are asked to rate their pain on a 10cm horizontal line, where the left end represents "no pain" and the right end represents the "worst imaginable pain".[9]
-
Scoring: The distance from the "no pain" end to the patient's mark is measured in millimeters, providing a continuous score from 0 to 100. The Numerical Rating Scale (NRS), a similar tool where patients rate their pain on a scale of 0 to 10, is also frequently used.[9][10]
Assessment of Joint Tenderness
Joint tenderness is a clinical sign of inflammation and is often assessed in clinical trials of analgesics.
-
Procedure: A trained examiner applies firm, consistent pressure to specific points around the affected joint.
-
Scoring: Tenderness is typically graded on a categorical scale (e.g., 0 = no pain, 1 = mild tenderness, 2 = moderate tenderness with wincing, 3 = severe tenderness with withdrawal). The total score is the sum of the scores for all points assessed.
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for a clinical trial comparing analgesic efficacy.
Mechanism of Action of this compound Components
References
- 1. Paracetamol Combination Therapy for Back Pain and Osteoarthritis: A Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of aceclofenac with diclofenac in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scribd.com [scribd.com]
- 6. Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) | APTA [apta.org]
- 7. mdpi.com [mdpi.com]
- 8. A systematic review of measures used to assess chronic musculoskeletal pain in clinical and randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘How badly does it hurt?’ Challenges of measuring pain in clinical trials [clinicaltrialsarena.com]
- 10. How much does it hurt—measuring pain in clinical trials - Pharma Technology Focus | Issue 121 | August 2022 [pharma.nridigital.com]
A Comparative Analysis of Apinac and its Fluorinated Analog 5F-APINAC: A Guide for Researchers
This guide provides a detailed comparative analysis of Apinac (APINACA, AKB48) and its fluorinated analog, 5F-Apinac (5F-AKB48), two synthetic cannabinoid receptor agonists. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological and metabolic properties based on available experimental data.
Introduction
This compound and 5F-Apinac are potent synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[1][2] Structurally, they share a common N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide core, with the key difference being the presence of a fluorine atom on the terminal carbon of the pentyl chain in 5F-Apinac.[2] This structural modification is known to influence the pharmacological and metabolic profile of synthetic cannabinoids. This guide will delve into a comparative analysis of their receptor binding affinities, functional potencies, and metabolic stability, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and 5F-Apinac, focusing on their interaction with cannabinoid receptors and their metabolic properties. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to potential inter-laboratory variability in experimental conditions.
Table 1: Cannabinoid Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound (APINACA) | 3.24 | 1.68 |
| 5F-Apinac (5F-APINACA) | 1.94[3][4] | 0.266[4] |
Table 2: Cannabinoid Receptor Functional Potency
| Compound | Assay Type | Receptor | Potency (EC50/IC50, nM) |
| This compound (APINACA) | cAMP Accumulation | CB1 | 5.39 (IC50) |
| CB2 | 2.13 (IC50) | ||
| 5F-Apinac (5F-APINACA) | GTPγS Binding | CB1 | 31.0 (EC50) |
Table 3: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound | In Vitro Half-Life (T½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (APINACA) | Data not available | Data not available |
| 5F-Apinac (5F-APINACA) | Data not available | Data not available |
| AB-PINACA (analog) | 18.7[5] | 37.1[5] |
| 5F-AB-PINACA (analog) | 22.1[5] | 31.4[5] |
Note: Data for the structurally related analogs AB-PINACA and 5F-AB-PINACA are provided as an indication of the potential metabolic stability. Direct comparative data for this compound and 5F-Apinac is not currently available.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reference for researchers looking to replicate or adapt these assays.
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: WIN-55,212-2 (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compounds (this compound, 5F-Apinac).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well filter plate, add assay buffer, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Add cell membranes to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to cannabinoid receptors.[6]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.[6]
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).[6]
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]
-
Test compounds.
-
96-well plates.
-
Filter apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.[6]
cAMP Accumulation Assay
Objective: To measure the functional potency (IC50) of a test compound by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing cannabinoid receptors.[6]
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[6]
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Test compounds.
-
Cell culture medium.
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 value.[6]
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate HLMs with the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Calculate the in vitro half-life (T½) from the slope of the linear regression line (T½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) * (incubation volume / protein amount).
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the comparative analysis of this compound and 5F-Apinac.
Caption: Cannabinoid Receptor Signaling Pathway
Caption: In Vitro Metabolism Experimental Workflow
Comparative Analysis
Receptor Binding Affinity
Based on the available data, both this compound and 5F-Apinac exhibit high affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range. 5F-Apinac appears to have a slightly higher affinity for the CB1 receptor (Ki = 1.94 nM) compared to this compound (Ki = 3.24 nM).[3][4] A more significant difference is observed at the CB2 receptor, where 5F-Apinac demonstrates a substantially higher affinity (Ki = 0.266 nM) than this compound (Ki = 1.68 nM).[4] This suggests that the terminal fluorination of the pentyl chain in 5F-Apinac enhances its binding to both cannabinoid receptors, particularly the CB2 receptor.
Functional Potency and Efficacy
Metabolism
While direct comparative metabolic stability data for this compound and 5F-Apinac are not available, insights can be drawn from studies on 5F-Apinac and structurally related compounds. The in vitro metabolism of 5F-Apinac in human liver microsomes is characterized by two primary pathways: adamantyl hydroxylation and oxidative defluorination of the N-pentyl chain.[1][7] A study on the analogous pair AB-PINACA and 5F-AB-PINACA showed that both compounds have intermediate clearance, with the fluorinated version having a slightly longer in vitro half-life.[5] This suggests that the fluorine substitution in 5F-Apinac might slightly decrease its rate of metabolism compared to this compound. The major metabolic routes for 5F-Apinac are expected to involve hydroxylation of the adamantyl ring and biotransformation of the 5-fluoropentyl chain, including defluorination.[1][7]
Conclusion
This compound and its fluorinated analog 5F-Apinac are potent synthetic cannabinoid receptor agonists. The available data suggests that the addition of a terminal fluorine atom in 5F-Apinac enhances its binding affinity for both CB1 and CB2 receptors, with a more pronounced effect at the CB2 receptor. Both compounds act as full agonists, though a direct comparison of their functional potency is limited by the available data from different assay formats. The metabolism of 5F-Apinac is primarily driven by hydroxylation and oxidative defluorination. While direct comparative metabolic stability data is lacking, the fluorination in 5F-Apinac may lead to a slightly slower rate of metabolism compared to this compound.
For a more definitive comparative analysis, future research should focus on evaluating both compounds side-by-side in the same battery of in vitro and in vivo assays. This would provide a more robust understanding of the structure-activity relationships and the impact of fluorination on the pharmacological and pharmacokinetic properties of this class of synthetic cannabinoids.
References
- 1. mdpi.com [mdpi.com]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5F-APINACA - Wikipedia [en.wikipedia.org]
- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Similar in vitro metabolic kinetics for 5F-APINACA between CD-1 mouse and human but involve different cytochromes P450 - American Chemical Society [acs.digitellinc.com]
How does Apinac's in vivo profile compare to other indazole cannabinoids?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Apinac (APINACA, AKB-48) with other prominent indazole synthetic cannabinoids. The following sections detail the pharmacological effects, potency, and experimental methodologies, supported by quantitative data, to offer a clear perspective on their relative in vivo profiles.
In Vivo Pharmacological Profile Comparison
Synthetic cannabinoids of the indazole class are known to be potent agonists of the cannabinoid receptors CB1 and CB2. Their in vivo effects are classically characterized by a tetrad of symptoms in rodent models: suppression of locomotor activity, catalepsy, hypothermia, and antinociception. These effects are primarily mediated by the activation of the CB1 receptor in the central nervous system.
This compound, like other indazole cannabinoids, demonstrates a typical cannabinoid-like profile in vivo. However, the potency and efficacy can vary significantly between different structural analogues. This comparison focuses on this compound and several other frequently encountered indazole cannabinoids: AB-PINACA, 5F-AB-PINACA, and ADB-PINACA.
Quantitative Comparison of In Vivo Potency (ED₅₀ Values in Mice)
The following table summarizes the median effective dose (ED₅₀) for this compound and other selected indazole cannabinoids in the mouse cannabinoid tetrad assay. The ED₅₀ value represents the dose required to produce a 50% maximal effect. Lower ED₅₀ values indicate higher potency.
| Compound | Locomotor Suppression (ED₅₀ mg/kg) | Antinociception (ED₅₀ mg/kg) | Hypothermia (ED₅₀ mg/kg) | Catalepsy (ED₅₀ mg/kg) |
| This compound (AKB-48) | 2.18[1] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| AB-PINACA | ~1.0-3.0[2] | ~1.0-3.0[2] | ~1.0-3.0[2] | ~1.0-3.0[2] |
| 5F-ADB-PINACA | 0.04[3] | 0.03[3] | 0.08[3] | 0.04[3] |
| ADB-PINACA | 0.77[3] | 0.44[3] | 0.58[3] | 0.47[3] |
| MDMB-4en-PINACA | 0.1[4] | 0.1[5] | 0.1[5] | 0.1[4] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Key Signaling Pathway
The in vivo effects of indazole cannabinoids are predominantly initiated by the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Experimental Protocols
The data presented in this guide are primarily derived from the cannabinoid tetrad assay performed in mice. The following are generalized protocols for each component of the tetrad.
Experimental Workflow
1. Locomotor Activity (Open Field Test)
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (commonly intraperitoneal injection).
-
After a specified pretreatment time (e.g., 15-30 minutes), place the mouse in the center of the open field arena.
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 10-30 minutes).
-
Suppression of locomotor activity is indicated by a significant decrease in the total distance traveled compared to the vehicle-treated group.
-
2. Catalepsy (Bar Test)
-
Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) elevated a few centimeters above a surface.
-
Procedure:
-
Following drug administration and a specified pretreatment time, gently place the mouse's forepaws on the elevated bar.
-
Start a timer and measure the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 60-120 seconds) is typically used. If the mouse remains on the bar for the entire cut-off period, it is considered fully cataleptic.
-
Increased latency to descend from the bar indicates a cataleptic state.
-
3. Hypothermia (Rectal Temperature Measurement)
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for mice.
-
Procedure:
-
Measure the baseline rectal temperature of the mouse before drug administration.
-
Administer the test compound or vehicle.
-
At specified time points after administration (e.g., 30, 60, 90 minutes), measure the rectal temperature again.
-
A significant decrease in body temperature compared to the baseline and the vehicle-treated group indicates hypothermia.
-
4. Antinociception (Hot Plate Test)
-
Apparatus: A hot plate apparatus with a precisely controlled surface temperature (e.g., 52-55°C), enclosed by a transparent cylinder to confine the mouse.
-
Procedure:
-
Determine the baseline latency for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping) on the hot plate before drug administration. A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At a specified time after administration, place the mouse back on the hot plate and measure the latency to the nociceptive response.
-
A significant increase in the response latency compared to the baseline and the vehicle-treated group indicates an antinociceptive (analgesic) effect.
-
References
- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA [mdpi.com]
- 2. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biomarker Validation for Apinac Exposure
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of validated biomarkers for assessing exposure to the active ingredients of Apinac: Aceclofenac (B1665411) and Paracetamol. It includes detailed experimental protocols and quantitative performance data for various analytical methods.
Introduction to this compound and Biomarkers of Exposure
This compound is a combination medication primarily containing Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID), and Paracetamol (acetaminophen), an analgesic and antipyretic.[1][2][3] Some formulations may also include Serratiopeptidase, a proteolytic enzyme.[4] Monitoring exposure to the active ingredients of this compound is crucial in both clinical and research settings to ensure therapeutic efficacy and avoid potential toxicity. Biomarkers of exposure are objective measures that indicate an organism has been exposed to a chemical substance. For this compound, these biomarkers are typically the parent compounds (Aceclofenac and Paracetamol) and their major metabolites.
Biomarkers for Aceclofenac Exposure
Aceclofenac is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[5] The main biomarkers of exposure to Aceclofenac are the parent drug and its primary metabolite, 4'-hydroxyaceclofenac.[5][6] Other metabolites, such as diclofenac (B195802) and 4'-hydroxydiclofenac, are also formed but are generally considered minor in humans.[5][6]
Comparison of Analytical Methods for Aceclofenac Biomarkers
The quantification of Aceclofenac and its metabolites in biological matrices such as plasma and urine is commonly performed using various analytical techniques. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.
| Analytical Method | Biomarker(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference(s) |
| UV-Spectrophotometry | Aceclofenac | Pharmaceutical Formulation | 5-40 | 0.46 | 1.40 | 99.23 | [7] |
| Aceclofenac | Pharmaceutical Formulation | 5-30 | - | - | 98-102 | [8] | |
| RP-HPLC | Aceclofenac | Pharmaceutical Formulation | 2-20 | 1 | 2 | 99.69-100.48 | |
| Aceclofenac & Serratiopeptidase | Pharmaceutical Formulation | 20-80 (ppm) | - | - | - | [9] | |
| LC-MS | Aceclofenac & metabolites | Human Plasma | 0.01-10 | 0.01-0.025 | - | - | [10] |
Signaling Pathway and Metabolism of Aceclofenac
Biomarkers for Paracetamol (Acetaminophen) Exposure
Paracetamol is extensively metabolized in the liver. The primary biomarkers of exposure at therapeutic doses are the parent drug and its glucuronide and sulphate conjugates.[4][11] Following an overdose, the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), increases, leading to the production of cysteine and mercapturic acid conjugates, which serve as biomarkers of toxicity.[1][11]
Comparison of Analytical Methods for Paracetamol Biomarkers
A variety of analytical methods are available for the quantification of Paracetamol and its metabolites in biological fluids. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques due to their high sensitivity and specificity.
| Analytical Method | Biomarker(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference(s) |
| UV-Spectrophotometry | Paracetamol | Pharmaceutical Formulation | 0.5-16 µg/mL | - | - | 98-101 | [12] |
| Paracetamol | Pharmaceutical Formulation | 0.8-20.5 µg/mL | - | - | - | [13] | |
| RP-HPLC | Paracetamol & metabolites | Plasma & Urine | 5-500 µg/mL (urine) | - | - | >98 | [14] |
| Paracetamol | Pharmaceutical Formulation | 3-240 µg/mL | 3.0 µg/mL | - | 99.1 | [2] | |
| LC-MS/MS | Paracetamol | Biological Samples | - | - | - | - | [15] |
| Raman Spectroscopy | Paracetamol | Pharmaceutical Formulation | - | - | - | - | [16] |
Paracetamol Metabolism and Toxicity Pathway
Experimental Protocols
General Workflow for Biomarker Validation
Protocol for Quantification of Aceclofenac in Plasma by RP-HPLC
This protocol is a representative example based on established methods.[9]
1. Materials and Reagents:
-
Aceclofenac reference standard
-
Internal standard (e.g., Diclofenac)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Ortho-phosphoric acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH adjusted with ortho-phosphoric acid) in an isocratic or gradient elution. A typical ratio is 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 274 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 1 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
4. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of Aceclofenac.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Aceclofenac to the internal standard against the concentration.
Protocol for Quantification of Paracetamol and its Metabolites in Urine by HPLC
This protocol is a representative example based on published methods.[14]
1. Materials and Reagents:
-
Paracetamol, Paracetamol-glucuronide, and Paracetamol-sulfate reference standards
-
HPLC grade methanol and water
-
Potassium dihydrogen orthophosphate
-
Acetic acid
-
Human urine (drug-free)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 0.1 M potassium dihydrogen orthophosphate-acetic acid-propan-2-ol (100:0.1:0.75, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 243 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 3000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking drug-free urine with known concentrations of Paracetamol and its metabolites.
-
Prepare QC samples at different concentration levels.
-
Process and analyze the standards and QC samples with the study samples.
-
Generate separate calibration curves for Paracetamol and each metabolite.
Conclusion
The validation of biomarkers for this compound exposure relies on the accurate and precise quantification of its active ingredients, Aceclofenac and Paracetamol, and their primary metabolites in biological matrices. This guide provides a comparative overview of the available analytical methods, highlighting their performance characteristics. High-performance liquid chromatography and mass spectrometry-based methods offer the highest sensitivity and specificity for this purpose. The selection of an appropriate biomarker and analytical method should be guided by the specific requirements of the research or clinical question, taking into account factors such as the required limit of detection, the biological matrix, and available resources. The provided experimental protocols offer a starting point for the development and validation of robust analytical assays for monitoring this compound exposure.
References
- 1. Isolation and identification of paracetamol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. Pharmacokinetics of paracetamol and its metabolites in women at delivery and post‐partum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. saspublishers.com [saspublishers.com]
- 9. erpublications.com [erpublications.com]
- 10. researchgate.net [researchgate.net]
- 11. Paracetamol - Wikipedia [en.wikipedia.org]
- 12. revistaseug.ugr.es [revistaseug.ugr.es]
- 13. Determination of paracetamol in pharmaceutical samples by spectrophotometric method [redalyc.org]
- 14. The estimation of paracetamol and its major metabolites in both plasma and urine by a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal-jps.com [journal-jps.com]
- 16. ijpsr.com [ijpsr.com]
A Comparative Toxicity Assessment of Apinac and Its Predecessors in Drug Development
For Immediate Release
This guide provides a detailed comparative toxicity assessment of Apinac, a contemporary non-steroidal anti-inflammatory drug (NSAID), and its pharmacological predecessors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the safety profiles of these compounds, offering an objective comparison to inform preclinical and clinical research.
Introduction
This compound, a pharmaceutical formulation containing aceclofenac (B1665411) and paracetamol, represents a progression in the development of analgesics and anti-inflammatory agents.[1] Aceclofenac, a phenylacetic acid derivative, is a potent inhibitor of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Its predecessors, including diclofenac (B195802) and ibuprofen (B1674241), have long been staples in pain management but are associated with well-documented toxicities.[2] This guide focuses on the comparative toxicities of aceclofenac and ibuprofen as a representative predecessor, examining key safety endpoints: gastrointestinal toxicity, cardiovascular risk, and hepatotoxicity.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their therapeutic effects by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[3][5] The differential selectivity of NSAIDs for COX-1 and COX-2 is a major determinant of their efficacy and toxicity profiles.[6][7]
Figure 1: Simplified Cyclooxygenase (COX) Signaling Pathway.
Comparative Toxicity Data
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the toxicity profiles of aceclofenac (the active component of this compound) and its predecessor, ibuprofen.
Table 1: Gastrointestinal Toxicity
Gastrointestinal complications are a well-known side effect of NSAID therapy, primarily due to the inhibition of COX-1 in the gastric mucosa.[8][9]
| Parameter | Aceclofenac | Ibuprofen | Reference |
| Relative Risk of Upper GI Complications | 1.4 | 2.51 | [10] |
| Endoscopic Ulcer Incidence (12 weeks) | 10.3% | 18.6% | [11] |
| Withdrawal Rate due to GI Adverse Events | 10.3% | 18.6% | [11] |
Table 2: Cardiovascular Risk
Cardiovascular risk associated with NSAIDs is a significant concern, with some studies suggesting an increased risk of myocardial infarction and stroke.[12][13][14] This risk is thought to be related to the inhibition of COX-2-mediated prostacyclin production in the vasculature.
| Parameter | Aceclofenac | Ibuprofen | Reference |
| Relative Risk of Myocardial Infarction | Lower than Diclofenac | 1.61 | [14] |
| Relative Risk of Stroke | Data not specified | 3.36 | [14] |
| Association with Heart Failure Hospitalization | Associated | Associated | [15] |
Table 3: Hepatotoxicity
Although less common, NSAID-induced liver injury can be severe.[16][17][18] The mechanisms are often idiosyncratic and can range from mild elevations in liver enzymes to acute liver failure.[19]
| Parameter | Aceclofenac | Ibuprofen | Reference |
| Incidence of Elevated Liver Enzymes (>3x ULN) | <1% | <1% | [19] |
| Reported Cases of Severe Liver Injury | Rare | Rare | [17] |
| Primary Mechanism of Hepatotoxicity | Metabolic Idiosyncrasy | Metabolic Idiosyncrasy | [19] |
Experimental Protocols
The following are representative methodologies for assessing the key toxicities of NSAIDs in a preclinical setting.
Gastrointestinal Toxicity Assessment in Rodent Models
Objective: To evaluate and compare the ulcerogenic potential of this compound (aceclofenac) and ibuprofen in a rat model.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Drug Administration: Animals are divided into three groups: control (vehicle), aceclofenac (e.g., 10 mg/kg), and ibuprofen (e.g., 100 mg/kg). Drugs are administered orally.
-
Observation Period: Animals are observed for 4 hours post-administration.
-
Euthanasia and Tissue Collection: Rats are euthanized by CO2 asphyxiation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of ulcers is scored based on their number and size (e.g., 0 = no lesions, 1 = small petechiae, 5 = severe ulceration with perforation).
-
Histopathology: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of mucosal damage.
Figure 2: Experimental Workflow for GI Toxicity Assessment.
In Vitro Hepatotoxicity Screening
Objective: To assess the potential for this compound (aceclofenac) and ibuprofen to cause liver cell injury in vitro.
Methodology:
-
Cell Culture: Primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of aceclofenac and ibuprofen for 24-48 hours.
-
Cytotoxicity Assays:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of membrane damage.
-
MTT Assay: Cell viability is assessed by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
-
Mechanistic Assays:
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes (e.g., DCFH-DA).
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are assessed using dyes like JC-1.
-
-
Data Analysis: The concentration-response curves for cytotoxicity and other endpoints are determined to compare the relative toxicity of the compounds.
Cardiovascular Risk Assessment: Aortic Ring Assay
Objective: To evaluate the effects of this compound (aceclofenac) and ibuprofen on vascular tone, which can be indicative of potential cardiovascular effects.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from euthanized rats or rabbits. The aortas are cleaned of connective tissue and cut into rings (2-3 mm).
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction and Relaxation Studies:
-
The rings are pre-contracted with phenylephrine (B352888) or potassium chloride.
-
Cumulative concentration-response curves to vasodilators (e.g., acetylcholine) are generated in the presence and absence of aceclofenac or ibuprofen to assess their effects on endothelial function.
-
-
Data Analysis: The effects of the drugs on vasoconstriction and vasodilation are quantified and compared.
Conclusion
The available data suggest that this compound (aceclofenac) may offer an improved gastrointestinal safety profile compared to its predecessor, ibuprofen. Cardiovascular risks appear to be a class effect for NSAIDs, and caution should be exercised in at-risk populations for both agents. Hepatotoxicity is a rare event for both compounds. The experimental protocols outlined provide a framework for the continued evaluation of the safety profiles of novel anti-inflammatory agents. This comparative guide underscores the importance of a multi-faceted approach to toxicity assessment in the development of safer and more effective therapeutics.
References
- 1. This compound Tablet (10): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 2. Sub Acute Toxicity of Aceclofenac Drug in Albino Rat - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehiipa.com [ehiipa.com]
- 8. Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nsaid-induced gastrointestinal toxicity: Topics by Science.gov [science.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. jptcp.com [jptcp.com]
- 14. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of nonsteroidal anti-inflammatory drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Apinac: A Guide for Laboratory Professionals
The safe and compliant disposal of Apinac, a potent research chemical, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and materials contaminated with it. Adherence to these procedures is essential to minimize risks and comply with regulatory requirements.
Core Principles of this compound Disposal
Disposal of this compound must be handled in accordance with all applicable national, state, and local regulations for hazardous chemical waste. The primary objective is to manage this waste stream in a manner that prevents accidental exposure, environmental contamination, and diversion. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Quantitative Disposal Guidelines
While specific quantitative limits for this compound disposal are not available, the following table summarizes the general quantitative and qualitative principles for managing hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Satellite Accumulation | Not to exceed 10 gallons of total hazardous waste per laboratory.[1] | To minimize the quantity of hazardous materials stored in an active research area and ensure safety. |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers. | To allow for vapor expansion and prevent spills or container rupture due to temperature fluctuations. |
| Empty Container Rinsing | Triple rinse with a suitable solvent; the first rinsate must be collected as hazardous waste.[2][3] | To ensure the container is thoroughly decontaminated before being disposed of as non-hazardous waste. |
| pH for Drain Disposal | Not applicable for this compound. For approved dilute aqueous solutions, the pH must be between 5.0 and 12.5.[4] | This compound is not suitable for drain disposal. This is a general guideline for specific, approved wastes. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify Waste: Any unwanted, expired, or surplus this compound, as well as any materials contaminated with it (e.g., personal protective equipment (PPE), glassware, weighing papers, and spill cleanup debris), must be treated as hazardous waste.[2]
-
Segregate Waste Streams:
Step 2: Secure Containment
-
Select Appropriate Containers:
-
Proper Filling:
-
Secondary Containment: Store all liquid this compound waste containers in a secondary containment tray or bin to contain any potential spills.[1][2]
Step 3: Labeling
-
Clear Identification:
-
Affix a "Hazardous Waste" label to each container as soon as waste is first added.[2]
-
Clearly write the full chemical name, "this compound," and the name of any other constituents in the waste container. Do not use abbreviations or chemical formulas.[2]
-
Include the name of the principal investigator and the laboratory location.
-
Step 4: Storage
-
Designated Storage Area: Store this compound waste in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and sources of ignition.
-
Regular Inspection: Periodically inspect waste containers for any signs of leakage or deterioration.[4]
Step 5: Disposal and Collection
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup for the this compound waste.[1][5]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal company. Given this compound's nature as a potent psychoactive compound, special documentation may be required.[5][6]
-
Disposal of Empty Containers:
-
Thoroughly triple-rinse empty this compound containers with a suitable solvent.[2][3]
-
Collect the first rinsate as hazardous this compound waste. The subsequent rinses can also be collected.
-
After rinsing and air-drying, deface or remove the original label.[1][3]
-
The decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.[2][3]
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Comprehensive Safety and Handling Protocol for Apinac
Disclaimer: Apinac is a fictional compound. The following guidelines are based on established best practices for handling potent, cytotoxic small molecule compounds in a laboratory setting and are for informational purposes only. A thorough risk assessment must be conducted for any new chemical, and all handling and disposal must comply with institutional and local regulations.[1][2][3][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is presumed to be a potent, cytotoxic, and mutagenic powdered compound.[5] Exposure can occur through inhalation of airborne particles, skin contact, or accidental ingestion.[6] A comprehensive risk assessment should be performed before any new experimental procedure involving this compound.[2][7]
Key Hazard Data (Hypothetical)
| Property | Value | Citation |
| Physical State | Solid, fine powder | |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion | [6] |
| Health Hazards | Cytotoxic, Mutagenic, Teratogenic, Skin and Respiratory Sensitizer | [5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound.[6][8] The following PPE is mandatory when handling this compound in powdered form or in solution.
-
Gloves: Double chemotherapy-rated nitrile gloves are required.[1][9][10] The outer glove should be worn over the gown cuff and changed immediately if contaminated.[10]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[8][10]
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn when there is a risk of splashes or aerosol generation.[5][10][11]
-
Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is required when handling powdered this compound outside of a containment enclosure.[10]
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Preparation and Weighing
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box isolator.[12][13]
-
Designate a specific area and balance for weighing this compound.
-
Use disposable bench covers to contain any potential spills.[14]
-
When weighing, use small scoops and keep containers closed as much as possible to minimize dust generation.[14]
3.2. Solution Preparation
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Ensure all work is performed over a disposable absorbent pad.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard warning.[15]
3.3. Experimental Use
-
When using solutions of this compound, wear all required PPE.
-
Transport solutions in sealed, secondary containers.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., 70% ethanol (B145695) followed by a validated decontamination agent).
Spill Management
In the event of a spill, prompt and correct action is crucial.[5]
-
Evacuate and Secure: Immediately alert others and secure the area to prevent entry.[6]
-
Don PPE: Put on the appropriate PPE, including a respirator, before attempting to clean the spill.[6]
-
Containment: For powdered spills, gently cover with damp absorbent material to prevent aerosolization. For liquid spills, use a chemical spill kit to absorb the material.[6]
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.[6]
-
Reporting: Report the spill to the Environmental Health and Safety (EHS) department.[6]
Waste Disposal
Proper segregation and disposal of this compound waste are essential to protect personnel and the environment.[1]
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused product, and heavily contaminated items.[1]
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace contamination, such as used PPE and absorbent pads.[1]
-
Sharps Waste (Red Containers): For sharps that are completely empty of this compound.[1]
All waste containers must be clearly labeled and stored in a designated Satellite Accumulation Area (SAA) before collection by EHS.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. johe.rums.ac.ir [johe.rums.ac.ir]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. ehs.mines.edu [ehs.mines.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. halyardhealth.com [halyardhealth.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. witpress.com [witpress.com]
- 13. escopharma.com [escopharma.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
